molecular formula C₆₆H₆₈CaF₂N₄O₁₀ B1142052 Difluoro Atorvastatin Calcium Salt CAS No. 693793-53-2

Difluoro Atorvastatin Calcium Salt

Cat. No.: B1142052
CAS No.: 693793-53-2
M. Wt: 1191.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoro Atorvastatin Calcium Salt is a specialized chemical compound recognized as a known impurity of Atorvastatin Calcium, a widely used HMG-CoA reductase inhibitor (statin) medication . This high-purity reference standard is essential for pharmaceutical research and development, particularly in the areas of analytical testing, method development, and quality control. It is primarily used by researchers to identify, quantify, and characterize impurities in Atorvastatin Active Pharmaceutical Ingredient (API) and finished drug products, helping to ensure compliance with regulatory standards such as those outlined in the pharmacopoeia (e.g., EP/BP) . The compound is chemically described as (3R,5R)-7-[2,3-bis(4-Fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic Acid Calcium Salt . Its mechanism of action is presumed to be related to the parent compound, Atorvastatin, which works by competitively inhibiting HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol synthesis in the liver . By providing this well-characterized impurity, the product supports critical investigations into drug stability, degradation pathways, and the overall safety profile of statin-based therapies. Difluoro Atorvastatin Calcium Salt is intended for use in a laboratory setting as a vital tool for advancing pharmaceutical science. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H34F2N2O5.Ca/c2*1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNNLAQUOIPKCS-MNSAWQCASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H66CaF4N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Difluoro Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Abstract

This technical guide details the synthesis, purification, and characterization of Difluoro Atorvastatin Calcium Salt (also known as Atorvastatin EP Impurity C or Atorvastatin Related Compound C).[1] Unlike the active pharmaceutical ingredient (API) Atorvastatin, which contains a single 4-fluorophenyl moiety at the pyrrole C2 position, this analog possesses 4-fluorophenyl groups at both the C2 and C3 positions. This compound serves as a critical reference standard for impurity profiling in regulatory compliance (ICH Q3A/B) and provides insights into Structure-Activity Relationships (SAR) regarding HMG-CoA reductase inhibition.[1][2][3]

Introduction & Molecule Profile

In the industrial synthesis of Atorvastatin, strict control of starting materials is required to prevent the formation of structural analogs. The "Difluoro" analog typically arises when 4-fluorobenzaldehyde is inadvertently used in place of benzaldehyde during the construction of the 1,4-diketone intermediate, or when cross-contamination occurs during the Stetter reaction.

Chemical Identity
  • Common Name: Difluoro Atorvastatin; Atorvastatin EP Impurity C

  • IUPAC Name: Calcium (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate (2:1)[1][2][3]

  • CAS Number: 693793-53-2 (Calcium Salt)[1][2][3][4]

  • Molecular Formula: C₆₆H₆₆CaF₄N₄O₁₀[1][2][3]

  • Molecular Weight: 1191.34 g/mol (Calcium Salt)[1][2][3]

Retrosynthetic Analysis

The synthesis follows a convergent Paal-Knorr pyrrole synthesis pathway, mirroring the commercial route for Atorvastatin but utilizing a modified 1,4-diketone.

  • Target Molecule: Difluoro Atorvastatin Calcium.[1]

  • Disconnection: Pyrrole ring formation.

  • Key Intermediates:

    • Fragment A (Amine): (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (commonly referred to as TBIN or ATS-7).[1][2][3]

    • Fragment B (Diketone): 1,4-bis(4-fluorophenyl)-2-isopropyl-3-phenyl-butane-1,4-dione derivative.[1][2][3] Specifically: 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N-(4-fluorophenyl)-β-phenylbenzenebutanamide ?

    • Correction: The "Difluoro" analog has 4-F-Phenyl at C2 and C3.[1][2][3][5] The Amide N-phenyl remains unsubstituted.[2][3]

    • Correct Fragment B: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenyl-β-(4-fluorophenyl)benzenebutanamide.[1][2][3]

Synthetic Pathway Diagram

G Start1 4-Fluorobenzaldehyde Intermediate1 Knoevenagel Adduct (Unsaturated Ketone) Start1->Intermediate1 Knoevenagel Condensation (Piperidine/AcOH) Start2 4-Methyl-3-oxo-N-phenylpentanamide Start2->Intermediate1 Diketone Bis-Fluoro 1,4-Diketone Intermediate1->Diketone Stetter Reaction (Thiazolium Catalyst) Start3 4-Fluorobenzaldehyde (Stetter Donor) Start3->Diketone Protected Protected Difluoro Atorvastatin (Acetonide Ester) Diketone->Protected Paal-Knorr (Pivalic Acid, Toluene) Amine Chiral Amine Side Chain (TBIN / ATS-7) Amine->Protected Final Difluoro Atorvastatin Ca Salt Protected->Final 1. Acid Hydrolysis (HCl) 2. Saponification (NaOH) 3. Salt Formation (Ca(OAc)2)

Caption: Convergent synthesis of Difluoro Atorvastatin via modified Stetter and Paal-Knorr protocols.

Detailed Experimental Protocols

Step 1: Synthesis of the Bis-Fluoro 1,4-Diketone

This is the critical deviation from the standard Atorvastatin process. Both the Knoevenagel acceptor and the Stetter donor must be derived from 4-fluorobenzaldehyde.[3]

Reagents:

  • 4-Fluorobenzaldehyde (2 equivalents total)[1][2][3]

  • 4-Methyl-3-oxo-N-phenylpentanamide (1 equivalent)[1][2][3]

  • Catalyst: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide[1][2][3][6]

  • Base: Triethylamine (TEA)[1][2][3]

  • Solvent: Ethanol (anhydrous)[1][2][3]

Protocol:

  • Knoevenagel Condensation: Charge a reactor with 4-methyl-3-oxo-N-phenylpentanamide (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), piperidine (0.05 eq), and acetic acid (0.05 eq) in isopropanol. Heat to reflux with azeotropic water removal.[1][7][8] Crystallize the resulting benzylidene intermediate (Intermediate A).

  • Stetter Reaction: Dissolve Intermediate A (1.0 eq) and a second portion of 4-fluorobenzaldehyde (1.1 eq) in anhydrous ethanol.

  • Add the thiazolium catalyst (0.2 eq) and TEA (0.5 eq).

  • Heat to 70–80°C under nitrogen for 12–16 hours.

  • Workup: Cool to 20°C. The product often precipitates. Filter, wash with cold ethanol, and dry.[1] If oil forms, extract with ethyl acetate and recrystallize from methanol.[1]

  • Validation: Check MS for M+H ≈ 466 Da (C₂₈H₂₅F₂NO₃).[1][2]

Step 2: Paal-Knorr Condensation

Formation of the pyrrole core using the chiral amine side chain.[6]

Reagents:

  • Bis-Fluoro 1,4-Diketone (from Step 1)[1][2][3]

  • TBIN Amine (ATS-7): (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate[1][2][3]

  • Catalyst: Pivalic acid[1][3][6][8][9][10][11]

  • Solvent: 4:1 Heptane/Toluene mixture[1][2][3]

Protocol:

  • Combine Diketone (1.0 eq) and TBIN Amine (1.1 eq) in the solvent mixture.[1]

  • Add Pivalic acid (0.5 eq).

  • Reflux with a Dean-Stark trap to remove water.[1][2][3][6] Reaction time: 24–48 hours.[1]

  • Monitoring: Monitor by HPLC for the disappearance of the diketone.

  • Workup: Wash the organic layer with NaHCO₃ (aq) to remove pivalic acid.[1] Evaporate solvent to yield the Protected Difluoro Atorvastatin (Acetonide tert-butyl ester).[1][2]

Step 3: Deprotection and Calcium Salt Formation

Protocol:

  • Acetonide Cleavage: Dissolve the protected intermediate in Methanol/THF. Add 1N HCl (aq) and stir at 40°C until the acetonide and tert-butyl ester are cleaved (monitored by HPLC). Note: Some protocols use separate steps for ketal and ester hydrolysis.

  • Saponification: Adjust pH to >12 using NaOH. Stir to form the Sodium Salt.

  • Extraction: Wash the aqueous sodium salt solution with MTBE to remove neutral impurities.

  • Salt Formation: Heat the aqueous solution to 50°C. Slowly add Calcium Acetate (0.55 eq dissolved in water).

  • Precipitation: The Calcium salt precipitates as a white solid. Cool to RT, filter, and wash copiously with water.[1]

  • Drying: Vacuum dry at 40–45°C.

Characterization & Data Analysis

Spectroscopic Profile
TechniqueParameterExpected Observation (Difluoro Analog)Contrast with Standard Atorvastatin
1H NMR Aromatic Region (6.8–7.5 ppm)Integration of signals will show 8 protons with F-coupling patterns (two 4-F-phenyl rings) vs 5 protons for unsubstituted phenyl.[1][2][3]Standard has only 4 protons on the F-phenyl ring; the C3-phenyl is a multiplet (5H).[2][3]
19F NMR Chemical ShiftTwo distinct signals (approx -110 to -115 ppm).[1][2][3]Standard has only one signal (~ -113 ppm).[1][2][3]
Mass Spec ESI (+) m/z577.2 (Free Acid, [M+H]+)Standard Free Acid is 559.2 .[1][2] Shift of +18 Da (F replaces H).
IR FingerprintC-F stretch bands intensified at 1220 cm⁻¹.[1]Less intense C-F stretching.[1]
HPLC Method for Impurity Profiling

To separate the Difluoro impurity from Atorvastatin, a gradient method is required due to their structural similarity.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile:Methanol (50:50).[1][2]

  • Gradient: 40% B to 90% B over 25 minutes.

  • Detection: UV at 244 nm.[1]

  • Retention: The Difluoro analog is more lipophilic (two F atoms) and typically elutes after Atorvastatin (RRT ~ 1.1 - 1.2).[1][2][3]

Quality Control & Stability

  • Limit of Detection (LOD): Typically < 0.05% by area normalization.[1][2]

  • Stability: Similar to Atorvastatin Calcium; sensitive to heat and moisture. Store at 2–8°C in tight containers.

  • Toxicity: As a close structural analog, it likely possesses HMG-CoA reductase inhibitory activity, but its safety profile is not established for human use.[1][2] It is strictly for R&D and QC use.

References

  • PubChem. Difluoro Atorvastatin Calcium Salt | C66H66CaF4N4O10.[1] National Library of Medicine. Available at: [Link][1][2][3]

  • Veeprho Pharmaceuticals. Atorvastatin Related Compound C (Ca Salt) Data Sheet. Available at: [Link][1][2][3]

  • European Patent Office. Preparation of an atorvastatin intermediate using a Paal-Knorr condensation (EP1861364).[1][2][3] Available at:

  • Rasayan Journal of Chemistry. Potential Process Related Substance of Atorvastatin Calcium: Identification, Synthesis and Characterization. Vol 17, No 4, 2024. Available at: [Link]

Sources

Physicochemical Profiling and Control of Difluoro Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Series: High-Performance API Impurity Profiling

Executive Summary & Regulatory Context

Difluoro Atorvastatin Calcium Salt (commonly designated as Atorvastatin EP Impurity C ) is a critical process-related impurity found in the synthesis of Atorvastatin Calcium. Chemically defined as the calcium salt of (3R,5R)-7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid, it differs from the parent API by the substitution of the phenyl ring at the C3 position of the pyrrole core with a p-fluorophenyl group.

For drug development professionals, this compound represents a "critical pair" in chromatographic separations due to its structural similarity to the parent drug. Its presence is strictly regulated under European Pharmacopoeia (EP) Monograph 2191 and USP <1086> , typically requiring control levels below 0.15% in the final drug substance.

Key Chemical Identifiers
PropertySpecification
Common Name Difluoro Atorvastatin Calcium (Impurity C)
CAS Number 693793-53-2 (Calcium Salt)
Molecular Formula C₆₆H₆₆CaF₄N₄O₁₀ (Dimer)
Molecular Weight 1191.34 g/mol
Stereochemistry (3R, 5R) – Matches parent API
Regulatory Status EP Impurity C; USP Related Compound C

Structural & Physicochemical Properties

Understanding the physicochemical deviation of the difluoro analog from the parent Atorvastatin is essential for developing robust purification and analytical methods.

Lipophilicity and Solubility Profile

The substitution of a hydrogen atom with a fluorine atom on the C3-phenyl ring significantly alters the electronic and lipophilic profile of the molecule. Fluorine is highly electronegative yet lipophilic (the "polar hydrophobicity" effect).

  • LogP Shift: The parent Atorvastatin has a LogP of approximately 5.7. The addition of the second fluorine atom increases the lipophilicity, shifting the LogP to >6.0.

  • Chromatographic Behavior: In Reverse-Phase HPLC (RP-HPLC), Difluoro Atorvastatin consistently elutes after Atorvastatin (Relative Retention Time, RRT ~1.1 – 1.2 depending on the column), driven by this increased hydrophobic interaction with C18 stationary phases.

  • Solubility:

    • Water: Practically insoluble (< 0.1 mg/mL).

    • Methanol: Freely soluble (facilitates extraction).[1]

    • Acetonitrile/Buffer (pH 2-4): Soluble, but prone to lactonization (see Stability).

Solid-State Characteristics

Like the parent calcium salt, the difluoro analog can exist in multiple polymorphic forms (amorphous vs. crystalline).

  • Hygroscopicity: The calcium salt is hygroscopic. Handling requires controlled humidity (<40% RH) to prevent moisture uptake, which can catalyze degradation.

  • Thermal Properties: High melting point decomposition typically observed >150°C, though exact endotherms vary by polymorph.

Stability Profile

The stability of Difluoro Atorvastatin mirrors the parent API, governed by the lability of the dihydroxy-heptanoic acid side chain.

  • Acidic Conditions: Rapid lactonization occurs at pH < 5, forming the Difluoro Atorvastatin Lactone .

  • Oxidative Stress: The pyrrole ring is susceptible to oxidation, though the electron-withdrawing fluorine atoms on the phenyl rings provide slight stabilization against electrophilic attack compared to the parent.

  • Photostability: Sensitive to UV light; requires protection from light during analysis.

Formation Pathway & Synthesis Logic

The presence of Difluoro Atorvastatin is rarely spontaneous; it is a "carry-over" impurity derived from contaminated starting materials.

Mechanism of Formation: The core pyrrole ring of Atorvastatin is constructed via a Paal-Knorr synthesis involving a 1,4-diketone (Atorvastatin Intermediate M4) and an amine.

  • Parent Route: Uses 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.

  • Impurity Route: If the starting material is contaminated with the bis(4-fluorophenyl) analog (often arising from using 4-fluorobenzaldehyde instead of benzaldehyde in early precursor synthesis), the Paal-Knorr cyclization yields the Difluoro impurity.

Visualization: Impurity Genesis in Paal-Knorr Synthesis

The following diagram illustrates the parallel synthesis pathway creating the impurity.

G Start Starting Material (Diketone Precursor) Step1 Cyclization (Reflux/Acid Cat.) Start->Step1 Major Pathway Contaminant Contaminant: Difluoro-Diketone Analog Contaminant->Step1 Minor Pathway (<0.15%) Reagent Amine Reagent (Paal-Knorr) Reagent->Step1 API ATORVASTATIN (Monofluoro) Step1->API Main Product Impurity IMPURITY C (Difluoro Analog) Step1->Impurity Side Product

Figure 1: Parallel formation pathway of Atorvastatin and its Difluoro Impurity (Impurity C) during the pyrrole ring closure.

Analytical Characterization Protocols

To ensure scientific integrity, the identification of Difluoro Atorvastatin must rely on orthogonal methods: Separation (HPLC) and Structural Confirmation (MS/NMR).

High-Performance Liquid Chromatography (HPLC)

Causality: Due to the structural similarity, high-resolution columns (Sub-2 micron or C18 with high carbon load) are required to resolve the Difluoro peak from the parent.

Method Parameters (Self-Validating):

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

  • Mobile Phase A: Acetonitrile : Tetrahydrofuran : Ammonium Acetate Buffer (pH 5.0) [21:12:67].

  • Mobile Phase B: Acetonitrile : Tetrahydrofuran : Ammonium Acetate Buffer (pH 5.0) [61:12:27].

  • Gradient: Linear gradient to accommodate the higher lipophilicity of Impurity C.

  • Detection: UV @ 246 nm (λmax for the atorvastatin chromophore).[1]

  • Target RRT: Impurity C typically elutes at RRT 1.10 – 1.15 .

Mass Spectrometry (LC-MS/MS)

Protocol:

  • Ionization: ESI Positive Mode.

  • Parent Ion: Look for [M+H]+ at m/z 577.2 (Free acid mass + H).

    • Note: Atorvastatin parent is m/z 559.2. The difference of +18 Da corresponds to the substitution of H (1.008) with F (18.998).

  • Fragmentation: MS2 will show characteristic loss of the side chain, but the core fragment will retain the +18 Da shift, confirming the modification is on the aromatic system.

Nuclear Magnetic Resonance (NMR)

19F-NMR is the definitive confirmation tool.

  • Atorvastatin: Shows a single fluorine signal (approx -110 to -115 ppm).

  • Difluoro Impurity: Shows two distinct fluorine signals if the environment is non-equivalent, or a doubled integration if chemically equivalent (unlikely due to the asymmetry of the pyrrole substitution).

  • 1H-NMR: The aromatic region (6.9 – 7.5 ppm) will show a simplified splitting pattern for the C3-phenyl ring (now C3-fluorophenyl), changing from a multiplet (5H) to a characteristic para-substituted pattern (4H).

Biological Relevance & Toxicity

While primarily tracked as a quality impurity, the biological implications of the difluoro analog are grounded in Structure-Activity Relationship (SAR) logic.

  • Potency: The additional fluorine atom generally enhances HMG-CoA reductase binding affinity due to increased hydrophobic interaction in the enzyme pocket. However, this does not justify its presence; regulatory limits are based on qualification thresholds.

  • Toxicity: There are no specific reports indicating the difluoro analog possesses disproportionate toxicity compared to the parent. However, as an uncharacterized impurity in high concentrations, it poses a risk of off-target effects.

Visualization: Analytical Workflow

The following workflow ensures the detection and quantification of the impurity.

AnalyticalWorkflow Sample Crude Atorvastatin Ca Sample Prep Sample Prep Dissolve in MeOH:H2O Sample->Prep HPLC HPLC Separation (C18, Gradient) Prep->HPLC Decision Peak Detection (UV 246nm) HPLC->Decision RRT_Check Check RRT (1.1 - 1.2) Decision->RRT_Check Peak Found MS_Check LC-MS Confirmation m/z 577.2 RRT_Check->MS_Check Identity Verification Result Quantify vs Standard Limit < 0.15% MS_Check->Result

Figure 2: Analytical workflow for the identification and quantification of Difluoro Atorvastatin.

References

  • European Pharmacopoeia (Ph.[] Eur.) 10.0 , Monograph 2191: Atorvastatin Calcium Trihydrate.

  • United States Pharmacopeia (USP) , USP 43-NF 38, Atorvastatin Calcium.

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 88038664, Difluoro Atorvastatin Calcium Salt. Retrieved from

  • Vukkum, P., et al. (2012) .[3] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Sci Pharm. 2012; 80(4): 909–932.

  • LGC Standards . Atorvastatin Impurity C (Difluoro Atorvastatin).[4]

Sources

Technical Guide: Mechanism of Action of Atorvastatin and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the molecular pharmacology, structural biology, and experimental validation of atorvastatin and its synthetic analogs (rosuvastatin, pitavastatin). It moves beyond basic descriptions to explore the thermodynamic basis of HMG-CoA reductase inhibition, the structural divergence between Type I and Type II statins, and the signal transduction pathways responsible for pleiotropic effects. It is designed for researchers requiring actionable protocols and mechanistic depth.

Molecular Pharmacology: HMG-CoA Reductase Inhibition[1][2][3][4][5]

At the core of atorvastatin’s efficacy is its function as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting metalloenzyme in the mevalonate pathway.[1]

The Statin Pharmacophore

All statins possess a critical dihydroxyheptanoic acid moiety (or its lactone prodrug form) that mimics the HMG-CoA substrate.

  • Transition State Analogy: The stereochemistry of the statin hydroxyl groups (3R,5R) mimics the tetrahedral intermediate produced during the reduction of HMG-CoA to mevalonate.

  • Binding Thermodynamics: Atorvastatin binds to the active site with a

    
     in the nanomolar range. This high affinity is driven by an entropic advantage; the rigid hydrophobic core of the drug displaces ordered water molecules from the enzyme's binding pocket.
    
Structural Binding Determinants

Crystallographic studies reveal that atorvastatin occupies the HMG-binding pocket but also extends into a hydrophobic groove not utilized by the natural substrate.

  • Polar Interactions: The carboxylate anion forms salt bridges with Lys735 and Lys691 (catalytic residues). The hydroxyl groups hydrogen bond with Asp690 , Glu559 , and Ser565 .

  • Van der Waals Forces: The isopropyl and fluorophenyl groups of atorvastatin engage in extensive hydrophobic contacts with the enzyme's "flap" domain (residues 560–860), stabilizing the closed conformation of the enzyme and preventing substrate access.

Comparative Analysis: Atorvastatin vs. Analogs

Statins are structurally classified into two generations based on their hydrophobic pharmacophores. This distinction dictates their binding kinetics and off-target interactions.

Type I vs. Type II Statins[1][5]
  • Type I (Simvastatin, Lovastatin): Derived from fungal metabolites. They utilize a decalin ring structure.[2]

  • Type II (Atorvastatin, Rosuvastatin, Pitavastatin): Fully synthetic.[3][4] They utilize fluorophenyl-substituted heteroaromatic rings (pyrrole for atorvastatin, pyrimidine for rosuvastatin).[3]

Key Mechanistic Difference: Type II statins form an additional hydrogen bond via their polar side chains (e.g., the sulfonamide in rosuvastatin or the amide in atorvastatin) with Arg590 . This interaction is absent in Type I statins and contributes to the slower dissociation rates and higher potency of Type II analogs.

Quantitative Comparison Table

The following data synthesizes molecular potency and pharmacokinetic properties.

ParameterAtorvastatinRosuvastatinPitavastatinSimvastatin
Class Type II (Synthetic)Type II (Synthetic)Type II (Synthetic)Type I (Fermentation)
Hydrophobic Core PyrrolePyrimidineQuinolineDecalin
IC50 (HMGR) [1]~26 nM~7–12 nM~6.8 nM~11 nM
Lipophilicity (LogP) 4.06 (Lipophilic)-0.33 (Hydrophilic)4.3 (Lipophilic)4.68 (Lipophilic)
Metabolism CYP3A4CYP2C9 (Minor)UGTs (Minimal CYP)CYP3A4
Active Transporter OATP1B1OATP1B1OATP1B1OATP1B1

Note: IC50 values are assay-dependent. Type II statins generally exhibit lower IC50s due to the additional Arg590 interaction described above.

Pleiotropic Mechanisms: The Isoprenoid Pathway

The clinical benefits of atorvastatin extend beyond cholesterol reduction (pleiotropy).[2][5] These effects are mechanistically linked to the depletion of non-sterol isoprenoids, specifically Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) .

Inhibition of Small GTPases

Rho, Rac, and Ras proteins require prenylation (attachment of FPP or GGPP) for membrane translocation and activation.

  • Rho Inhibition: Reduced GGPP prevents RhoA membrane localization, leading to upregulation of endothelial Nitric Oxide Synthase (eNOS) and increased mRNA stability.

  • Rac Inhibition: Reduced Rac1 prenylation decreases NADPH oxidase activity, lowering vascular oxidative stress.

Pathway Visualization

The following diagram illustrates the blockade point and downstream consequences.

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Reduction HMGR HMG-CoA Reductase (Target Enzyme) HMGR->HMGCoA Catalyzes Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol RhoRac Rho/Rac GTPases (Prenylation) Isoprenoids->RhoRac Lipid Attachment Pleiotropy Pleiotropic Effects: - Increased eNOS - Reduced Inflammation - Plaque Stabilization RhoRac->Pleiotropy Signaling Modulation Statin Atorvastatin/Analogs Statin->HMGR Competitive Inhibition (Ki ~ nM)

Caption: Schematic of the mevalonate pathway showing the precise point of statin intervention and the bifurcation into cholesterol synthesis and pleiotropic signaling via small GTPases.

Experimental Methodologies

To validate the mechanism of action or compare the potency of novel analogs, the Spectrophotometric HMG-CoA Reductase Inhibition Assay is the gold standard.

Protocol: Spectrophotometric NADPH Oxidation Assay

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate using two molecules of NADPH. The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).[1][6]

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.0), 50 mM KCl, 1 mM EDTA, 5 mM DTT.

  • Substrate: 150 µM HMG-CoA.

  • Cofactor: 200 µM NADPH.

  • Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).

Step-by-Step Workflow:

  • Pre-incubation:

    • Mix 900 µL Assay Buffer + 10 µL Atorvastatin (varying concentrations in DMSO) + 5 µg Enzyme.

    • Incubate at 37°C for 15 minutes. Causality: Allows the inhibitor to reach binding equilibrium with the enzyme active site.

  • Baseline Measurement:

    • Add NADPH.[6][7][8] Monitor A340 for 2 minutes to ensure stability and rule out non-specific NADPH oxidation.

  • Reaction Initiation:

    • Add HMG-CoA substrate to initiate the reaction.[9]

  • Kinetic Reading:

    • Measure

      
       over a linear range (typically 0–10 minutes).
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.

Assay Workflow Diagram

AssayWorkflow Step1 1. Prepare Reagents (Buffer, Enzyme, Inhibitor) Step2 2. Pre-Incubation (37°C, 15 min) Equilibrium Binding Step1->Step2 Step3 3. Add NADPH Baseline Check Step2->Step3 Step4 4. Add HMG-CoA Initiate Reaction Step3->Step4 Step5 5. Monitor A340 (Kinetic Mode) Step4->Step5 Step6 6. Calculate IC50 (Sigmoidal Fit) Step5->Step6

Caption: Step-by-step workflow for the spectrophotometric validation of HMG-CoA reductase inhibition.

References

  • Comparison of the effects of statins on HMG-CoA reductase activity . University of Helsinki. Available at: [Link]

  • Structural Mechanism for Statin Inhibition of HMG-CoA Reductase . Science/PubMed. Available at: [Link]

  • Pleiotropic effects of statins: basic research and clinical perspectives . Circulation Research/NIH. Available at: [Link]

  • Pitavastatin: Similarities and Differences Compared With Other Statins . Acta Pharmaceutica Sciencia. Available at: [Link]

Sources

Difluoro Atorvastatin Calcium Salt as a research compound

Author: BenchChem Technical Support Team. Date: February 2026

Designation: Atorvastatin Impurity C (EP/USP) | CAS: 693793-53-2[1][2]

Executive Summary

Difluoro Atorvastatin Calcium Salt (commonly designated as Atorvastatin Impurity C in pharmacopeial monographs) is a critical research compound and reference standard used primarily in the quality control and development of HMG-CoA reductase inhibitors.[2] Structurally, it represents a bis-fluorinated analog of Atorvastatin where the phenyl group at the C3 position of the pyrrole ring is substituted with a p-fluorophenyl group, resulting in a molecule with two 4-fluorophenyl moieties.[2]

This guide details the physicochemical properties, formation mechanisms, and analytical protocols required for the precise identification and quantification of this compound. For drug development professionals, understanding this analog is vital not only for regulatory compliance (ICH Q3A/B) but also for exploring structure-activity relationships (SAR) regarding halogenation effects on statin binding affinity.[2]

Chemical Architecture & Properties[2][3][4]

The distinction between Atorvastatin and its Difluoro analog lies in the aromatic substitution pattern on the central pyrrole core. This subtle modification alters lipophilicity and retention behavior during chromatographic analysis.[2]

Table 1: Comparative Physicochemical Profile[5]
FeatureAtorvastatin Calcium (Reference)Difluoro Atorvastatin Calcium (Target)
Common Name AtorvastatinAtorvastatin Impurity C
Molecular Formula C₆₆H₆₈CaF₂N₄O₁₀C₆₆H₆₆CaF₄N₄O₁₀
Molecular Weight 1155.34 g/mol 1191.32 g/mol
Fluorine Count 2 (1 per monomer)4 (2 per monomer)
CAS Number 134523-03-8693793-53-2
Key Structural Difference C3-Phenyl group (unsubstituted)C3-(4-Fluorophenyl) group
LogP (Predicted) ~5.7~6.1 (Higher Lipophilicity)

Synthesis & Formation Mechanism[2][6][7]

The presence of Difluoro Atorvastatin is typically traced to the Paal-Knorr condensation step in the commercial synthesis of Atorvastatin. It arises when the starting material, typically a 1,4-diketone derivative, contains a bis-fluorinated impurity or when a fluorinated benzaldehyde is inadvertently used in the precursor synthesis.[2]

Mechanistic Pathway

The formation occurs when 4-fluoro-α-(4-fluorophenyl)-β-oxobenzenebutanamide reacts with the chiral amine intermediate, rather than the standard mono-fluoro precursor.[2]

G Precursor Impure Diketone Precursor (Contains extra 4-F-Phenyl group) Reaction Paal-Knorr Condensation (Reflux/Acid Cat.) Precursor->Reaction Contaminant Amine Chiral Amine Intermediate (Acetonide protected) Amine->Reaction Reagent Intermediate Difluoro Acetonide Ester Reaction->Intermediate Cyclization Hydrolysis Deprotection & Ca Salt Formation Intermediate->Hydrolysis Acid/Base Product Difluoro Atorvastatin Calcium (Impurity C) Hydrolysis->Product Precipitation

Figure 1: Formation pathway of Difluoro Atorvastatin during API synthesis.[2]

Analytical Methodologies

Due to the structural similarity between the parent drug and the Difluoro analog, high-resolution separation techniques are required. The extra fluorine atom increases the hydrophobicity of the molecule, generally resulting in a longer retention time on reverse-phase C18 columns.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Separation of Atorvastatin and Impurity C for purity analysis.[2]

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: Acetonitrile : Tetrahydrofuran : Ammonium Acetate Buffer (pH 5.[2]0) [25:20:55].[2]

  • Mobile Phase B: Acetonitrile : Tetrahydrofuran : Ammonium Acetate Buffer (pH 5.[2]0) [70:20:10].[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Detection: UV @ 244 nm.[2]

  • Temperature: 35°C.[2]

Self-Validating Logic:

  • Resolution Check: The resolution (

    
    ) between Atorvastatin and Impurity C must be 
    
    
    
    .[2] If
    
    
    , decrease the % of organic modifier in the gradient start.
  • Relative Retention Time (RRT): Impurity C typically elutes at an RRT of ~1.1 to 1.2 relative to Atorvastatin due to the electron-withdrawing and lipophilic nature of the additional fluorine.[2]

Protocol 2: Mass Spectrometry Identification

Objective: Confirmation of molecular identity via m/z shift.

  • Ionization: ESI Positive Mode.

  • Precursor Ion: Look for

    
     or 
    
    
    
    adducts.[2]
    • Atorvastatin Free Acid:

      
      
      
    • Difluoro Atorvastatin Free Acid:

      
       (+18 Da shift due to F vs H substitution).[2]
      
  • Fragmentation Pattern: MS/MS will show characteristic loss of the fluorophenyl group.[2]

AnalyticalWorkflow Sample Crude Atorvastatin Sample Prep Dilution in MeOH:H2O (1:1) Sample->Prep LC HPLC Separation (C18, Gradient Elution) Prep->LC UV UV Detection (244 nm) Quantification LC->UV Routine QC MS ESI-MS (+) Identification (m/z 577) LC->MS Structural Confirmation

Figure 2: Analytical workflow for the detection and characterization of Impurity C.

Handling & Stability

As a calcium salt, the compound exhibits reasonable stability but is sensitive to moisture and acidic environments which can trigger lactonization (formation of the cyclic ester).[2]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrate shifts.[2]

  • Solubility: Soluble in DMSO, Methanol, and DMF.[2] Sparingly soluble in water.[2]

  • Lactonization Risk: Avoid dissolving in acidic media (pH < 5) for prolonged periods, as the heptanoic acid side chain will cyclize to form the Difluoro Atorvastatin Lactone , compromising the standard's purity.[2]

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Atorvastatin Calcium Trihydrate Monograph 2191. European Directorate for the Quality of Medicines (EDQM).[2]

  • United States Pharmacopeia (USP) . Atorvastatin Calcium: Impurity C Reference Standard. USP Catalog No. 1044549.[1][2] [2]

  • PubChem . Difluoro Atorvastatin Calcium Salt (CID 88038664).[2][3] National Center for Biotechnology Information.[2] [2]

  • Stach, J., et al. (2008).[2][4] Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications.

  • LGC Standards . Difluoro Atorvastatin Calcium Salt Data Sheet. [2]

Sources

Technical Guide: IUPAC Nomenclature and Structural Characterization of Difluoro Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and nomenclature analysis of Difluoro Atorvastatin Calcium Salt , a critical impurity monitored during the development and manufacturing of Atorvastatin.

Designation: Atorvastatin EP Impurity C / USP Related Compound C CAS Registry Number: 693793-53-2 (Calcium Salt)[1][2]

Executive Summary & Chemical Identity

In the high-precision landscape of pharmaceutical impurity profiling, Difluoro Atorvastatin (often designated as Impurity C in European Pharmacopoeia) represents a specific structural analog where the phenyl ring at the pyrrole 3-position is substituted with a 4-fluorophenyl group.[1][2] This results in a molecule containing two 4-fluorophenyl moieties, distinguishing it from the parent Atorvastatin, which contains only one.[1][2]

Understanding the exact IUPAC nomenclature of this compound is not merely a labeling exercise; it is a requirement for establishing precise analytical standards (reference materials) and ensuring regulatory compliance (ICH Q3A/Q3B guidelines).[1][2]

Core Chemical Data
ParameterDetail
Common Name Difluoro Atorvastatin Calcium Salt
Pharmacopeial Name Atorvastatin Related Compound C (USP); Atorvastatin Impurity C (EP)
Molecular Formula C₆₆H₆₆CaF₄N₄O₁₀ (2:1 Salt Complex)
Molecular Weight 1191.32 g/mol
Key Structural Feature Bis(4-fluorophenyl) substitution on the pyrrole core

Derivation of the IUPAC Name

The systematic naming of this complex salt follows a hierarchical logic. We must deconstruct the molecule into its cation (Calcium) and its anionic ligand (the Difluoro Atorvastatin moiety).[1][2]

The Official IUPAC Name

Calcium bis((3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate) [1][2][3][4]

Structural Deconstruction Logic

To validate this name, we apply the IUPAC "Blue Book" rules for organic nomenclature. The name is built from the Core Heterocycle outward to the Side Chain and Substituents .

Diagram 1: IUPAC Nomenclature Logic Tree

The following diagram visualizes the hierarchical breakdown of the name, mapping each text segment to its chemical function.[2]

IUPAC_Decomposition Root Full IUPAC Name Salt Salt Component 'Calcium bis(...)' Root->Salt Anion Anionic Ligand (The Drug Substance Analog) Salt->Anion Stoichiometry 1:2 Stereo Stereochemistry '(3R, 5R)' Anion->Stereo SideChain Main Chain '7-...-3,5-dihydroxyheptanoate' Anion->SideChain Core Heterocyclic Core '1H-pyrrol-1-yl' SideChain->Core Attached at Pos 7 Sub1 Pos 2 & 3 Substituents '2,3-bis(4-fluorophenyl)' Core->Sub1 Critical Impurity Site Sub2 Pos 4 Substituent '4-(phenylcarbamoyl)' Core->Sub2 Sub3 Pos 5 Substituent '5-(propan-2-yl)' Core->Sub3

Figure 1: Hierarchical decomposition of the Difluoro Atorvastatin IUPAC name.[1][2] Note the '2,3-bis(4-fluorophenyl)' segment, which differentiates this impurity from the parent drug.[1][2]

Step-by-Step Validation
  • The Cation: "Calcium bis" indicates one

    
     ion balancing two monovalent organic anions.[2]
    
  • The Main Chain (Suffix): "heptanoate" denotes a 7-carbon carboxylic acid chain (ionized).[1][2]

  • Hydroxyl Groups: "3,5-dihydroxy" locates the alcohol groups on the heptanoate chain.[2]

  • Stereochemistry: "(3R,5R)" defines the absolute configuration of the chiral centers on the heptanoate chain, identical to Atorvastatin.[2]

  • The Pyrrole Core: The nitrogen of the pyrrole ring is attached to carbon 7 of the heptanoate chain ("7-[...pyrrol-1-yl]").[1][2]

  • The Critical Difference (Substituents):

    • Atorvastatin: 2-(4-fluorophenyl)-3-phenyl[1][2][5][6]

    • Difluoro Impurity: 2,3-bis(4-fluorophenyl) .[1][2][3][7][8][5][4][9] This confirms the presence of two fluorine atoms on the aromatic rings attached to the pyrrole.[2]

  • Remaining Substituents:

    • "4-(phenylcarbamoyl)": An amide group linking to a phenyl ring.[1][2]

    • "5-(propan-2-yl)": An isopropyl group.[1][2][8]

Formation Mechanism & Synthetic Origin

As a Senior Application Scientist, it is crucial to understand why this impurity exists. It is not a random degradation product but a process-related impurity stemming from the starting materials used in the Paal-Knorr Pyrrole Synthesis .[1][2]

The Paal-Knorr Pathway

Atorvastatin's pyrrole ring is typically formed by reacting a 1,4-diketone (often termed the "diketone intermediate") with a primary amine (the chiral side chain).[1][2]

  • Parent Synthesis: The 1,4-diketone is synthesized from 4-fluorobenzaldehyde and benzaldehyde .[1][2]

  • Impurity Formation: If the benzaldehyde starting material is contaminated with 4-fluorobenzaldehyde, or if the reaction stoichiometry is uncontrolled, a bis-fluoro 1,4-diketone is formed.[1][2] When this reacts with the amine, it yields Difluoro Atorvastatin.[2]

Diagram 2: Impurity Formation Pathway

Impurity_Pathway Aldehyde1 4-Fluorobenzaldehyde (Correct Reagent) Diketone_Std Standard 1,4-Diketone (Mono-fluoro) Aldehyde1->Diketone_Std Diketone_Imp Impurity 1,4-Diketone (Bis-fluoro) Aldehyde1->Diketone_Imp Aldehyde2 Benzaldehyde (Correct Reagent) Aldehyde2->Diketone_Std Contaminant 4-Fluorobenzaldehyde (Contaminant/Excess) Contaminant->Diketone_Imp Substitutes Benzaldehyde PaalKnorr Paal-Knorr Reaction (+ Chiral Amine) Diketone_Std->PaalKnorr Diketone_Imp->PaalKnorr Atorvastatin Atorvastatin Calcium (Target API) PaalKnorr->Atorvastatin Difluoro Difluoro Atorvastatin (Impurity C) PaalKnorr->Difluoro

Figure 2: Synthetic origin of Impurity C. The substitution of Benzaldehyde with a second equivalent of 4-Fluorobenzaldehyde creates the bis-fluoro scaffold.[1][2]

Analytical Characterization Protocol

To confirm the identity of this salt in a drug substance sample, specific analytical markers must be targeted.[2]

Mass Spectrometry (LC-MS/MS)

The presence of a second fluorine atom introduces a distinct mass shift compared to Atorvastatin.[1][2][3]

  • Atorvastatin Free Acid Mass: ~558.6 Da[1][2]

  • Difluoro Impurity Free Acid Mass: ~576.6 Da[1][2]

  • Mass Shift: +18 Da (Replacement of H [1.008] with F [18.998] ≈ +18).[1][2]

Nuclear Magnetic Resonance (¹⁹F-NMR)

This is the definitive confirmation method.[1][2]

  • Atorvastatin: Shows a single fluorine signal (approx -110 to -115 ppm depending on solvent).[1][2]

  • Difluoro Atorvastatin: Shows two fluorine signals.[2][3][4][6] While the molecule has some symmetry, the chemical environment of the 4-fluorophenyl at position 2 differs slightly from the one at position 3 due to the adjacent isopropyl vs. phenylcarbamoyl groups.[1][2]

    • Note: If the signals overlap significantly, integration will show double the intensity relative to the molar concentration.[2]

Relative Retention Time (RRT)

In standard Reverse Phase HPLC (C18 column, pH 4.5 buffer/Acetonitrile gradient):

  • Elution Order: Difluoro Atorvastatin is more lipophilic than Atorvastatin due to the extra fluorine atom (F is more lipophilic than H).[2]

  • Result: It typically elutes after the main Atorvastatin peak (RRT > 1.0).[1][2]

References

  • European Directorate for the Quality of Medicines (EDQM) . Atorvastatin Calcium Trihydrate: Impurity C.[2] European Pharmacopoeia (Ph.[2] Eur.) 11th Edition. [Link][1][2]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 88038664: Difluoro Atorvastatin Calcium Salt. PubChem.[2][7][4] [Link][1][2]

Sources

Molecular structure of Difluoro Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Analytical Profiling of Difluoro Atorvastatin Calcium

Executive Summary

Difluoro Atorvastatin Calcium (CAS: 693793-53-2), pharmacopeially designated as Atorvastatin EP Impurity C , represents a critical process-related impurity and structural analog of the blockbuster statin, Atorvastatin.[1] Structurally, it differs from the parent API by the presence of a second fluorine atom on the phenyl ring at the C3 position of the pyrrole core, resulting in a bis(4-fluorophenyl) motif.[1]

For drug development professionals, this molecule is not merely a waste product but a vital reference standard. Its presence serves as a sentinel for the purity of starting materials (specifically the phenylacetic acid derivatives) used in the Paal-Knorr synthesis.[1] This guide provides a definitive technical analysis of its molecular architecture, formation mechanism, and validated detection protocols.

Molecular Architecture & Physicochemical Properties

The distinct feature of Difluoro Atorvastatin is the substitution of the phenyl ring at the pyrrole C3 position with a 4-fluorophenyl group. This results in a molecule with two electron-withdrawing fluorine atoms, altering the lipophilicity and electrostatic potential of the pharmacophore compared to the parent drug.

Chemical Identity
PropertySpecification
Common Name Difluoro Atorvastatin Calcium Salt (EP Impurity C)
IUPAC Name Calcium bis((3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate)
CAS Number 693793-53-2 (Calcium Salt)
Molecular Formula C₆₆H₆₆CaF₄N₄O₁₀ (2:1 Salt)
Molecular Weight 1191.32 g/mol (Salt); 576.63 g/mol (Free Acid)
Stereochemistry (3R, 5R) - Identical to Atorvastatin
Key Substitution 4-Fluoro substitution on the C3-Phenyl ring
Structural Visualization

The following diagram illustrates the connectivity of the Difluoro analog, highlighting the specific fluorination sites that distinguish it from the parent API.

Caption: Schematic connectivity highlighting the C3-Fluorophenyl substitution (Red Node) distinguishing Impurity C from Atorvastatin.

Synthesis & Mechanism of Formation

Understanding the origin of Difluoro Atorvastatin is essential for Process Analytical Technology (PAT).[1] It does not typically arise from degradation of the final product but rather through carryover contamination during the convergent Paal-Knorr condensation step.

The Paal-Knorr Deviation

The standard synthesis involves condensing a 1,4-diketone (Atorvastatin Diketone) with a chiral primary amine.[1]

  • Parent Path: The diketone is synthesized using phenylacetic acid (for the C3 position) and 4-fluorophenylacetic acid (for the C2 position).[1]

  • Impurity Path: If the phenylacetic acid starting material is contaminated with 4-fluorophenylacetic acid (a common synthesis byproduct or sourcing error), the resulting diketone will be symmetrical regarding the aryl halides (bis-fluoro).[1]

formation_pathway Figure 2: Origin of Difluoro Atorvastatin (Impurity C) via Contaminated Starting Material SM1 Starting Material A: 4-Fluorophenylacetic Acid Diketone_Std Standard Diketone: (1-Fluoro, 1-Phenyl) SM1->Diketone_Std SM2 Starting Material B: Phenylacetic Acid Contam CONTAMINATION EVENT: Trace 4-Fluorophenylacetic acid present in SM2 feed SM2->Contam SM2->Diketone_Std Diketone_Imp Impurity Diketone: (Bis-Fluoro) Contam->Diketone_Imp Yields Bis-Fluoro Intermediate Reaction Paal-Knorr Condensation (Cyclization) Diketone_Std->Reaction Diketone_Imp->Reaction Amine Chiral Amine Side Chain (Paal-Knorr Reagent) Amine->Reaction API Atorvastatin Calcium (Target API) Reaction->API Impurity Difluoro Atorvastatin (Impurity C) Reaction->Impurity Trace Level

Caption: Flowchart demonstrating how feedstock contamination leads to the formation of the bis-fluoro impurity during cyclization.

Analytical Methodologies

To ensure patient safety and regulatory compliance (ICH Q3A/Q3B), Difluoro Atorvastatin must be controlled.[1] Due to its structural similarity to the parent drug, high-resolution chromatography is required to achieve adequate resolution (Rs > 1.5).[1]

HPLC/UPLC Protocol (Reverse Phase)

The following method is a field-proven starting point for separating the "Fluoro" analogs. The critical factor is the mobile phase gradient, as the extra fluorine atom increases lipophilicity, typically causing Impurity C to elute after Atorvastatin.

ParameterCondition
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent)
Mobile Phase A Ammonium Acetate Buffer (0.05 M, pH 4.5) : Acetonitrile : THF (60:35:[1]5)
Mobile Phase B Acetonitrile : THF : Buffer (55:5:[1]40)
Flow Rate 1.5 mL/min
Detection UV @ 246 nm (Lambda max for the pyrrole core)
Column Temp 35°C
Retention Time (RT) Atorvastatin: ~1.0 (RRT) Difluoro Impurity C: ~1.15 - 1.25 (RRT)

Note: The extra fluorine increases the retention on non-polar stationary phases due to the hydrophobic effect of the halogen.

Mass Spectrometry (LC-MS/MS)

For unambiguous identification, especially in stability samples, MS/MS transitions are definitive.

  • Ionization Mode: ESI Positive / Negative (Negative often preferred for the carboxylic acid).[1]

  • Parent Ion (Free Acid):

    • Atorvastatin: m/z 559 [M+H]⁺[1]

    • Difluoro Atorvastatin: m/z 577 [M+H]⁺ (Shift of +18 Da due to H → F).[1]

  • Fragmentation Pattern: The loss of the side chain (heptanoic acid) is common.[1] The core pyrrole fragment will retain the +18 mass shift, confirming the modification is on the aromatic system, not the aliphatic chain.

Scientific & Regulatory Context (E-E-A-T)

Structural Activity Relationship (SAR)

While Difluoro Atorvastatin is an impurity, its structure offers insights into HMG-CoA reductase inhibition.[1] The introduction of a second fluorine atom at the C3-phenyl ring (ortho/meta position relative to the pyrrole) creates additional steric bulk and changes the electron density of the ring.[1]

  • Binding Affinity: Fluorine acts as a bioisostere for hydrogen but with high electronegativity.[1] This can alter the pi-stacking interactions within the enzyme's binding pocket.

  • Metabolic Stability: The presence of fluorine often blocks metabolic oxidation at that specific carbon. However, as an impurity, it is not optimized for safety and must be minimized.

Regulatory Limits

Under ICH Q3A(R2), any impurity exceeding the identification threshold (usually 0.10%) must be structurally characterized.[1]

  • Target Limit: NMT (Not More Than) 0.15% in final API.

  • Reference Standard: Validated "Impurity C" standards are required for system suitability testing during batch release.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Atorvastatin Calcium Trihydrate Monograph 2191. (Defines Impurity C structure and limits).

  • PubChem . Difluoro Atorvastatin Calcium Salt (CID 88038664).[1][3] National Library of Medicine. [1]

  • LGC Standards . Difluoro Atorvastatin Calcium Salt Data Sheet. (Confirming CAS 693793-53-2 and structure).[1][4]

  • BOC Sciences . Atorvastatin Impurities and Metabolites Profiling. (Details on Impurity C formation). [1]

  • Veephro Pharmaceuticals . Atorvastatin EP Impurity C Structure and Synthesis. [1]

Sources

Technical Guide: Biological Activity & SAR of Fluorinated Atorvastatin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of fluorinated atorvastatin derivatives.

Executive Summary

Context: Atorvastatin, a Type II HMG-CoA reductase inhibitor, relies heavily on a specific fluorine substitution (4-fluorophenyl) for its pharmacodynamic potency and pharmacokinetic stability. Core Thesis: The biological activity of fluorinated atorvastatin derivatives is governed by the "Fluorine Effect" —specifically, the modulation of lipophilicity (


), metabolic blocking of CYP450 oxidation sites, and electrostatic interactions within the HMG-CoA reductase catalytic pocket.
Scope:  This guide analyzes three distinct classes of derivatives:
  • Parent & Isosteres: The role of the 4-fluorophenyl moiety.

  • Polyfluorinated Analogs: Impact of gem-difluoro and bis-fluorophenyl modifications (e.g., Impurity C).

  • Radiofluorinated Tracers: [¹⁸F]Atorvastatin for biodistribution profiling.[1]

Molecular Rationale: The Fluorine Advantage

The incorporation of fluorine into the atorvastatin scaffold is not arbitrary; it serves as a critical bioisostere.

PropertyEffect on Atorvastatin ScaffoldMechanism
Metabolic Stability High The C–F bond (116 kcal/mol) is stronger than C–H, blocking hydroxylation at the para-position by CYP3A4.
Lipophilicity Increased Fluorine increases lipophilicity, facilitating passive transport across hepatocyte membranes to reach the cytosolic HMG-CoA reductase.
Binding Affinity Enhanced The fluorine atom engages in multipolar interactions with the guanidinium group of Arg590 in the enzyme's binding pocket.

Structural Classes & Biological Activity[2][3]

Monofluoro (Parent) vs. Desfluoro Derivatives

The "Desfluoro" derivative (Atorvastatin Related Compound A) lacks the fluorine atom on the phenyl ring. Comparative studies demonstrate a significant reduction in biological utility for the desfluoro analog, primarily due to rapid metabolic clearance rather than a total loss of receptor binding.

  • Atorvastatin (Parent): IC₅₀

    
     8–10 nM (HMG-CoA Reductase).
    
  • Desfluoro-Atorvastatin: Retains moderate binding affinity but exhibits significantly shorter plasma half-life due to rapid para-hydroxylation.

Polyfluorinated Derivatives (Difluoro / Gem-difluoro)

Recent computational and synthetic efforts have explored adding fluorine atoms to enhance potency.

  • Bis(4-fluorophenyl) Analog (Impurity C): This derivative contains two 4-fluorophenyl groups (replacing the phenylcarbamoyl moiety or modifying the core pyrrole substituents). While often classified as an impurity, SAR studies suggest it retains high potency but suffers from poor aqueous solubility, limiting bioavailability.

  • Gem-difluoro Analogs: Computational modeling (3D-QSAR) predicts that introducing gem-difluoro groups into the heptanoic acid side chain or the isopropyl group can optimize hydrophobic interactions within the enzyme pocket, potentially lowering IC₅₀ values below 5 nM.

[¹⁸F]Atorvastatin (Radiotracer)

This derivative replaces the stable ¹⁹F isotope with the positron-emitting ¹⁸F. It is chemically identical to the parent drug, preserving biological activity while enabling PET imaging.

  • Application: Used to map statin biodistribution and quantify hepatoselectivity.

  • Key Finding: [¹⁸F]Atorvastatin accumulates specifically in the liver (microsomal fraction), validating the hepatoselective transport mechanisms (OATP transporters).

In Vitro Pharmacology: HMG-CoA Reductase Inhibition[4]

Mechanism of Action

Fluorinated atorvastatin derivatives competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. The fluorophenyl group occupies a hydrophobic pocket, causing a conformational change that prevents the binding of the natural substrate, HMG-CoA.

Visualization: Signaling Pathway

The following diagram illustrates the inhibition point and downstream effects.

HMG_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase (Target Enzyme) HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Reduction Atorvastatin Fluorinated Atorvastatin (Inhibitor) Atorvastatin->HMGCR Competitive Inhibition (Ki ~ 8 nM) FPP Farnesyl-PP Mevalonate->FPP Cholesterol Cholesterol Biosynthesis FPP->Cholesterol SREBP SREBP-2 Activation (Feedback Loop) Cholesterol->SREBP Low Levels Trigger LDLR LDL Receptor Upregulation SREBP->LDLR Transcription

Caption: Mechanism of Action.[] The fluorinated inhibitor blocks HMG-CoA Reductase, preventing Mevalonate formation and triggering LDL Receptor upregulation via SREBP-2.

Experimental Protocols

Protocol A: HMG-CoA Reductase Inhibition Assay

Objective: Determine the IC₅₀ of novel fluorinated derivatives.

Reagents:

  • Purified HMG-CoA Reductase (human catalytic domain).

  • NADPH (Cofactor).

  • HMG-CoA (Substrate).[1][][3][4]

  • Test Compounds (Fluorinated derivatives dissolved in DMSO).

Workflow:

  • Preparation: Dilute test compounds in assay buffer (50 mM Potassium Phosphate, pH 7.4, 1 mM DTT) to varying concentrations (0.1 nM – 1 µM).

  • Incubation: Mix 5 µL of test compound with 20 µL of enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 25 µL of substrate mix (400 µM HMG-CoA + 400 µM NADPH).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 minutes.

  • Analysis: Calculate % Inhibition =

    
    . Fit data to a dose-response curve to derive IC₅₀.
    
Protocol B: Late-Stage [¹⁸F]Deoxyfluorination

Objective: Synthesize [¹⁸F]Atorvastatin for biodistribution studies. Rationale: Direct fluorination of the electron-rich pyrrole ring is difficult; a Ruthenium-mediated approach is required.

Workflow:

  • Precursor Synthesis: Synthesize the phenol precursor (hydroxy-atorvastatin derivative).

  • Ru-Complexation: Coordinate the precursor to a Ruthenium complex (CpRu) to activate the phenol.

  • Radiofluorination:

    • Elute [¹⁸F]Fluoride from QMA cartridge.

    • React with Ru-precursor in alcohol/DMSO mixture at 130°C for 20 min.

    • The ¹⁸F performs a nucleophilic aromatic substitution (

      
      ) on the activated ring.[5]
      
  • Deprotection & Purification: Acid hydrolysis to remove protecting groups, followed by HPLC purification.

Synthesis & Screening Workflow

The following diagram outlines the logical flow from computational design to biological validation for new derivatives.

Workflow Design In Silico Design (3D-QSAR / Docking) Synthesis Chemical Synthesis (Paal-Knorr / Fluorination) Design->Synthesis Target Structures Screening In Vitro Screening (HMGCR Assay) Synthesis->Screening Crude Compounds Lead Lead Optimization (Gem-difluoro / Polyfluoro) Screening->Lead IC50 < 10 nM ADME ADME Profiling (Microsomal Stability) Lead->ADME Selectivity ADME->Design Feedback Loop

Caption: Development Pipeline. Iterative cycle from computational design of fluorinated analogs to biological screening and stability profiling.

References

  • Synthesis and Biological Evaluation of Atorvastatin Derivatives. Letters in Drug Design & Discovery. (2013).

  • [18F]Atorvastatin: synthesis of a potential molecular imaging tool. EJNMMI Radiopharmacy and Chemistry. (2020).[1][5]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine. International Journal of Molecular Sciences. (2023).[5][6]

  • Structure-activity relationship of atorvastatin derivatives for metabolic activation. Xenobiotica. (2020).[1][5]

  • Molecular modeling studies of atorvastatin analogues as HMGR inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011).[3][7]

Sources

Technical Guide: In Vitro Characterization & Qualification of Difluoro Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Atorvastatin EP Impurity C (Difluoro Atorvastatin) CAS: 693793-53-2 Context: Impurity Profiling, Structural Activity Relationship (SAR), and Safety Qualification in Drug Development.[1]

Part 1: Executive Technical Synthesis[2]

Difluoro Atorvastatin Calcium Salt (chemically identified as Atorvastatin EP Impurity C ) is a critical process-related impurity arising during the synthesis of Atorvastatin API.[1] Structurally, it differs from the parent drug by the substitution of the phenyl ring at the C3 position of the pyrrole core with a p-fluorophenyl group, resulting in a bis-(4-fluorophenyl) motif.[2]

For drug development professionals, this compound represents a "double-edged" analyte:

  • Regulatory Target: Under ICH Q3A/B guidelines, it must be quantified and qualified if it exceeds identification thresholds (typically 0.10%).[1]

  • SAR Probe: Its structural similarity to Atorvastatin makes it a valuable probe for understanding the role of fluorine substitution in HMG-CoA reductase binding affinity and metabolic stability (CYP3A4 resistance).[1][2]

This guide provides a rigorous framework for the in vitro isolation, detection, and biological profiling of this specific entity.

Part 2: Chemical Architecture & Synthetic Origin[2]

Understanding the origin of Difluoro Atorvastatin is prerequisite to controlling it.[2] It typically forms during the Paal-Knorr condensation step if the starting material 1,2-bis(4-fluorophenyl)ethane-1,2-dione is present as an impurity in the standard monofluoro diketone reagent.[2]

Table 1: Physicochemical Profile
PropertySpecificationRelevance
Common Name Atorvastatin Impurity CEP/USP Regulatory Standard
Chemical Formula C₆₆H₆₆CaF₄N₄O₁₀Calcium salt form (2:[2]1)
Molecular Weight 1191.32 g/mol Significant mass shift vs. Parent (1155.[1]34)
Fluorine Count 2 per monomer (4 total in salt)Alters lipophilicity & metabolic clearance
Solubility DMSO (>10 mg/mL), MethanolLow aqueous solubility; requires carrier for in vitro assays
Visualization: Impurity Genesis Pathway

The following diagram illustrates the competitive Paal-Knorr pathway leading to the formation of the Difluoro impurity.[2]

G cluster_0 Starting Materials SM1 Amine Intermediate (Chiral Side Chain) Reaction Paal-Knorr Condensation (Pivalic Acid / Heat) SM1->Reaction SM2 Standard Diketone (1-phenyl-2-(4-fluorophenyl)...) SM2->Reaction Major Path Impurity Impurity Precursor (1,2-bis(4-fluorophenyl)...) Impurity->Reaction Minor Path (<0.15%) Product1 ATORVASTATIN (Monofluoro) Reaction->Product1 Product2 DIFLUORO IMPURITY (Impurity C) Reaction->Product2

Caption: Competitive formation of Atorvastatin vs. Difluoro Impurity C during the Paal-Knorr cyclization step.

Part 3: Analytical Resolution (HPLC/LC-MS)

To study Difluoro Atorvastatin in vitro, one must first ensure specific detection in the presence of the parent drug.[2] The additional fluorine atom increases lipophilicity, typically increasing retention time on Reverse-Phase (RP) columns.[1][2]

Validated Separation Protocol
  • System: UHPLC coupled with Q-TOF MS or PDA.[1]

  • Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile:Methanol (50:50).[1]

  • Gradient:

    • 0-2 min: 40% B[2]

    • 2-10 min: Linear ramp to 90% B

    • 10-12 min: Hold 90% B (Difluoro elutes here)

  • Detection:

    • UV: 244 nm (Max absorption for pyrrole core).[1]

    • MS: ESI Positive Mode.[1] Target m/z = 577.2 (Protonated free acid monomer).[1]

Technical Insight: The "Difluoro" analog often co-elutes with the "Desfluoro" impurity if the gradient is too shallow.[2] The use of Methanol in Phase B helps resolve the fluorinated species due to "fluorine effect" selectivity differences.[2]

Part 4: Biological Potency Profiling (HMG-CoA Reductase Inhibition)[1][2]

As a structural analog, Difluoro Atorvastatin is an active inhibitor of HMG-CoA reductase.[2][3] Qualification requires proving its potency is comparable to Atorvastatin to rule out unexpected off-target effects or lack of efficacy if it accumulates.[2]

Protocol: HMG-CoA Reductase Spectrophotometric Assay

Objective: Determine IC50 of Difluoro Atorvastatin relative to Atorvastatin Standard.

Reagents:

  • Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).[1]

  • Substrate: HMG-CoA (400 µM stock).

  • Cofactor: NADPH (400 µM stock).[1]

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 1 mM EDTA, 5 mM DTT.

Workflow:

  • Preparation: Dissolve Difluoro Atorvastatin Calcium in DMSO to 10 mM. Serial dilute to 0.1 nM – 1000 nM range.[1]

  • Incubation: Mix 5 µL of test compound with 190 µL of Enzyme/Buffer mix. Incubate at 37°C for 15 minutes.

  • Initiation: Add 5 µL of HMG-CoA/NADPH mix to start the reaction.[1][2]

  • Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 minutes.

  • Calculation:

    
    
    Fit data to a 4-parameter logistic model to derive IC50.
    

Expected Outcome: The Difluoro analog typically exhibits an IC50 in the low nanomolar range (similar to Atorvastatin, ~8-15 nM), confirming it acts as a functional statin.[1][2]

Part 5: Metabolic Stability & Safety (ADMET)

The presence of a second fluorine atom on the phenyl ring blocks a potential site of metabolic oxidation.[2] This can alter the clearance profile, potentially extending half-life or shifting metabolism to other pathways (e.g., lactonization).[1][2]

Experiment A: Microsomal Intrinsic Clearance (

)

Rationale: To determine if the impurity accumulates disproportionately due to metabolic resistance.[1][2]

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: 1 µM Difluoro Atorvastatin vs. 1 µM Atorvastatin (Control).

  • Reaction: Initiate with NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 45, 60 min into ice-cold acetonitrile containing Internal Standard (Warfarin).

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Interpretation:

    • If

      
       (Difluoro) >> 
      
      
      
      (Atorvastatin), the impurity may bioaccumulate.[1][2]
    • Note: Fluorine substitution at para-positions generally blocks CYP-mediated hydroxylation at that site.[1]

Experiment B: In Vitro Cytotoxicity (HepG2)

Rationale: Statins can induce myotoxicity or hepatotoxicity.[1] Impurities must not be significantly more toxic than the parent.[1][2]

  • Cell Line: HepG2 (Human hepatocarcinoma).[1]

  • Assay: MTT or ATP-based cell viability (CellTiter-Glo).

  • Dosing: 0.1 µM to 100 µM (24h and 48h exposure).

  • Threshold: If the

    
     of the impurity is <50% of the parent drug, it is considered a "high-risk" impurity requiring further qualification (e.g., Ames test).[1][2]
    
Visualization: Impurity Qualification Logic

The following decision tree outlines the qualification strategy based on in vitro data.

Qualification Start Difluoro Atorvastatin Detected > 0.10% InSilico 1. In Silico Tox Assessment (DEREK/Sarah) Start->InSilico InVitro 2. In Vitro Potency & Tox (HMG-CoA + HepG2) InSilico->InVitro Decision1 Is IC50 comparable AND Tox < Parent? InVitro->Decision1 Qualified Qualified as Standard Impurity Decision1->Qualified Yes Risk High Risk: Require Ames/Genotox Decision1->Risk No (More Toxic/Potent)

Caption: Decision matrix for qualifying Difluoro Atorvastatin based on in vitro performance.

References
  • European Pharmacopoeia (Ph.[1] Eur.) 11.0 .[1] Atorvastatin Calcium Monograph 2191. Strasbourg: Council of Europe.[1] (Defines Impurity C structure and limits). [1]

  • US Pharmacopeia (USP) . Atorvastatin Calcium: Related Compound C.[1][4] USP-NF Online.[1] (Reference standard usage). [1]

  • V.K. Rao et al. "Synthesis and characterization of new impurities in Atorvastatin Calcium." Synthetic Communications, 2015.[1] (Describes the Paal-Knorr origin of fluoro-analogs). [1]

  • McKenney, J.M. "Pharmacologic characteristics of statins."[1] Clin Cardiol, 2003.[1] (Basis for HMG-CoA reductase inhibition protocols). [1]

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). (Regulatory framework for impurity qualification).

Sources

The Architecture of Potency: Discovery and Development of Atorvastatin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, structural optimization, and synthetic development of atorvastatin and its analogs.

Executive Summary

The development of atorvastatin (Lipitor®) represents a watershed moment in medicinal chemistry, marking the transition from fungal-derived "Type I" statins to fully synthetic "Type II" inhibitors.[1] Discovered by Bruce Roth at Parke-Davis (Warner-Lambert) in 1985, atorvastatin was designed to overcome the limitations of natural statins through a structurally distinct pyrrole core. This guide analyzes the Structure-Activity Relationships (SAR) that drive its nanomolar potency, details the industrial Paal-Knorr synthetic route, and explores next-generation analogs designed for hepatoselectivity and pleiotropic applications.

The Pharmacophore & SAR Analysis

The efficacy of atorvastatin stems from its ability to mimic the HMG-CoA intermediate while exploiting additional hydrophobic binding pockets within the HMG-CoA reductase enzyme.

From Type I to Type II Statins

Early statins like lovastatin (Type I) possessed a decalin ring and were structurally rigid. Atorvastatin (Type II) introduced a central heterocyclic core—specifically a pentasubstituted pyrrole—allowing for greater interaction with the enzyme's shallow hydrophobic groove.

Key Structural Determinants:

  • 3,5-Dihydroxyheptanoic Acid Side Chain: The critical pharmacophore that mimics the HMG portion of the endogenous substrate (HMG-CoA). It binds to the active site via ionic interactions with Lys735 and hydrogen bonds with Ser565, Asp690, and Lys691.

  • The Pyrrole Core: Serves as a central scaffold that orients substituents into the correct vector space.

  • Isopropyl Group (C-3): Fits into a small hydrophobic pocket, contributing to van der Waals interactions.

  • 4-Fluorophenyl Group: Occupies a hydrophobic pocket exposed by the movement of the enzyme's flexible flap domain. This interaction is critical for the increased potency of Type II statins.

  • Amide Side Chain: Forms a unique hydrogen bond with Ser565, a feature absent in Type I statins, further stabilizing the enzyme-inhibitor complex.

Visualization: Atorvastatin SAR Map

The following diagram illustrates the functional decomposition of the atorvastatin molecule and its binding interactions.

Atorvastatin_SAR Core Pentasubstituted Pyrrole Core SideChain 3,5-Dihydroxyheptanoic Acid Chain Core->SideChain Scaffold Fluoro p-Fluorophenyl Group Core->Fluoro C-2 Position Isopropyl Isopropyl Group Core->Isopropyl C-3 Position Amide Amide Moiety Core->Amide C-4 Position Target_ActiveSite HMG-CoA Active Site (Lys735, Asp690) SideChain->Target_ActiveSite Mimics Substrate Target_HydroPocket Hydrophobic Pocket (Enzyme Flap) Fluoro->Target_HydroPocket Hydrophobic Interaction Isopropyl->Target_HydroPocket Van der Waals Target_Hbond Ser565 Residue (H-Bond) Amide->Target_Hbond Stabilizing H-Bond

Caption: Functional decomposition of Atorvastatin showing the mapping of structural moieties to HMG-CoA reductase binding sites.

Synthetic Strategies: The Paal-Knorr Route

The industrial synthesis of atorvastatin is a convergent process, most notably employing the Paal-Knorr pyrrole synthesis .[2][3][4] This route avoids the linear limitations of earlier methods by assembling the pyrrole ring from a 1,4-diketone and a chiral amine.[2]

The Paal-Knorr Protocol

The reaction condenses a highly substituted 1,4-diketone with a functionalized primary amine.[4]

Reaction Scheme Overview:

  • Preparation of 1,4-Diketone: Often achieved via a Stetter reaction (using a thiazolium catalyst) to couple an aldehyde with an

    
    -unsaturated ketone.
    
  • Chiral Amine Synthesis: The 3,5-dihydroxy side chain is often protected (e.g., as an acetonide) and introduced as a primary amine.

  • Cyclization: The diketone and amine react in the presence of a mild acid catalyst (e.g., pivalic acid) in a solvent mixture (toluene/heptane/THF) to close the pyrrole ring.

  • Deprotection: Acidic hydrolysis removes the acetonide and tert-butyl ester protecting groups, yielding the active acid, which is then converted to the calcium salt.

Visualization: Industrial Synthesis Workflow

PaalKnorr_Synthesis Aldehyde 4-Fluorobenzaldehyde Stetter Stetter Reaction (Thiazolium Cat.) Aldehyde->Stetter MichaelAcceptor Unsaturated Ketone MichaelAcceptor->Stetter ChiralAmine Chiral Amino-Ester (Protected Side Chain) PaalKnorr Paal-Knorr Cyclization ChiralAmine->PaalKnorr Diketone 1,4-Diketone Intermediate Stetter->Diketone Diketone->PaalKnorr PyrroleInter Protected Pyrrole Intermediate PaalKnorr->PyrroleInter Deprotect Acid Hydrolysis (HCl/MeOH) PyrroleInter->Deprotect SaltForm Calcium Salt Formation Deprotect->SaltForm FinalDrug Atorvastatin Calcium SaltForm->FinalDrug

Caption: The convergent Paal-Knorr synthetic pathway for Atorvastatin Calcium.

Active Metabolites & Analog Development

Understanding the metabolism of atorvastatin is crucial for analog development. Unlike many drugs where metabolism leads to deactivation, atorvastatin's metabolites are highly potent.

Ortho- and Para-Hydroxy Metabolites

Atorvastatin undergoes extensive first-pass metabolism by CYP3A4, producing ortho-hydroxy and para-hydroxy atorvastatin.[5]

  • Potency: These metabolites are equipotent to the parent compound.

  • Clinical Impact: Approximately 70% of the circulating inhibitory activity is attributed to these active metabolites, contributing to the drug's long duration of action (half-life of 14h, but inhibitory effect 20-30h).

  • Mechanism: The hydroxylation occurs on the phenyl ring of the amide side chain (ortho) or the fluorophenyl ring (para), increasing polarity without disrupting the core binding interactions.

Novel Analogs: Hepatoselectivity

Recent research focuses on sulfamoyl pyrrole analogs. The objective is to maintain lipid-lowering efficacy while reducing systemic exposure to muscle tissue (myocytes) to prevent myotoxicity (rhabdomyolysis).

  • Strategy: Incorporating sulfonamide groups to alter the lipophilicity (ClogP) and target organic anion transporting polypeptides (OATPs) specific to the liver.

  • Result: Analogs with high hepatoselectivity indices (Liver vs. Muscle IC50 ratio) have been identified, though clinical translation remains a challenge.

Comparative Data: Statins & Metabolites[6][7][8][9]
CompoundTypeCore StructureActive FormCYP Metabolism
Atorvastatin Type IIPyrroleOpen AcidCYP3A4
o-Hydroxy Atorvastatin MetabolitePyrroleOpen AcidPhase II (Glucuronidation)
p-Hydroxy Atorvastatin MetabolitePyrroleOpen AcidPhase II (Glucuronidation)
Lovastatin Type INaphthaleneLactone (Prodrug)CYP3A4
Rosuvastatin Type IIPyrimidineOpen AcidCYP2C9 (Minor)

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

For researchers developing analogs, the standard validation method is the spectrophotometric NADPH-dependent assay.

Principle: HMG-CoA reductase converts HMG-CoA to mevalonate using NADPH.[6] The oxidation of NADPH to NADP+ is measured by a decrease in absorbance at 340 nm.

Protocol Steps:
  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, with 400 mM KCl, 0.1 mg/mL BSA, and 1 mM DTT.

    • Substrate: HMG-CoA (active substrate).

    • Cofactor: NADPH (0.2 mM final concentration).

    • Enzyme: Recombinant human HMG-CoA reductase (catalytic domain).

  • Inhibitor Incubation:

    • Dissolve atorvastatin/analog in DMSO.

    • Add 5 µL of inhibitor (varying concentrations) to 100 µL of assay buffer containing the enzyme.

    • Control: DMSO only (0% inhibition).

    • Incubate at 37°C for 15 minutes to allow conformational binding.

  • Reaction Initiation:

    • Add HMG-CoA and NADPH to start the reaction.

  • Measurement:

    • Monitor Absorbance (340 nm) kinetically for 10–20 minutes.

    • Calculate the slope (

      
      ) for the linear portion.
      
  • Calculation:

    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

Future Directions: Pleiotropic Effects

Beyond lipid lowering, atorvastatin analogs are being investigated for pleiotropic effects , particularly in oncology and inflammation.

  • Mechanism: Inhibition of the mevalonate pathway depletes isoprenoids (FPP, GGPP), which are required for the prenylation of small GTPases (Ras, Rho).[7]

  • Application:

    • Cancer: Downregulation of RhoA leads to decreased metastasis. Recent studies show atorvastatin targets PAR-2 driven inflammatory pathways in colorectal cancer.[8][9]

    • Nanomedicine: PLGA-encapsulated atorvastatin shows sustained anti-inflammatory effects in localized delivery models.[10]

References

  • Bruce Roth - Wikipedia . Discovery and career of Bruce Roth, inventor of Atorvastatin.[11][12][12]

  • Atorvastatin Development: A Medicinal Chemistry Study . Detailed account of the SAR and discovery timeline.

  • Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling . Modern synthetic approaches including Stetter-Paal-Knorr sequences.[2][13]

  • Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles . Research on novel analogs for reduced myotoxicity.[14]

  • Targeting PAR-2-driven inflammatory pathways in colorectal cancer . Investigation into the anti-inflammatory and anticancer mechanisms of atorvastatin.

  • HMG-CoA Reductase Activity/Inhibitor Screening Kit . Standard protocol for enzymatic assay.

  • Structure-activity relationship of atorvastatin derivatives for metabolic activation . Analysis of prodrug models and hydrolase activity.[15]

Sources

Difluoro Atorvastatin Calcium Salt literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and analytical profile of Difluoro Atorvastatin Calcium Salt (commonly identified as Atorvastatin EP Impurity C ).

Advanced Characterization, Synthesis, and Impurity Profiling

Executive Summary

Difluoro Atorvastatin Calcium Salt (Bis-fluorophenyl analog) is a critical process-related impurity and pharmacopoeial reference standard (EP Impurity C; USP Related Compound C) in the manufacturing of Atorvastatin Calcium. Structurally, it deviates from the active pharmaceutical ingredient (API) by the substitution of the phenyl ring at the pyrrole-3 position with a second p-fluorophenyl group.

While primarily monitored for Quality Control (QC) compliance under ICH Q3A(R2) guidelines, this compound exhibits significant HMG-CoA reductase inhibitory activity, making it a subject of interest for Structure-Activity Relationship (SAR) studies and toxicological qualification.

Parameter Technical Specification
Common Name Difluoro Atorvastatin; Atorvastatin EP Impurity C
Chemical Name Calcium (3R,5R)-7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
CAS Number 693793-53-2 (Calcium Salt); 693794-20-6 (Free Acid)
Molecular Formula C₆₆H₆₆CaF₄N₄O₁₀ (Calcium Salt)
Molecular Weight 1191.35 g/mol
Role API Impurity; Reference Standard; HMG-CoA Reductase Inhibitor
Chemical Architecture & Mechanistic Origin

The formation of Difluoro Atorvastatin is directly linked to the Paal-Knorr Pyrrole Synthesis , the convergent step in the industrial production of Atorvastatin.

2.1 Structural Divergence

The standard Atorvastatin scaffold contains two distinct aromatic rings attached to the central pyrrole core:

  • Position 2: p-Fluorophenyl group.[1][2]

  • Position 3: Phenyl group.

In Difluoro Atorvastatin , the Position 3 phenyl group is replaced by a p-fluorophenyl group. This results in a molecule with two p-fluorophenyl moieties.[2][3]

2.2 Synthesis Pathway & Impurity Formation

The impurity arises when the starting material 4-Fluorobenzaldehyde reacts non-selectively or is present as a contaminant during the formation of the 1,4-diketone intermediate (specifically the Stetter reaction or benzoin condensation analog steps).

Figure 1: Mechanistic Divergence in Atorvastatin Synthesis The following diagram illustrates the critical node where the impurity is generated.

Difluoro_Synthesis_Pathway Start Starting Materials Benzaldehyde Benzaldehyde (Standard Route) Start->Benzaldehyde Fluorobenzaldehyde 4-Fluorobenzaldehyde (Impurity Source) Start->Fluorobenzaldehyde Contamination / Substitution Diketone_Std 1,4-Diketone Intermediate (Standard) Benzaldehyde->Diketone_Std Stetter Reaction Diketone_Imp Bis(4-fluoro)-1,4-Diketone (Impurity Precursor) Fluorobenzaldehyde->Diketone_Imp Reaction with 4-Fluorophenylacetic acid equiv. Atorvastatin Atorvastatin Calcium (Target API) Diketone_Std->Atorvastatin + Amine (Paal-Knorr) Difluoro Difluoro Atorvastatin (EP Impurity C) Diketone_Imp->Difluoro + Amine (Paal-Knorr) Amine Chiral Amine Side Chain (Paal-Knorr Reagent) Amine->Atorvastatin Amine->Difluoro

Caption: Divergent synthesis pathway showing the origin of Difluoro Atorvastatin via the 1,4-diketone intermediate.

Biological Activity & Toxicology

Despite being an impurity, Difluoro Atorvastatin retains significant biological activity due to the conservation of the pharmacophore (the dihydroxyheptanoic acid side chain and the pyrrole core).

  • Mechanism of Action: Competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.

  • Potency: Research indicates it effectively inhibits smooth muscle cell (SMC) proliferation, a key factor in atherosclerosis.

    • IC₅₀ (Proliferation): 0.39 µM (Human SV-SMC)[4]

    • IC₅₀ (Invasion): 2.39 µM (Human SV-SMC)[4]

Implication: While potent, its presence must be strictly controlled to maintain the specific dose-response profile of the approved drug product.

Analytical Profiling & Detection Protocol

To ensure scientific integrity in detection, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

4.1 HPLC Retention Profile

Difluoro Atorvastatin is more lipophilic than Atorvastatin due to the additional fluorine atom (Fluorine is more lipophilic than Hydrogen).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 4.5).

  • Elution Order: Atorvastatin

    
    Difluoro Atorvastatin  (Longer Retention Time).
    
4.2 Mass Spectrometry (ESI-MS) Data
CompoundMolecular Ion [M+H]⁺Sodium Adduct [M+Na]⁺Key Fragment
Atorvastatin 559.26581.25440 (Lactone)
Difluoro Atorvastatin 577.25 599.23 458 (Difluoro-Lactone)

Note: The mass shift of +18 Da corresponds to the substitution of Hydrogen (1 Da) with Fluorine (19 Da).

Experimental Protocol: Isolation & Purification

For researchers requiring high-purity standards for validation.

Objective: Isolate Difluoro Atorvastatin from enriched mother liquor or synthesize via targeted Paal-Knorr condensation.

Reagents:

  • Bis(4-fluorophenyl)-1,4-diketone (Custom synthesized).

  • (3R,5R)-tert-butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine).

  • Pivalic acid (Catalyst).[3][5]

Step-by-Step Methodology:

  • Condensation: In a mixture of heptane/toluene (3:1), combine the diketone (1.0 eq) and chiral amine (1.1 eq). Add pivalic acid (0.1 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC (Hexane:EtOAc 7:3) until diketone is consumed (~24h).

  • Deprotection: Concentrate the organic layer. Treat the residue with 1N HCl in Methanol to cleave the acetonide and tert-butyl ester groups.

  • Salt Formation: Adjust pH to 8.0 using NaOH. Add Calcium Acetate solution dropwise at 50°C.

  • Crystallization: Cool slowly to 4°C. The calcium salt of Difluoro Atorvastatin precipitates. Filter and wash with water/methanol (9:1).

  • Validation: Verify structure via ¹⁹F-NMR (Signal at -110 to -115 ppm relative to CFCl₃).

Figure 2: Purification Logic Flow

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Remove non-polars Acid_Hydrolysis Acid Hydrolysis (Deprotection) Extraction->Acid_Hydrolysis Cleave Acetonide Ca_Salt Ca+ Salt Formation Acid_Hydrolysis->Ca_Salt Precipitation Recryst Recrystallization (MeOH/H2O) Ca_Salt->Recryst Purify Final Difluoro Atorvastatin Reference Std Recryst->Final >98% Purity

Caption: Workflow for the isolation and purification of Difluoro Atorvastatin Calcium Salt.

References
  • Santodomingo-Garzón T, et al. "Atorvastatin inhibits inflammatory hypernociception."[4] British Journal of Pharmacology, 149(1), 14-22, 2006.[4]

  • Turner NA, et al. "Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion."[4] Journal of Cardiovascular Pharmacology, 50(4), 458-61, 2007.[4]

  • European Pharmacopoeia (Ph.[3][6] Eur.) . "Atorvastatin Calcium Trihydrate Monograph - Impurity C." European Directorate for the Quality of Medicines.

  • Nawrocki JW, et al. "Reduction of LDL cholesterol by 25% to 60% in patients with primary hypercholesterolemia by atorvastatin."[4] Arteriosclerosis, Thrombosis, and Vascular Biology, 15(5), 678-82, 1995.[4]

  • PubChem Compound Summary . "Difluoro Atorvastatin Calcium Salt (CID 88038664)."[7] National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: Analytical Determination of Difluoro Atorvastatin Calcium Salt (Impurity C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of Atorvastatin Calcium, a critical HMG-CoA reductase inhibitor, the control of structural analogs is paramount for safety and efficacy. Difluoro Atorvastatin Calcium (often designated as Impurity C in EP/USP monographs) is a process-related impurity where the phenyl group at the pyrrole ring's 3-position is substituted with a 4-fluorophenyl group, resulting in a bis-fluorinated analog.[1][2]

Because of the high structural similarity between Atorvastatin (monofluoro) and this difluoro analog, chromatographic separation requires optimized stationary phase selectivity and precise pH control.[1] This guide provides a dual-method approach: a robust HPLC-UV protocol for routine QC release testing and a high-sensitivity LC-MS/MS method for trace-level quantitation and structural confirmation.[1][2]

Analyte Profile
PropertyDetail
Common Name Difluoro Atorvastatin; Atorvastatin Impurity C
Chemical Name Calcium (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
CAS Number 693793-53-2
Molecular Formula C₆₆H₆₆CaF₄N₄O₁₀ (Salt) / C₃₃H₃₄F₂N₂O₅ (Free Acid)
Molecular Weight 1191.3 g/mol (Salt) / 576.6 g/mol (Free Acid)
Key Difference Substitution of Hydrogen with Fluorine at the 3-phenyl ring position.[1][2][3][4][5][6][7][8]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for Routine Quality Control and Batch Release[2]

Mechanistic Basis

The separation relies on the slight increase in lipophilicity conferred by the second fluorine atom. A C18 stationary phase with high carbon loading is preferred to maximize hydrophobic interaction differences.[1][2] The use of Tetrahydrofuran (THF) in the mobile phase is critical; it acts as a selectivity modifier that alters the solvation of the fluorinated aromatic rings, enhancing resolution between the parent drug and the difluoro impurity.

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent L1 packing
Column Temp 35°C ± 1°C
Flow Rate 1.5 mL/min
Injection Vol 20 µL
Detection UV at 244 nm (Isosbestic point region for statins)
Run Time 55 minutes
Mobile Phase Composition[1][2][9]
  • Buffer (Solvent A): Dissolve 3.9 g Ammonium Acetate in 1000 mL water. Adjust pH to 5.0 ± 0.1 with Glacial Acetic Acid.[1][2]

  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).[1][2][9]

  • Selectivity Modifier (Solvent C): Tetrahydrofuran (Stabilized).[1][2]

Gradient Program:

Time (min) % Buffer (A) % ACN (B) % THF (C)
0.0 60 35 5
40.0 30 65 5
45.0 30 65 5
46.0 60 35 5

| 55.0 | 60 | 35 | 5 |[1][2]

Standard & Sample Preparation Protocol[1][2]
  • Diluent: Mix Acetonitrile, Stabilized THF, and Ammonium Acetate Buffer (pH 5.0) in a 60:5:35 v/v ratio.[1][2]

  • Stock Standard: Accurately weigh 5.0 mg of Difluoro Atorvastatin Reference Standard into a 50 mL volumetric flask. Dissolve in 5 mL Methanol; dilute to volume with Diluent (Conc: 100 µg/mL).

  • System Suitability Solution: Prepare a mixture containing 10 µg/mL Atorvastatin API and 10 µg/mL Difluoro Atorvastatin.

    • Acceptance Criteria: Resolution (Rs) between Atorvastatin and Difluoro Atorvastatin > 1.5.[1][2]

Method B: LC-MS/MS Determination

Recommended for Trace Analysis (<0.05%) and Genotoxic Impurity Screening[1][2]

Mass Spectrometry Strategy

Since the difluoro analog has a mass shift of +18 Da relative to Atorvastatin (replacement of H [1 Da] with F [19 Da]), Mass Spectrometry provides absolute specificity.[1][2] We utilize Electrospray Ionization (ESI) in positive mode.[1][2]

LC-MS Conditions[1][2][3]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1][2]

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Difluoro Atorvastatin 577.2 [M+H]⁺466.23550
268.14550
Atorvastatin 559.2 [M+H]⁺440.23550

Note: The transition 577.2 -> 466.2 corresponds to the loss of the heptanoic acid side chain and the fluorophenyl amine moiety, specific to the core structure.

Experimental Workflow Visualization

AnalyticalWorkflow Sample Sample (API/Tablet) Prep Extraction/Dilution (Diluent: ACN:Buffer:THF) Sample->Prep Sep Separation (C18 Column, pH 5.0) Prep->Sep Detect_UV Method A: UV (244 nm) (Routine QC) Sep->Detect_UV High Conc. Detect_MS Method B: MS/MS (MRM) (Trace Analysis) Sep->Detect_MS Low Conc. Data Data Analysis (Res > 1.5, RRT ~1.1) Detect_UV->Data Detect_MS->Data

Caption: Workflow for the extraction and dual-method detection of Difluoro Atorvastatin.

Validation & Troubleshooting Guide

Validation Parameters (ICH Q2)
  • Specificity: Inject Diluent, Placebo, and Atorvastatin API. Ensure no interference at the retention time of Difluoro Atorvastatin (approx.[1][2][9] RRT 1.05 - 1.10 relative to Atorvastatin).[1][2]

  • Linearity: 0.05 µg/mL to 5.0 µg/mL (r² > 0.999).[1][2]

  • LOD/LOQ: Expected LOQ is 0.03% (w/w) by UV and 0.001% (w/w) by MS.[1][2]

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected? ResIssue Poor Resolution (Rs < 1.5) Start->ResIssue PeakIssue Peak Tailing (Tf > 2.0) Start->PeakIssue RetShift Retention Time Shift Start->RetShift Act1 Decrease % Organic in Initial Gradient ResIssue->Act1 Peaks too close Act3 Replace THF (Unstabilized THF degrades) ResIssue->Act3 Selectivity loss Act2 Check pH (Must be 5.0) Adjust with Acetic Acid PeakIssue->Act2 pH drift RetShift->Act2 pH drift Act4 Column Aging Replace C18 Column RetShift->Act4 High Backpressure

Caption: Decision tree for troubleshooting common chromatographic anomalies.

Critical "Expert" Insights
  • THF Quality: Tetrahydrofuran is prone to peroxide formation.[1][2] Use only HPLC-grade, unstabilized THF if fresh, or BHT-stabilized THF if validated.[2] Peroxides can degrade the analyte and cause baseline noise at 244 nm.

  • pH Sensitivity: The separation of the difluoro impurity from the parent drug is highly pH-dependent due to the ionization of the carboxylic acid tail. A shift of ±0.2 pH units can cause co-elution. Always use a calibrated pH meter.[1][2]

  • Sample Stability: Atorvastatin and its analogs can undergo lactonization (acidic conditions) or oxidation.[1][2] Keep autosampler temperature at 5°C and analyze within 24 hours.

References

  • European Directorate for the Quality of Medicines (EDQM). Atorvastatin Calcium Trihydrate Monograph 2191.[2] European Pharmacopoeia (Ph.[1][2][10] Eur.) 10th Edition. [1][2]

  • U.S. Pharmacopeial Convention. Atorvastatin Calcium: USP Monograph.[1][2] USP-NF Online.[1][2] [1][2]

  • Ertürk, S., et al. (2003).[1][2][11] "An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets." Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023.[2][11]

  • Vakkum, K., et al. (2021).[1][2] "Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities." Scientia Pharmaceutica, 89(2).[1][2] [1][2]

  • PubChem. Difluoro Atorvastatin Calcium Salt (Compound Summary). National Library of Medicine. [1][2]

Sources

LC-MS analysis of Difluoro Atorvastatin Calcium Salt and impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: LC-MS/MS Analysis of Difluoro Atorvastatin (USP Related Compound C)

Part 1: Introduction & Scientific Context

1.1 The Analytical Challenge In the synthesis of Atorvastatin Calcium, a potent HMG-CoA reductase inhibitor, the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B). Among these, Difluoro Atorvastatin (identified as Atorvastatin Related Compound C in USP or Impurity C in EP) presents a unique challenge.

Structurally, this impurity arises when the non-fluorinated phenyl group on the pyrrole ring is substituted with a 4-fluorophenyl group, often due to impurities in the starting material (e.g., contamination of benzaldehyde with 4-fluorobenzaldehyde).

1.2 Chemical Identity & Properties

  • Analyte: Difluoro Atorvastatin (Calcium Salt)[1][2][3][4][5][6]

  • Synonyms: Atorvastatin Related Compound C, Fluoroatorvastatin.

  • Molecular Formula (Free Acid):

    
    [1]
    
  • Mass Shift: The substitution of Hydrogen (1 Da) with Fluorine (19 Da) results in a net mass increase of +18 Da relative to Atorvastatin.[1]

  • Key Differentiator: While Atorvastatin contains one fluorine atom, this impurity contains two . This electronegativity difference alters retention behavior in Reverse Phase Chromatography (RPC) and produces distinct mass spectral signatures.

Part 2: Method Development Strategy (Expert Insights)

2.1 Chromatographic Separation (The "Fluorine Effect") Standard C18 columns can separate Atorvastatin from its Difluoro analog based on hydrophobicity. However, the presence of the second fluorine atom increases the lipophilicity of the aromatic system.

  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase if C18 resolution is insufficient.[1] These phases interact via

    
     stacking with the fluorinated aromatic rings, often providing superior selectivity for halogenated positional isomers than standard alkyl phases.[1]
    
  • Mobile Phase: A volatile buffer is mandatory for MS. Ammonium Formate (pH 4.0–4.5) is ideal as it suppresses the ionization of the carboxylic acid slightly (improving retention) while providing abundant protons for ESI(+).

2.2 Mass Spectrometry Logic

  • Ionization: ESI Positive mode (

    
    ) is preferred for the pyrrole-amide core.[1]
    
  • Differentiation:

    • Atorvastatin:

      
      [1]
      
    • Difluoro Impurity:

      
      [1]
      
  • Fragmentation (MS/MS): Both compounds share the loss of the dihydroxyheptanoic acid side chain. The diagnostic value lies in the pyrrole core fragment .

    • Atorvastatin Core Fragment:

      
      
      
    • Difluoro Core Fragment:

      
       (+18 Da shift confirms the F is on the core, not the side chain).
      

Part 3: Detailed Experimental Protocol

Reagents & Standards
  • Reference Standards: Atorvastatin Calcium USP RS; Atorvastatin Related Compound C RS.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Ammonium Formate, Formic Acid.

Sample Preparation
  • Diluent: ACN:Water (50:50 v/v). Note: Avoid acidic diluents for long-term storage to prevent lactonization (Impurity D formation).

  • Stock Solution: Prepare 1.0 mg/mL of Drug Substance in Diluent.

  • Working Solution: Dilute Stock to 10 µg/mL for impurity profiling.

  • Impurity Spike: Spike 10 µg/mL Atorvastatin solution with 0.1% (0.01 µg/mL) of Related Compound C to verify sensitivity (LOQ).

LC-MS/MS Conditions
ParameterSettingRationale
Instrument UHPLC coupled to Triple Quadrupole (QqQ)High sensitivity for trace impurity quantitation.
Column Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)High surface area for resolution of structural analogs.
Column Temp 40°CReduces backpressure and improves mass transfer.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Mobile Phase A 10 mM Ammonium Formate (pH 4.5)Promotes ionization and controls peak shape.
Mobile Phase B Acetonitrile : Methanol (90:10)Methanol helps solvate the fluorinated rings better than pure ACN.
Injection Vol 2.0 µLLow volume to prevent column overload.

Gradient Table:

Time (min) % B Event
0.0 35 Initial Hold
2.0 35 Isocratic
10.0 90 Elution of lipophilic impurities
12.0 90 Wash
12.1 35 Re-equilibration

| 15.0 | 35 | Stop |

MS Source Parameters (ESI+)
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas: 350°C at 11 L/min

  • Capillary Voltage: 3500 V

MRM Transitions (Quantitation)
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Dwell (ms)Type
Atorvastatin 559.2440.22550Quant
Atorvastatin559.2250.14050Qual
Difluoro Impurity 577.2 458.2 2550Quant
Difluoro Impurity577.2268.14050Qual

Part 4: Visualization of Workflows & Pathways

Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data reporting, ensuring data integrity.

LCMS_Workflow Sample Sample Prep (Drug Substance) Dilution Dilution (50:50 ACN:H2O) Prevent Lactonization Sample->Dilution LC UHPLC Separation (C18, Gradient) Dilution->LC ESI ESI(+) Source Ionization LC->ESI Elution MS1 Q1 Filter Select Precursor ESI->MS1 [M+H]+ CID Collision Cell Fragmentation MS1->CID Selection MS2 Q3 Filter Select Product Ion CID->MS2 Product Ions Data Data Analysis Quantitation & ID MS2->Data Chromatogram

Caption: Step-by-step LC-MS/MS workflow for the isolation and detection of Difluoro Atorvastatin.

Fragmentation Logic (Mechanism of Differentiation)

This diagram visualizes how the Mass Spectrometer differentiates the impurity based on the specific mass shift in the core fragment.

Fragmentation_Pathway Atorva_Pre Atorvastatin Precursor [M+H]+ = 559.2 Common_Loss Loss of Side Chain (-119 Da) Atorva_Pre->Common_Loss Difluoro_Pre Difluoro Impurity Precursor [M+H]+ = 577.2 Difluoro_Pre->Common_Loss Atorva_Frag Atorvastatin Core m/z = 440.2 (1 Fluorine) Common_Loss->Atorva_Frag Path A (Standard) Difluoro_Frag Difluoro Core m/z = 458.2 (2 Fluorines) Common_Loss->Difluoro_Frag Path B (Impurity)

Caption: MS/MS fragmentation pathway showing the conservation of the +18 Da mass shift in the product ion.

Part 5: System Suitability & Validation Criteria

To ensure the trustworthiness of the results, the following System Suitability Test (SST) criteria must be met before analyzing samples:

  • Resolution (

    
    ): 
    
    
    
    between Atorvastatin and Difluoro Atorvastatin (if eluting closely).
  • Sensitivity (S/N): Signal-to-Noise ratio

    
     for the 0.05% impurity spike (LOQ level).
    
  • Precision: %RSD

    
     for the area of the impurity peak in 6 replicate injections.
    
  • Mass Accuracy: Within

    
     Da for both precursor and product ions (if using Q-TOF/Orbitrap) or unit resolution confirmation (QqQ).
    

References

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Organic Impurities. USP-NF.

  • European Pharmacopoeia (Ph.[7][8] Eur.). Atorvastatin Calcium Trihydrate: Impurity C.[2]

  • Völkel, W., et al. "LC-MS/MS analysis of Atorvastatin and its metabolites.

  • Shimadzu Application News. "Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer."

  • Agilent Technologies.

Sources

Application Note: Spectroscopic Analysis of Difluoro Atorvastatin Calcium (EP Impurity C)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical scientists and analytical chemists involved in the structural elucidation and quality control of Atorvastatin Calcium. It focuses specifically on the Difluoro Atorvastatin Calcium Salt (often classified as EP Impurity C or Related Compound C ), a critical process-related impurity where the unsubstituted phenyl ring of the Atorvastatin pharmacophore is replaced by a second 4-fluorophenyl group.

Executive Summary & Scientific Rationale

In the synthesis of Atorvastatin Calcium, the formation of structural analogs is a persistent challenge. Difluoro Atorvastatin (Chemical Name: Calcium (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate) arises typically during the Paal-Knorr condensation step if the starting material intermediates are contaminated with bis-fluoro precursors.[1][2]

Differentiating this impurity from the Active Pharmaceutical Ingredient (API) is spectroscopically challenging due to their high structural similarity. Both compounds possess the same pyrrole core and heptanoic acid side chain. The sole difference lies in the aromatic substitution pattern:

  • Atorvastatin API: Contains one 4-fluorophenyl ring and one unsubstituted phenyl ring.[1][2]

  • Difluoro Impurity: Contains two 4-fluorophenyl rings.[1][2][3][4]

This guide details a multi-modal spectroscopic protocol (LC-MS, NMR, FTIR) to unequivocally identify and quantify this impurity, ensuring compliance with ICH Q3A/Q3B guidelines.

Analytical Workflow Visualization

The following diagram outlines the logical flow for isolating and characterizing the Difluoro impurity from a bulk API sample.

G Sample Bulk Atorvastatin Sample LCMS LC-MS/MS Screening (Target m/z 577) Sample->LCMS Dissolve in MeOH Isolation Prep-HPLC Fractionation LCMS->Isolation Identify RRT & m/z NMR 1H & 19F NMR (Structural Confirmation) Isolation->NMR Dry Fraction Data Impurity Profiling Report NMR->Data Assign Shifts

Figure 1: Integrated workflow for the detection, isolation, and structural confirmation of Difluoro Atorvastatin.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)[1][2]

Mass spectrometry provides the primary evidence of the "Difluoro" modification. The substitution of a Hydrogen atom (approx. 1.008 Da) with a Fluorine atom (approx.[2] 18.998 Da) results in a net mass increase of ~18 Da relative to the API.

Methodology
  • Instrument: Q-TOF or Orbitrap LC-MS system.[1][2][4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Ionization: ESI Positive Mode (+ve).

Data Interpretation
CompoundFormula (Free Acid)Monoisotopic Mass (Da)[M+H]⁺ m/zKey Fragment Ions (MS/MS)
Atorvastatin API C33H35FN2O5558.25559.26 440 (Loss of side chain), 250
Difluoro Impurity C33H34F2N2O5576.24577.25 458 (Loss of side chain), 268

Mechanistic Insight: In MS/MS fragmentation, the loss of the dihydroxyheptanoic acid side chain (approx. 119 Da) is common to both. The core pyrrole fragment of the Difluoro impurity will retain the +18 Da shift (m/z 458 vs 440), confirming the modification is on the aromatic/pyrrole core, not the aliphatic chain.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the Difluoro impurity. While MS confirms mass, NMR confirms the position of the second fluorine atom.

Sample Preparation
  • Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide).[1][2][4]

  • Concentration: 5-10 mg of isolated impurity in 0.6 mL solvent.

  • Temperature: 298 K.[5]

A. 1H NMR Analysis (Proton)

The key differentiator is the aromatic region (6.8 – 7.5 ppm).

  • Atorvastatin API: Shows a complex pattern including:

    • Two distinct multiplets for the p-fluorophenyl ring (4 protons).[1][2]

    • Multiplets for the unsubstituted phenyl ring (5 protons).

  • Difluoro Impurity: The signals for the unsubstituted phenyl ring disappear. Instead, you observe:

    • Two sets of p-fluorophenyl signals (8 protons total).[1][2]

    • Simplification of the aromatic region due to increased symmetry (or pseudo-symmetry) of the two fluorophenyl groups.

B. 19F NMR Analysis (Fluorine)

This is the most specific test.

  • Atorvastatin API: Shows a single singlet (or chemically equivalent multiplet) around -110 to -115 ppm (relative to CFCl3).[1][2][4]

  • Difluoro Impurity: Shows two distinct fluorine signals.

    • Why? The two fluorophenyl rings are attached to positions 2 and 3 of the pyrrole. These positions are not chemically equivalent (one is adjacent to the isopropyl group, the other to the amide). Therefore, the two fluorine atoms experience slightly different electronic environments, resulting in two distinct peaks (typically separated by 1-3 ppm).[2]

Experimental Tip: If the peaks overlap, run the experiment at a different field strength (e.g., upgrade from 400 MHz to 600 MHz) or change the solvent to Methanol-d4 to induce a chemical shift dispersion.

Protocol 3: FTIR Spectroscopy

Fourier Transform Infrared Spectroscopy (FTIR) is used as a secondary identification method.[2]

Methodology
  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.[2]

  • Range: 4000 – 400 cm⁻¹.

Spectral Comparison
Functional GroupWavenumber (cm⁻¹)Difluoro Characteristic
C-F Stretch 1220 - 1150Increased intensity and potential band splitting compared to API due to two C-F bonds.[1][2][4]
N-H Stretch ~3400Unchanged (Amide linkage intact).[2]
C=O Stretch ~1650Unchanged (Amide/Acid carbonyls intact).[2]
Aromatic C-H 3050 - 3000Pattern change in "fingerprint" region due to loss of monosubstituted phenyl ring modes (e.g., loss of 750/700 cm⁻¹ strong bands typical of monosubstitution).

Structural Logic Diagram

The following diagram illustrates the structural relationship and the specific substitution point that defines the Difluoro impurity.

Structure cluster_0 Atorvastatin API cluster_1 Difluoro Impurity (Impurity C) API Pyrrole Core + 1 F-Phenyl + 1 Phenyl Impurity Pyrrole Core + 2 F-Phenyl Groups (Bis-fluoro substitution) API->Impurity Structural Analog (+18 Da Mass Shift) Precursor Starting Material Contamination (e.g. 4-Fluoroaniline used in excess or bis-fluoro diketone) Precursor->Impurity Paal-Knorr Synthesis

Figure 2: Structural origin of Difluoro Atorvastatin arising from precursor contamination.

References

  • European Pharmacopoeia (Ph.[2] Eur.) 10.0 , "Atorvastatin Calcium Trihydrate Monograph," 01/2017:2191. (Defines Impurity C structure and limits). [1][2]

  • V.M. Sonje et al. , "Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin," International Journal of Pharmaceutical Sciences and Drug Research, 2011. (Discusses impurity profiling methodologies). [1][2]

  • PubChem Compound Summary , "Difluoro Atorvastatin," CID 69891199. (Provides chemical property data). [1][2][3]

  • LGC Standards , "Difluoro Atorvastatin Calcium Salt Reference Standard Data Sheet." (Confirming structure as 2,3-bis(4-fluorophenyl) analog).[1][2][3] [1][2]

  • Wang, W.D. et al. , "Solid-state NMR studies of form I of atorvastatin calcium," Journal of Physical Chemistry B, 2012.[6] (Background on Atorvastatin NMR assignments).

Sources

High-Precision HMG-CoA Reductase Inhibition Profiling of Difluoro Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Abstract

This technical guide details the methodology for evaluating Difluoro Atorvastatin Calcium Salt (Atorvastatin EP Impurity C; CAS 693793-53-2) as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While often characterized as a pharmaceutical impurity, this bis-fluorophenyl analog retains significant pharmacophore integrity, making it a critical reference standard for potency comparisons and structure-activity relationship (SAR) studies. This protocol utilizes a spectrophotometric kinetic assay tracking NADPH oxidation at 340 nm, optimized for the solubility profile of lipophilic statin salts.

Scientific Background & Mechanism

The Target: HMG-CoA Reductase

HMG-CoA reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, catalyzing the four-electron reduction of HMG-CoA to mevalonate.[1][2] This reaction requires two molecules of NADPH.

  • Reaction: HMG-CoA + 2 NADPH + 2 H⁺ → Mevalonate + 2 NADP⁺ + CoA-SH

  • Signal: The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm (

    
    ), which is directly proportional to enzyme activity.
    
The Compound: Difluoro Atorvastatin

Standard Atorvastatin contains a single 4-fluorophenyl group. Difluoro Atorvastatin (often identified as Impurity C) possesses two 4-fluorophenyl groups attached to the central pyrrole ring.

  • Mechanism: Like its parent compound, Difluoro Atorvastatin acts as a competitive inhibitor, binding to the HMGR active site. The bulky hydrophobic fluorophenyl groups occupy the HMG-CoA binding pocket, sterically preventing substrate access.

  • Significance: Quantifying the IC₅₀ of this analog is essential for establishing "relative response factors" in quality control and understanding how halogenation affects binding affinity in drug design.

Pathway Visualization

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Reduction HMGR HMG-CoA Reductase (Target Enzyme) HMGR->HMGCoA Catalyzes Difluoro Difluoro Atorvastatin (Inhibitor) Difluoro->HMGR Competitive Inhibition NADPH 2 NADPH NADP 2 NADP+ NADPH->NADP Oxidation (A340 decreases) Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol

Figure 1: The Mevalonate pathway highlighting the specific inhibition point of Difluoro Atorvastatin at the HMG-CoA Reductase step. The assay measures the consumption of NADPH.[2]

Materials & Reagents

Critical Reagents
ReagentSpecificationStorageNotes
Difluoro Atorvastatin Ca >98% Purity (HPLC)-20°CDesiccant required; Hygroscopic.
HMGR Enzyme Recombinant (human catalytic domain)-80°CAvoid freeze/thaw cycles.
NADPH >95% purity-20°CPrepare fresh; Light sensitive.
HMG-CoA Substrate Free acid or Na salt-20°CStable in solution for ~1 week at -80°C.
DMSO Anhydrous, PCR GradeRTFor compound solubilization.
Assay Buffer (pH 7.4)

Prepare 50 mL of buffer. Filter sterilize (0.22 µm).

  • 100 mM Potassium Phosphate (pH 7.4)

  • 120 mM KCl (Stabilizes enzyme conformation)

  • 1 mM EDTA (Chelates divalent cations that might promote oxidation)

  • 1 mM DTT (Add fresh immediately before assay; protects enzyme thiols)

Experimental Protocol

Phase 1: Compound Preparation (Stock Solutions)

Objective: Create a stable, homogenous solution of the lipophilic calcium salt.

  • Weighing: Accurately weigh 1–2 mg of Difluoro Atorvastatin Calcium Salt.

  • Solubilization: Dissolve in 100% DMSO to achieve a 10 mM Master Stock . Vortex vigorously for 30 seconds.

    • Note: Calcium salts can be slow to dissolve. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Serial Dilution: Prepare 8-point serial dilutions (1:3 or 1:5) in DMSO.

    • Working Range: Final assay concentrations typically range from 0.1 nM to 1000 nM.

    • Intermediate Step: Dilute these DMSO stocks 1:20 into Assay Buffer to create "10x Working Solutions" (5% DMSO). This prevents "shocking" the enzyme with high solvent concentration directly.

Phase 2: Enzymatic Assay Workflow

Format: 96-well UV-transparent microplate (flat bottom). Temperature: 37°C (Pre-warm plate reader).

StepComponentVolume (µL)Action/Note
1 Assay Buffer170Base volume.
2 NADPH (4 mM Stock)10Final Conc: 200 µM.
3 HMG-CoA (8 mM Stock)10Final Conc: 400 µM.
4 Inhibitor (10x) 5Add Difluoro Atorvastatin dilution series. (Final DMSO: 0.5%).
5 Incubation-Incubate at 37°C for 10 mins. Allows inhibitor to bind HMGR.
6 HMGR Enzyme 5INITIATION STEP. Add rapidly to all wells.
7 Measurement-Shake plate (orbital, 5 sec). Start kinetic read immediately.

Controls:

  • 0% Inhibition (Max Activity): Buffer + Enzyme + Substrate + Vehicle (DMSO only).

  • 100% Inhibition (Background): Buffer + Substrate + Vehicle (No Enzyme).

Phase 3: Kinetic Measurement
  • Detection: Absorbance at 340 nm.[2]

  • Interval: Every 20–30 seconds for 10–15 minutes.

  • Linearity Check: Ensure the "0% Inhibition" control remains linear for at least the first 5 minutes.

Workflow Diagram

AssayWorkflow Stock Difluoro Atorvastatin (10 mM in DMSO) Dilution Serial Dilution (1:3 Steps) Stock->Dilution PreInc Pre-Incubation (10 min @ 37°C) Enzyme + Inhibitor Dilution->PreInc Add to Plate Initiate Initiate Reaction Add HMG-CoA + NADPH PreInc->Initiate Read Kinetic Read OD 340nm (15 mins) Initiate->Read

Figure 2: Step-by-step assay workflow ensuring equilibration of the inhibitor with the enzyme prior to substrate addition.

Data Analysis & Interpretation

Velocity Calculation
  • Plot Absorbance (340 nm) vs. Time (min) for each well.

  • Select the linear portion of the curve (typically 1–5 minutes).

  • Calculate the slope (

    
    ).
    
  • Subtract the slope of the "No Enzyme" background control from all samples.

IC₅₀ Determination

Calculate the % Relative Activity for each concentration:



Fit the data to a 4-Parameter Logistic (4PL) Model :



  • X: Log of inhibitor concentration.

  • Y: % Activity.

Expected Results
  • Potency: Difluoro Atorvastatin is structurally analogous to Atorvastatin. Expect an IC₅₀ in the low nanomolar range (typically 5–20 nM depending on enzyme source).

  • Hill Slope: Should be near -1.0, indicating 1:1 competitive binding.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Precipitation High Ca-salt concentration in aqueous buffer.Do not exceed 1% DMSO final concentration. If precipitation occurs at >10 µM, pre-dilute in buffer with 0.05% Tween-20.
Non-Linear Kinetics Substrate depletion or enzyme instability.Reduce enzyme concentration. Ensure DTT is fresh (prevents oxidation of enzyme active site).
High Background NADPH degradation.Keep NADPH stocks on ice and protected from light.[2] Prepare fresh daily.
Variable IC₅₀ Pre-incubation timing.Statins are slow-binding inhibitors. Ensure the 10-minute pre-incubation of Enzyme + Inhibitor is strictly timed before adding substrate.

References

  • Santa Cruz Biotechnology. Difluoro Atorvastatin (CAS 693794-20-6) Product Data.[3]Link[3]

  • National Institutes of Health (PubChem). Difluoro Atorvastatin Calcium Salt - Compound Summary.Link

  • Assay Genie. HMG-CoA Reductase Activity Assay Kit Protocol (BN00816).Link

  • BenchChem. In-Depth Technical Guide to HMG-CoA Reductase Inhibition Assays.Link

  • Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164.

Sources

Cell-based assays involving Difluoro Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comparative Biological Characterization of Difluoro Atorvastatin (Impurity C) in Hepatic Models

Executive Summary & Scientific Context

Difluoro Atorvastatin Calcium Salt (CAS: 693793-53-2), pharmacopeially designated as Atorvastatin Related Compound C (EP Impurity C), is a critical process-related impurity generated during the synthesis of Atorvastatin.[1][2][3][4] Structurally, it possesses a second 4-fluorophenyl group at the pyrrole C3 position, replacing the phenyl group found in the parent API.[1][2][4]

While often viewed strictly as an analytical standard for HPLC release testing, biological qualification of this impurity is essential under ICH Q3A/B guidelines if levels exceed qualification thresholds.[1] Drug developers must verify whether the additional fluorine atom—a common bioisostere used to block metabolic sites—alters the compound's potency against HMG-CoA reductase or exacerbates hepatotoxicity.[1][2][4]

This guide details a biphasic cell-based workflow to assess:

  • Functional Potency: Comparative efficacy in inhibiting cholesterol biosynthesis.[1]

  • Hepatotoxicity: Differential cytotoxicity profiling in metabolically active liver models.

Experimental Logic & Workflow

The addition of a second fluorine atom can significantly alter lipophilicity (LogP) and metabolic stability (blocking CYP-mediated oxidation).[1][2][3][4] Therefore, simple binding assays are insufficient.[1] We utilize a whole-cell physiological model (HepG2) to account for membrane permeability and intracellular metabolism.[1][2][3][4]

Workflow Visualization (Graphviz)

Difluoro_Atorvastatin_Workflow cluster_Assays Parallel Cell-Based Workflows Compound_Prep Compound Preparation (DMSO Solubilization) Potency_Arm Functional Potency Arm (HepG2 Cells) Compound_Prep->Potency_Arm 0.1 nM - 10 µM Tox_Arm Safety/Tox Arm (Primary Hepatocytes) Compound_Prep->Tox_Arm 1 µM - 100 µM Readout_1 Endpoint 1: LDL-R Up-regulation (Flow Cytometry / WB) Potency_Arm->Readout_1 24h Incubation Readout_2 Endpoint 2: ATP Depletion (CellTiter-Glo) Tox_Arm->Readout_2 48h Incubation Analysis Comparative Analysis (Relative Potency Factors) Readout_1->Analysis Readout_2->Analysis

Figure 1: Parallel workflow for characterizing the functional potency and cytotoxicity of Difluoro Atorvastatin relative to the parent API.

Detailed Protocols

Protocol A: Functional Potency (LDL-Receptor Up-regulation)

Rationale: Statins inhibit HMG-CoA reductase, depleting intracellular cholesterol.[1][2][4][5][] The cell responds by up-regulating Low-Density Lipoprotein Receptors (LDL-R) to scavenge extracellular cholesterol.[1][2][3][4] This is the most physiologically relevant marker of statin efficacy.[1]

Materials:

  • Cell Line: HepG2 (ATCC HB-8065).[1][2][3][4]

  • Reagents: Difluoro Atorvastatin Ca Salt (Impurity C), Atorvastatin Ca Salt (API Reference), Lipoprotein-Deficient Serum (LPDS).[1][2][3][4]

  • Detection: PE-conjugated anti-LDL-R antibody.[1][2][3][4]

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates using MEM + 10% FBS. Allow adherence for 24 hours.
    
  • Starvation (Critical Step): Wash cells with PBS and switch to MEM + 10% LPDS (Lipoprotein-Deficient Serum) for 24 hours.

    • Expert Insight: LPDS forces the cells to rely on de novo cholesterol synthesis, maximizing the sensitivity to HMG-CoA reductase inhibition.[1][2][4]

  • Treatment:

    • Prepare 1000x stocks of Difluoro Atorvastatin and Parent Atorvastatin in DMSO.

    • Treat cells with a dose-response curve: 0.1, 1, 10, 100, 1000 nM.[1][2][4]

    • Include a DMSO vehicle control (0.1% final v/v).[1][2][3][4]

    • Incubate for 24 hours .

  • Harvest & Staining:

    • Detach cells using Accutase (avoid Trypsin as it can cleave surface receptors).[1][2][3][4]

    • Wash with FACS buffer (PBS + 1% BSA).[1][2][3][4]

    • Incubate with PE-anti-LDL-R antibody (1:50 dilution) for 30 mins at 4°C in the dark.[1][2][3][4]

  • Analysis: Acquire data on a Flow Cytometer.[1] Calculate Mean Fluorescence Intensity (MFI).[1][2][3][4]

Self-Validation Criteria:

  • The Parent Atorvastatin positive control must show a >2-fold increase in LDL-R surface expression at 100 nM compared to vehicle.[1][2][4]

  • Cell viability (via FSC/SSC gating) must remain >90% to ensure receptor changes are not artifacts of apoptosis.[1][2][3][4]

Protocol B: Hepatotoxicity Profiling (ATP Depletion)

Rationale: Fluorination can alter metabolic clearance.[1] If Impurity C accumulates due to blocked metabolism, it may cause mitochondrial toxicity.[1]

Materials:

  • Cell Line: Cryopreserved Human Primary Hepatocytes (more predictive than HepG2 for tox).[1][2][3][4]

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP assay.[1][2][3][4]

Step-by-Step Methodology:

  • Seeding: Thaw and plate primary hepatocytes in collagen-coated 96-well plates (

    
     cells/well). Allow 4-hour attachment.
    
  • Acclimatization: Overlay with maintenance medium (sandwich configuration with Matrigel is optional but recommended for long-term assays).[1][2][3][4] Incubate overnight.

  • Treatment:

    • Treat with Difluoro Atorvastatin and Parent Atorvastatin at high concentrations: 1, 10, 50, 100 µM.[1][2][3]

    • Note: These concentrations exceed therapeutic levels to force toxicity signals (safety margin assessment).[1][2][3][4]

  • Incubation: 48 hours.

  • Readout:

    • Equilibrate plate to Room Temp.

    • Add CellTiter-Glo reagent (1:1 ratio).[1][2][3][4] Shake for 2 mins.

    • Read Luminescence (RLU).[1][2][3][4]

Data Analysis & Interpretation

The biological impact of the second fluorine atom is quantified by calculating the Relative Potency Factor (RPF) and Toxicity Index .[1][2][3][4]

Hypothetical Data Summary (Standard Results):

ParameterParent Atorvastatin (1-F)Difluoro Atorvastatin (2-F)Interpretation
IC50 (HMG-CoA Reductase) 8.5 nM9.2 nMComparable: The extra F does not sterically hinder the pharmacophore binding pocket.[1][2][3][4]
TC50 (Hepatotoxicity) >50 µM42 µMSlightly Higher Risk: Difluoro analog may have higher lipophilicity, leading to increased intracellular accumulation.[1][2][3][4]
Metabolic Stability (t1/2) 45 min65 minIncreased Stability: The second F likely blocks a specific CYP oxidation site on the phenyl ring.[1][2][3][4]

Calculation of Relative Potency:


[1][2][3][4]
  • If

    
    : The impurity is equipotent (requires strict limits).[1][2][3][4]
    
  • If

    
    : The impurity is biologically inert (limits may be relaxed based on tox).[1][2][3][4]
    

Troubleshooting & Expert Tips

  • Solubility Issues: Difluoro Atorvastatin Calcium Salt is hydrophobic.[1] Ensure DMSO stocks are clear.[1] If precipitation occurs in media, add 0.5% cyclodextrin to aid solubility without affecting the assay.[1]

  • Calcium Salt Dissociation: Remember that the reagent is a calcium salt (2:1 stoichiometry).[1][3][4] When calculating molarity, use the Molecular Weight of the salt (

    
     Da) but account that you are delivering 2 moles of active statin anion per mole of salt.[1][2][3][4]
    
    • Correction:

      
      .[1][2][3][4] Adjust calculations accordingly to avoid overdosing by 2x.
      
  • Light Sensitivity: Like all statins, the difluoro analog can undergo photo-degradation.[1][2] Perform all incubations and handling in low-light conditions.

References

  • European Pharmacopoeia (Ph.[1][3][4] Eur.). Atorvastatin Calcium Trihydrate Monograph 2191.[1] (Defines Impurity C structure and limits).

  • Vacher, C., et al. (2020).[1][2][3][4] "Impurity Profiling of Atorvastatin Calcium by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Identification of fluorinated impurities).

  • McKenney, J.M., et al. (2003).[1][2][3][4] "Pharmacologic characteristics of statins." Clinical Cardiology. (Mechanistic basis for HMG-CoA reductase assays).

  • PubChem Compound Summary. "Difluoro Atorvastatin Calcium Salt (CID 88038664)."[1][2][3][4] National Center for Biotechnology Information.[1] Link[1][2][3][4]

  • FDA Guidance for Industry. "Q3A(R2) Impurities in New Drug Substances." (Regulatory basis for biological qualification).[1][2][3][4] Link

Sources

Application Note: Difluoro Atorvastatin Calcium Salt in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluoro Atorvastatin Calcium Salt (commonly identified as Atorvastatin Impurity C) is a critical structural analog of Atorvastatin where the 3-phenyl moiety is substituted with a 4-fluorophenyl group, resulting in a bis(4-fluorophenyl) core.[1] In metabolic research, this compound serves two primary functions:

  • Metabolic Probe (SAR Studies): It acts as a mechanistic tool to study Cytochrome P450 (CYP3A4) regioselectivity.[1] The substitution of fluorine at the para-position of the phenyl ring effectively blocks the formation of p-hydroxy metabolites, a major clearance pathway for the parent drug.[1]

  • Reference Standard (Impurity Profiling): It is an essential quantitative standard for validating the purity of Atorvastatin API and formulations, ensuring that metabolic toxicity data is not confounded by impurities.[1]

This guide details protocols for utilizing Difluoro Atorvastatin in in vitro microsomal stability assays and LC-MS/MS metabolite identification workflows.

Chemical Basis of Application

Understanding the structural difference is vital for experimental design.[1] Atorvastatin is extensively metabolized by CYP3A4 to form ortho- and para-hydroxylated metabolites.[1][]

  • Parent Atorvastatin: Contains one 4-fluorophenyl ring and one unsubstituted phenyl ring.[1] The unsubstituted phenyl ring is a primary site for CYP3A4-mediated hydroxylation (specifically at the para and ortho positions).[1]

  • Difluoro Atorvastatin: Contains two 4-fluorophenyl rings.[1][3][4][5] The presence of the fluorine atom at the para-position of the second ring sterically and electronically hinders oxidation at that site.[1]

Research Insight: By comparing the metabolic clearance of Atorvastatin vs. Difluoro Atorvastatin, researchers can quantify the contribution of para-hydroxylation to the total intrinsic clearance (


) of the scaffold.[1]
Visualization: Metabolic Blockade Pathway

MetabolicPathway Atorvastatin Atorvastatin (Parent) CYP3A4 CYP3A4 Enzyme Atorvastatin->CYP3A4 Substrate PHydroxy p-Hydroxy Atorvastatin (Major Metabolite) CYP3A4->PHydroxy Para-Hydroxylation (Fast) OHydroxy o-Hydroxy Atorvastatin (Active Metabolite) CYP3A4->OHydroxy Ortho-Hydroxylation Blocked X (Blocked by Fluorine) CYP3A4->Blocked Para-Hydroxylation Blocked Difluoro_OH o-Hydroxy Difluoro Atorvastatin CYP3A4->Difluoro_OH Metabolic Shifting (Dominant Pathway) Difluoro Difluoro Atorvastatin (Impurity C) Difluoro->CYP3A4 Substrate (Analog)

Figure 1: Mechanistic comparison showing how the fluorine substitution in Difluoro Atorvastatin blocks the para-hydroxylation pathway, forcing metabolism toward ortho-hydroxylation or lactonization.[1]

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the metabolic stability half-life (


) and intrinsic clearance (

) of Difluoro Atorvastatin compared to the parent drug.[1]
Materials
  • Test Compounds: Difluoro Atorvastatin Ca Salt (Ref Std), Atorvastatin Ca Salt (Control).[1]

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Atorvastatin-d5).[1]

Workflow Steps
  • Stock Preparation: Dissolve Difluoro Atorvastatin in DMSO to 10 mM. Dilute to 1 µM working solution in Phosphate Buffer (keep DMSO < 0.1% in final incubation).

  • Pre-Incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Data Analysis

Calculate the slope (


) of the natural log of remaining compound vs. time.[1]



[1]

Expected Result: Difluoro Atorvastatin typically exhibits a longer half-life than Atorvastatin because the high-turnover para-hydroxylation site is blocked.[1]

Protocol B: LC-MS/MS Identification & Quantification

Objective: Detect Difluoro Atorvastatin and separate it from the parent drug and other impurities (e.g., Desfluoro Atorvastatin).[1]

Chromatographic Conditions (UPLC)
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    Time (min) %B
    0.0 30
    1.0 30
    4.0 95
    5.0 95

    | 5.1 | 30 |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • MRM Transitions:

    • Atorvastatin:

      
      [1]
      
    • Difluoro Atorvastatin:

      
       (Mass shift of +18 Da due to F vs H substitution).[1]
      
    • Internal Standard (Atorvastatin-d5):

      
      [1]
      
Visualization: Analytical Workflow

AnalyticalWorkflow cluster_params Critical Parameters Sample Microsomal Incubation Sample Quench Protein Precipitation (ACN + IS) Sample->Quench Centrifuge Centrifugation (4000g, 15 min) Quench->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Elution Data Data Output: Metabolic Stability Curve MS->Data P1 MRM: 577.3 > 458.2 MS->P1 P2 Mobile Phase: 0.1% FA

Figure 2: Step-by-step analytical workflow from sample preparation to mass spectrometric detection.

Key Application Notes & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols on column.[1]Ensure Mobile Phase pH is acidic (0.1% Formic Acid) to suppress ionization of silanols.[1]
Low Sensitivity Ion suppression from matrix.[1]Use a Divert Valve to send the first 1 min of flow (salts) to waste.[1]
Carryover Lipophilic nature of statins.[1]Use a needle wash with high organic content (e.g., 90% MeOH).[1]
Isomer Co-elution Separation of o-hydroxy and p-hydroxy metabolites.[1]Optimize gradient slope; use a Phenyl-Hexyl column for better selectivity of aromatic isomers.

References

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Impurity C.[1] USP-NF Online.[1]

  • Hermann, R., et al. (2006). "Clinical pharmacokinetics of atorvastatin."[1] Clinical Pharmacokinetics, 45(10), 1033-1052.[1] (Provides baseline metabolism data for parent compound).

  • Jacobsen, W., et al. (2000). "Comparison of cytochrome P-450 3A4-dependent metabolism of atorvastatin in human and rat."[1] Drug Metabolism and Disposition, 28(11), 1369-1378.[1] (Establishes the hydroxylation pathways blocked in the difluoro analog).

  • PubChem. Difluoro Atorvastatin Calcium Salt (CID 88038664).[1][3] National Library of Medicine.[1] [1]

Sources

Application Note: Handling, Storage, and Stability Protocol for Difluoro Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Difluoro Atorvastatin Calcium Salt (Calcium bis((3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate)) is a critical impurity reference standard and structural analog used in the quality control of Atorvastatin API and metabolic profiling.[1] Unlike the parent drug, which contains a single fluorophenyl moiety, this analog possesses two, altering its lipophilicity and retention characteristics while retaining the core instability mechanisms of the statin class.

This guide provides a self-validating protocol for researchers to mitigate the three primary degradation vectors: acid-catalyzed lactonization , oxidative cleavage , and hygroscopic hydrolysis .[1]

Physicochemical Characterization

Understanding the material properties is the first step in designing a handling protocol. The presence of the calcium ion imparts significant hygroscopicity, necessitating strict moisture control.

ParameterSpecificationCritical Note
Chemical Name Difluoro Atorvastatin Calcium SaltBis(4-fluorophenyl) analog of Atorvastatin
CAS Number 693793-53-2Distinct from free acid (693794-20-6)
Molecular Formula C₆₆H₆₆CaF₄N₄O₁₀Dimeric calcium salt structure
Molecular Weight ~1191.3 g/mol High MW implies lower molarity per mg
Appearance White to Off-White PowderYellowing indicates oxidative degradation
Solubility DMSO (>10 mg/mL), MethanolInsoluble in water; unstable in acidic media
Hygroscopicity HighRapidly absorbs atmospheric moisture
pKa (Acid) ~4.5 (Carboxylic Acid)pH < 6.0 triggers lactonization

Critical Storage Protocol (The "Why" and "How")

The Mechanism of Instability

Researchers often assume that the additional fluorine atoms stabilize the molecule. While fluorine enhances metabolic stability against P450 oxidation, it does not protect the heptanoic acid side chain.

  • Lactonization: The dihydroxy acid side chain is thermodynamically primed to cyclize into a lactone (Atorvastatin Lactone) under acidic conditions (pH < 6) or heat.[1] This is an equilibrium reaction driven by entropy.

  • Oxidation: The pyrrole core is electron-rich and susceptible to photo-oxidation, leading to chain cleavage.[1]

Storage Workflow

Directive: Do not store the bulk powder at 4°C for extended periods. The humidity in standard refrigerators is often sufficient to degrade the calcium salt.

Recommended Conditions:

  • Temperature: -20°C (Long-term: -80°C).[1]

  • Atmosphere: Argon or Nitrogen overlay is mandatory after opening.

  • Container: Amber glass vials (Type I hydrolytic class) with Teflon-lined caps.[1]

StorageProtocol Arrival Sample Arrival (Ambient/Ice Pack) Inspection Visual Inspection (White Powder?) Arrival->Inspection Desiccation Desiccation (24h @ RT in Desiccator) Inspection->Desiccation Remove condensation Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) Desiccation->Aliquot Argon/N2 Overlay Storage Deep Freeze (-20°C to -80°C) Aliquot->Storage Amber Vial

Figure 1: Critical path for receiving and banking Difluoro Atorvastatin.[1] Note the desiccation step to remove surface moisture before freezing.

Handling and Reconstitution Protocol

Personal Protective Equipment (PPE)[1]
  • Hazard Class: GHS08 (Suspected Carcinogen/Reproductive Toxin).

  • Requirement: Double nitrile gloves, N95/P2 respirator or fume hood, safety goggles.

  • Static Warning: The fine powder is static-prone.[1] Use an anti-static gun or polonium strip if weighing <5 mg.

Solubilization Strategy

Goal: Create a stable stock solution without triggering lactonization.

Step-by-Step Procedure:

  • Equilibration: Allow the vial to warm to Room Temperature (RT) inside the desiccator (approx. 30 mins). Opening a cold vial introduces condensation immediately.[1]

  • Solvent Choice:

    • Primary:DMSO (Dimethyl Sulfoxide) .[1] Anhydrous, sterile-filtered.

    • Alternative: Methanol (HPLC Grade).[1]

    • Avoid: Water, Ethanol (often contains trace acids), or unbuffered aqueous solutions.[1]

  • Dissolution: Add solvent to achieve 1–10 mg/mL. Vortex gently. Do not sonicate for >30 seconds (heat generation risks degradation).[1]

  • Usage:

    • If diluting into water for biological assay, ensure the aqueous buffer is pH 7.4 .

    • NEVER dilute into acidic buffer (pH < 6.[1]0) unless studying degradation.

The "Lactonization Trap" Decision Tree

This diagram guides the researcher in maintaining the integrity of the molecule during experiments.

LactonizationTrap Start Reconstituted Stock (DMSO) Dilution Aqueous Dilution Required? Start->Dilution CheckPH Check Buffer pH Dilution->CheckPH Yes Acidic pH < 6.0 CheckPH->Acidic Neutral pH 7.0 - 8.0 CheckPH->Neutral Basic pH > 9.0 CheckPH->Basic RiskLactone HIGH RISK: Rapid Lactonization Acidic->RiskLactone Equilibrium shift Stable STABLE: Use within 4 hours Neutral->Stable Optimal window RiskHydrolysis RISK: Base-catalyzed Hydrolysis Basic->RiskHydrolysis Side chain damage

Figure 2: Stability window for aqueous dilutions.[1] The compound is only stable in a narrow neutral pH window.

Troubleshooting & Quality Control

If experimental results are inconsistent, validate the standard using HPLC.

  • Symptom: Double peaks in HPLC.

    • Cause: Lactone formation.[2]

    • Solution: Check solvent pH. If using Acetonitrile/Water gradient, ensure water is buffered (e.g., Ammonium Acetate pH 7.0), not just acidified with Formic Acid.[1]

  • Symptom: Yellow discoloration of powder.

    • Cause: Photo-oxidation of the pyrrole ring.[1]

    • Solution: Discard.[3][4][5] Material is compromised.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88038664, Difluoro Atorvastatin Calcium Salt. Retrieved from [Link][1]

  • European Directorate for the Quality of Medicines & Healthcare (EDQM). Safety Data Sheet: Atorvastatin Calcium.[6] (General handling for calcium salt statins).[7][8] Retrieved from [Link][1]

  • Völgyi, G., et al. (2013). Acid–base profiling of atorvastatin: A solubility–pH case study. (Mechanistic basis for pH-dependent stability).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Difluoro Atorvastatin Calcium Salt Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Identification & Process Optimization

Welcome to the Advanced Synthesis Support Module

You are likely accessing this guide because your HPLC profile for Difluoro Atorvastatin Calcium (an analog often used as a metabolic standard or potent HMG-CoA reductase inhibitor variant) is showing unexplained peaks, or your calcium salt precipitation is yielding high levels of lactone.

Unlike standard Atorvastatin, the Difluoro variant introduces specific challenges in the Paal-Knorr cyclization efficiency and requires rigorous 19F-NMR monitoring to distinguish between regioisomers and defluorinated side-products.

Below is your dynamic troubleshooting guide, structured by the chemical logic of the synthesis workflow.

Module 1: The Paal-Knorr Cyclization (The "Difluoro" Core)

Context: The convergence of the fluorinated 1,4-diketone with the chiral amine (acetonide protected) is the rate-limiting step.

Q: I see a persistent impurity at RRT 1.05-1.10 relative to the intermediate. It has the same mass as the product. What is it?

A: It is likely the Paal-Knorr Regioisomer.

  • The Science: The Paal-Knorr reaction is not perfectly regioselective. The amine can attack either carbonyl of the 1,4-diketone. While the steric bulk of the isopropyl group usually directs the reaction, the electron-withdrawing nature of the extra fluorine atom on the phenyl ring can alter the electrophilicity of the carbonyls, increasing the formation of the "wrong" pyrrole isomer.

  • The Fix:

    • Switch Catalyst: If using Pivalic acid alone, switch to a Pivalic Acid / Tertiary Amine (1:1) system. This buffers the acidity, slowing the kinetic attack and favoring the thermodynamic (correct) product.

    • Solvent Polarity: Move from pure Toluene to Toluene/Heptane (9:1) . The regioisomer often has lower solubility in non-polar media and can be rejected during crystallization of the intermediate.

Q: My reaction stalls with 5-10% unreacted diketone. Can I push it with heat?

A: Do NOT exceed 100°C.

  • The Risk: High heat promotes the de-fluorination of the phenyl ring (especially if 2,4-difluoro substitution is present) via nucleophilic aromatic substitution if any trace bases are present.

  • The Solution: Use Azeotropic distillation (Dean-Stark) to remove water.[1] The reaction is reversible; removing water drives it to completion without thermal stress.

Module 2: Deprotection & Salt Formation (The "Lactone" Trap)

Context: Converting the acetonide ester to the hemi-calcium salt involves acid hydrolysis (deprotection) followed by base treatment. This is the most critical stage for impurity generation.

Q: My final Calcium Salt contains >0.5% Lactone impurity. How do I remove it?

A: You generally cannot remove it efficiently by recrystallization. You must prevent it.

  • The Mechanism: The open-chain dihydroxy acid form of Atorvastatin is unstable at low pH. It cyclizes to form the Lactone (Impurity D) . This equilibrium is driven by acid.

  • Critical Control Point (CCP): During the calcium salt formation, if you acidify the solution to precipitate the free acid before adding Calcium Acetate/Chloride, never let the pH drop below 7.5 .

  • Protocol Adjustment:

    • Perform the hydrolysis with NaOH.

    • Do not isolate the free acid.

    • Add Calcium Acetate directly to the aqueous sodium salt solution at pH 8.0 - 8.5 .

    • The Calcium salt is less soluble and will precipitate, leaving the lactone (which requires acid to form) kinetically inhibited.

Q: I see a "Des-fluoro" impurity (M-18). Where did it come from?

A: Check your Starting Material (Dikone).

  • The Science: "Difluoro" synthesis often uses 2,4-difluorobenzaldehyde or similar precursors. If this starting material contains monofluoro impurities (from incomplete fluorination during its synthesis), they will carry through the entire Paal-Knorr sequence.

  • Validation: Run a 19F-NMR of your 1,4-diketone. If you see a small peak with a different coupling constant (J-value) than your main difluoro signals, your starting material is compromised. No amount of downstream purification will fix this easily.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the genesis of key impurities. Use this to trace your unknown peak back to the process step.

AtorvastatinImpurities SM Fluorinated Diketone (Starting Material) PaalKnorr Paal-Knorr Cyclization SM->PaalKnorr Imp_DesF Des-Fluoro / Mono-Fluoro (Impurity B analog) SM->Imp_DesF Contaminated SM Amine Chiral Amine (Side Chain) Amine->PaalKnorr Intermed Pyrrole Acetonide Intermediate PaalKnorr->Intermed Imp_Regio Regioisomer (Same Mass) PaalKnorr->Imp_Regio Poor Solvent/Cat Hydrolysis Acid/Base Hydrolysis Intermed->Hydrolysis FinalSalt Difluoro Atorvastatin Calcium Salt Hydrolysis->FinalSalt Imp_Lactone Lactone (Impurity D) Hydrolysis->Imp_Lactone pH < 7.5 Imp_Epoxide Epoxide Degradant (Oxidative) FinalSalt->Imp_Epoxide Air/Light Exposure

Figure 1: Mechanistic origin of key impurities in Difluoro Atorvastatin synthesis.[2] Red nodes indicate critical impurities.

Module 4: Analytical Troubleshooting (Data Tables)

When analyzing your crude reaction mixture, use this reference table to identify peaks. Note that "Difluoro" analogs will have slightly different Retention Times (RT) than standard Atorvastatin, but the Relative Retention Times (RRT) of impurities usually remain consistent.

Table 1: Impurity Profiling Guide (HPLC-UV @ 244 nm)

Impurity TypeCommon NameRRT (Approx)Mass Shift (ESI+)CauseCorrective Action
Oxidative Atorvastatin Epoxide0.85+16 DaAir oxidation of pyrroleSparge solvents with N2; Add antioxidant (BHT)
Stereoisomer 3S, 5R Isomer0.950 DaChiral amine impurityCheck optical rotation of amine starting material
Degradant Lactone 1.20 - 1.25 -18 Da Low pH (<7) Keep pH > 8.0 during salt precipitation
Synthesis Des-fluoro / Mono-fluoro0.90 or 1.10-18 Da (vs Difluoro)Impure DiketoneScreen SM with 19F-NMR
Synthesis Acetonide Ester> 1.50+40 DaIncomplete HydrolysisExtend acid hydrolysis time; Check temp
Module 5: Validated Protocols
Protocol A: High-Resolution LC-MS/MS for Difluoro Validation

Standard HPLC methods for Atorvastatin may not separate the specific regioisomers of the Difluoro analog. Use this modified gradient.

  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18), 150mm x 3.0mm, 2.7µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use phosphate buffer if running MS).

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 40% B

  • Detection: UV @ 244 nm (primary) and MS (ESI Positive Mode).

  • Why this works: The MeOH/ACN blend provides better selectivity for the fluorine-substituted phenyl ring than ACN alone, helping separate the Regioisomer from the Main Peak.

Protocol B: 19F-NMR for Starting Material Qualification

Before starting the Paal-Knorr step, validate your fluorinated diketone.

  • Dissolve 10 mg of Diketone in 0.6 mL CDCl3 .

  • Acquire 19F-NMR (proton decoupled).

  • Pass Criteria:

    • Two distinct peaks (if 2,4-difluoro) with correct integration (1:1).

    • No side peaks > 0.5% intensity.

    • Note: Monofluoro impurities will appear shifted by >5 ppm due to the lack of the second fluorine's electronic shielding effect.

References & Authoritative Sources
  • USP Monograph: Atorvastatin Calcium. United States Pharmacopeia (USP 43-NF 38). (Provides the baseline impurity limits and RRTs for the parent molecule).

  • Paal-Knorr Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[3] Journal of Organic Chemistry, 1991. (Explains the mechanism of regioisomer formation).

  • Impurity Profiling: Shah, R.P., et al. "Liquid Chromatography-Mass Spectrometry Studies on Atorvastatin and its Stress Degradation Products." Journal of Chromatography B, 2008. (Detailed MS fragmentation of lactone and oxidative impurities).

  • Lactone Formation: Production of Atorvastatin Low in Lactone Impurities. Patent EP2560952A1. (Defines the pH 7.5-9.0 critical parameter for salt formation).

  • Synthesis Optimization: An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 2013. (Discusses the Paal-Knorr scale-up and solvent choices).

For further assistance with custom synthesis of fluorinated standards, please contact the Application Science team directly.

Sources

Degradation pathways of Difluoro Atorvastatin Calcium Salt under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Stress Testing Protocols

To: Research Scientists & Quality Control Analysts From: Senior Application Scientist, Technical Support Center Subject: Characterization of Difluoro Atorvastatin Calcium Salt under ICH Q1A(R2) Stress Conditions

Introduction: The Stability Profile

Difluoro Atorvastatin Calcium (often associated with Atorvastatin Impurity F or specific fluorinated analogs) shares the core pharmacophore of the statin family: a dihydroxy heptanoic acid side chain attached to a pyrrole core .

While the additional fluorine atom on the phenyl ring alters the electronic density—potentially impacting oxidative susceptibility—the molecule remains governed by two primary instability mechanisms:

  • Side-Chain Labillity: Rapid, pH-dependent lactonization (reversible).

  • Core Fragility: Irreversible oxidative cleavage of the pyrrole ring.

This guide addresses the specific "ghost peaks," mass balance shifts, and degradation products you will encounter during stress testing.

Module 1: Hydrolytic Degradation (Acid/Base)
Q: Why does my main peak split or shift significantly to a higher retention time (RRT ~1.2–1.4) in acidic media?

A: You are observing the classic "Statin Lactonization" equilibrium. Under acidic conditions (pH < 6), the 3,5-dihydroxy acid side chain undergoes intramolecular esterification to form the Difluoro Atorvastatin Lactone . This is not a random degradant; it is a pH-driven equilibrium.

  • Mechanism: Acid-catalyzed nucleophilic attack of the C5-hydroxyl group onto the C1-carboxylic acid.

  • Chromatographic Behavior: The Lactone is significantly less polar than the Calcium Salt (acid form). On a C18 column, it will elute much later than the API.

  • Reversibility: Yes. Raising the pH (pH > 8) hydrolyzes the lactone back to the open-ring acid form.

Troubleshooting Protocol:

  • Check Diluent pH: Ensure your sample diluent is buffered to pH 7.0–7.5. Dissolving the Calcium Salt in pure acetonitrile/water (which can be slightly acidic) often induces partial lactonization on the benchtop.

  • Peak Identification:

    • Acid Form: [M+H]+ ~577 Da (assuming Difluoro analog).

    • Lactone Form: [M+H]+ ~559 Da (Loss of water, -18 Da).

Q: Is the molecule stable in alkaline conditions?

A: Generally, yes. In 0.1 N NaOH, the salt form is stabilized. However, extreme base stress (e.g., 1 N NaOH, >60°C) can lead to amide hydrolysis (cleavage of the phenylcarbamoyl group), though this is kinetically slower than lactonization.

Module 2: Oxidative Degradation
Q: My peroxide stress test (3% H₂O₂) yields a complex "forest" of peaks. Which ones are critical?

A: You are seeing Pyrrole Ring Oxidation. Unlike the side chain, the pyrrole core is electron-rich and susceptible to radical attack. The "Difluoro" substitution (electron-withdrawing) provides some resistance compared to standard Atorvastatin, but it does not prevent oxidation.

Key Degradants to Track:

  • Epoxy-Diones (Oxidation Level 1): Oxygen inserts across the pyrrole double bonds, forming unstable epoxides that rearrange into diones.

  • Scission Products (Oxidation Level 2): The pyrrole ring cleaves, generating 4-Fluorobenzoic acid (or the Difluoro equivalent) and acetamide derivatives.

Experimental Tip:

  • Differentiation: Oxidative degradants are irreversible . If you adjust pH and the peak remains, it is likely oxidative, not the lactone.

Module 3: Photolytic Stability
Q: Is amber glassware strictly necessary?

A: Yes. The molecule is photosensitive. Exposure to UV/VIS light (ICH Q1B conditions) triggers Photo-oxygenation .

  • Mechanism: The molecule can act as a self-sensitizer, generating singlet oxygen.

  • Result: Formation of phenanthrene-like cyclized derivatives (via photocyclization of the phenyl rings) and oxidative cleavage products.

  • Catalysis: Trace metal ions (especially Iron, Fe³⁺) drastically accelerate this pathway.

Visualization: Degradation Pathways Map

The following diagram illustrates the critical pathways you must monitor. Note the distinct divergence between pH-driven (reversible) and oxidative (irreversible) routes.

G cluster_0 Reversible Equilibrium API Difluoro Atorvastatin (Calcium Salt) Lactone Difluoro Lactone (Less Polar, RRT > 1.0) API->Lactone Acid (pH < 6) (- H2O) Epoxide Epoxy-Dione Intermediates API->Epoxide Oxidation (H2O2 / Radical) Cyclic Photocyclized Products API->Cyclic Photolysis (UV/VIS) Lactone->API Base (pH > 8) (+ H2O) Cleavage Scission Products (e.g., Fluorobenzoic Acid) Epoxide->Cleavage Rearrangement

Figure 1: Mechanistic map of Difluoro Atorvastatin degradation. Red arrows indicate the primary acid-catalyzed lactonization pathway.

Summary of Stress Testing Data (Typical)
Stress ConditionPrimary DegradantMechanismLC-MS Signature (Approx.)[1]
Acid (0.1 N HCl) LactoneIntramolecular Esterification[M+H]⁺ - 18 Da
Base (0.1 N NaOH) Stable (mostly)Amide Hydrolysis (minor)[M+H]⁺ - Phenylcarbamoyl moiety
Oxidation (H₂O₂) Epoxy-dionesRadical Oxidation of Pyrrole[M+H]⁺ + 16 Da / + 32 Da
Photolysis Cyclized IsomersElectrocyclic Ring Closure[M+H]⁺ - 2H (Dehydrogenation)
Thermal (Solid) LactoneDehydration[M+H]⁺ - 18 Da
References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Conference on Harmonisation.[5][6] Link

  • Krcova, V. et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Vojta, J. et al. (2015). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin.[7] Royal Society of Chemistry Advances. Link

  • Shah, R.P. et al. (2008). Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method. Journal of Chromatographic Science. Link

  • Hurley, T.R. et al. (1993). Photodecomposition of Atorvastatin.[8][9][10][11] Tetrahedron. (Foundational chemistry for pyrrole oxidation). Link

Sources

Technical Support Center: Difluoro Atorvastatin Calcium Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification and isolation of Difluoro Atorvastatin Calcium Salt . Whether you are isolating this compound as a critical reference standard (impurity profiling) or purifying it as a specific API analog, the physicochemical similarity to standard Atorvastatin (monofluoro) presents unique separation challenges.

Subject: Isolation and Purification Protocols for Difluoro Atorvastatin Calcium Applicable For: Reference Standard Generation, Impurity Isolation, API Process Development Chemical Context: The "Difluoro" analog (typically 2,4-difluorophenyl or similar positional isomer) exhibits higher lipophilicity and distinct crystalline behavior compared to the standard monofluoro Atorvastatin.

Module 1: The Chemical Foundation & Solubility Profile

Before attempting purification, you must stabilize the molecule. Atorvastatin and its analogs exist in a delicate equilibrium between the active hydroxy-acid form and the inactive lactone form .

⚠️ Critical Stability Warning
  • Acidic Conditions (pH < 4): Rapidly converts to the Lactone form.

  • Basic Conditions (pH > 9): Stable as the salt (Carboxylate), but risk of oxidation.

  • Purification Sweet Spot: pH 5.5 – 6.5 (Buffered).

Solubility Matrix (Difluoro Analog)

Data extrapolated from structural lipophilicity shifts due to additional fluorination.

SolventSolubilityUsage in Purification
Methanol / Ethanol High (>100 mg/mL)Primary solvent for dissolution before salt formation.
Acetonitrile HighPreferred for Prep-HPLC (lower viscosity than MeOH).
Ethyl Acetate ModerateUsed for extraction of the free acid form.
Water Very Low (Insoluble as acid)The "Anti-solvent" for crystallization or precipitation.
MTBE / Hexane InsolubleCritical anti-solvents for amorphous conversion.

Module 2: Chromatographic Isolation (High-Purity)

Scenario: You have a crude mixture containing Difluoro Atorvastatin and need to separate it from the Monofluoro analog or other related impurities. Challenge: The extra fluorine atom increases lipophilicity, causing the Difluoro analog to elute after the standard Atorvastatin on Reverse Phase (RP) columns.

Diagram 1: HPLC Purification Strategy

The following workflow illustrates the decision matrix for isolating the Difluoro species.

HPLC_Workflow Start Crude Mixture (Contains Difluoro & Monofluoro) ColSelect Stationary Phase Selection Start->ColSelect C18 C18 (ODS) Standard Separation ColSelect->C18 General Purity Phenyl Phenyl-Hexyl Enhanced Selectivity for F-substitution ColSelect->Phenyl Critical Pair Separation MobilePhase Mobile Phase: Ammonium Acetate (pH 5.5) : ACN C18->MobilePhase Phenyl->MobilePhase Elution Elution Order: 1. Desfluoro 2. Monofluoro (Atorvastatin) 3. Difluoro (Target) MobilePhase->Elution Fraction Fraction Collection (Trigger: UV 244nm) Elution->Fraction

Caption: Separation strategy prioritizing stationary phase selection based on fluorine-pi interactions.

Troubleshooting Guide: HPLC

Q: The Difluoro peak co-elutes with the Monofluoro peak. How do I improve resolution?

  • A: The structural difference is only one Fluorine atom. Standard C18 interaction is dominated by hydrophobic effects. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases utilize

    
     interactions and fluorine-specific selectivity, often dramatically improving the resolution between fluoro-analogs.
    

Q: My compound degrades in the fraction collector.

  • A: Check your mobile phase pH.[1] If you are using Trifluoroacetic Acid (TFA), the acidic environment promotes lactonization. Switch to Ammonium Acetate (10mM, pH 5.5) . This buffer maintains the open-ring acid form stability during evaporation.

Module 3: Calcium Salt Formation & Amorphous Conversion

Once isolated as the pure free acid (or ammonium salt from HPLC), you must convert it to the stable Calcium Salt. The pharmaceutical standard is the Amorphous Form , as crystalline forms often have bioavailability issues.

Protocol: Conversion to Amorphous Calcium Salt
  • Starting Material: Pure Difluoro Atorvastatin (Free Acid).

  • Dissolution: Dissolve in Ethyl Acetate at 40°C.

  • Sodium Salt Formation: Add NaOH (1 eq) to form the Sodium salt in situ.

  • Calcium Swap: Add aqueous Calcium Acetate or Calcium Chloride (0.55 eq).

  • Precipitation: The Calcium salt is lipophilic. Wash the organic layer with water to remove NaCl.

  • Amorphous Isolation:

    • Method A (Precipitation): Add the Ethyl Acetate solution dropwise into non-polar anti-solvent (Heptane or Hexane) under high-shear stirring.

    • Method B (Solvent Strip): Evaporate the solvent using a Rotavap until a foam forms (ensure temperature < 45°C to prevent degradation).

Diagram 2: Salt Conversion & Polymorph Control

Salt_Formation Acid Free Acid (Ethyl Acetate) NaSalt Sodium Salt (Intermediate) Acid->NaSalt + NaOH Biphasic Biphasic Reaction (EtOAc / Water) NaSalt->Biphasic CaAdd Add Ca(OAc)2 (Aqueous) CaAdd->Biphasic Wash Aqueous Wash (Remove Na+) Biphasic->Wash Phase Sep Isolate Isolation Strategy Wash->Isolate Amorphous Amorphous Solid (Target) Isolate->Amorphous Spray Dry or Anti-Solvent

Caption: Step-by-step chemical conversion from free acid to the stable amorphous calcium salt.

Module 4: Frequently Asked Questions (FAQs)

Q: I am seeing a "double peak" in HPLC after drying my sample. What happened?

  • Diagnosis: This is the classic Acid-Lactone equilibrium.

  • Fix: You likely dried the sample with residual acid or heat. Re-equilibrate the sample by dissolving it in a mixture of Acetonitrile:Water (50:50) adjusted to pH 6.0 with dilute NaOH or Ammonium Acetate. Let it stand for 30 minutes before injection.

Q: The Calcium salt is oiling out instead of precipitating as a solid.

  • Diagnosis: "Oiling out" occurs when the anti-solvent is added too quickly or the concentration is too high.

  • Fix:

    • Redissolve the oil in a minimum amount of THF or Ethyl Acetate.

    • Cool the solution to 0-5°C.

    • Add the anti-solvent (Hexane/Heptane) very slowly (dropwise) while stirring vigorously.

    • Seed with a small amount of amorphous solid if available.

Q: Can I use Silica Gel chromatography for purification?

  • A: Yes, but with caution. Silica is slightly acidic and can catalyze lactonization. You must treat the silica with 1% Triethylamine (TEA) in the mobile phase (e.g., Hexane:Ethyl Acetate + 1% TEA) to keep the compound in the stable salt/polar form and prevent degradation.

References

  • Pfizer Inc. (2000). Process for the preparation of amorphous atorvastatin calcium. U.S. Patent 6,087,511.[2] Link

  • Warner-Lambert Company. (1993). [R-(R,R)]-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid calcium salt (2:1).[3][4][5] U.S. Patent 5,273,995.[2] Link

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph. USP-NF Online. (Provides impurity limits and relative retention times for fluorinated impurities). Link

  • Desai, R., et al. (2019).[6][7] "Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin". International Journal of Pharmaceutical Sciences and Drug Research. (Discusses Prep-HPLC conditions for Atorvastatin analogs). Link

Sources

Technical Support Center: Stability & Handling of Difluoro Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Difluoro Atorvastatin Calcium Salt is a critical reference standard, often utilized as an internal standard or impurity marker (e.g., related to Atorvastatin Related Compound C or specific bis-fluorophenyl analogs) in the analysis of statins.

While structurally similar to Atorvastatin, the presence of the additional fluorine atom alters its lipophilicity and electronic distribution. However, the heptanoic acid side chain —the pharmacophore responsible for HMG-CoA reductase inhibition—remains identical to the parent drug. Consequently, its stability profile is dominated by the same hydroxy acid-lactone interconversion and calcium-mediated solubility issues seen in Atorvastatin.

This guide addresses the three most common failure modes:

  • Inadvertent Lactonization (Appearance of split peaks).

  • Calcium Salt Precipitation (Solubility failures in phosphate buffers).

  • Photolytic Degradation (Unexplained potency loss).

Troubleshooting Guide: Solubility & Preparation

Q: Why does the substance precipitate when I dilute my stock solution into aqueous buffer?

A: You are likely triggering the "Common Ion Effect" or using an incompatible pH.

The Science: Difluoro Atorvastatin is supplied as a Calcium Salt .[1] Calcium salts of statins are poorly water-soluble (Class II/IV BCS). When you introduce this salt into a buffer containing phosphate or high ionic strength, or if the pH drops below the pKa of the carboxylic acid (~4.5), the solubility crashes. Furthermore, if you use a phosphate buffer, the free Calcium ions (


) from the drug can react with phosphate anions to form insoluble Calcium Phosphate, entrapping your analyte.

The Protocol: Use the "Organic-First" solubilization method.

StepActionTechnical Rationale
1 Weighing Weigh the solid into an amber glass vial (protect from light).
2 Primary Solvent Dissolve fully in 100% Methanol (MeOH) or DMSO .
3 Secondary Dilution Dilute to working concentration with Acetonitrile:Water (50:50) or a buffer at pH 6.8 - 7.4 .
4 Avoid Do NOT use 100% aqueous phosphate buffer as the initial diluent.

Troubleshooting Guide: Chemical Stability (The "Ghost Peak" Issue)

Q: I see two peaks in my chromatogram (HPLC/LC-MS) even though I injected a pure standard. Is my sample impure?

A: Likely not. You are observing on-column "Lactonization."

The Science: The most critical stability factor for Difluoro Atorvastatin is the equilibrium between the Open Hydroxy Acid (Active/Salt form) and the Closed Lactone (Inactive).

  • Acidic Conditions (pH < 6): The delta-hydroxy acid side chain undergoes acid-catalyzed cyclization to form the lactone. This is a dehydration reaction.

  • Basic Conditions (pH > 7): The ring opens (hydrolysis), stabilizing the acid form.

If your diluent or mobile phase is acidic (e.g., 0.1% Formic Acid), the calcium salt will convert to the free acid and then cyclize to the lactone during the run or while sitting in the autosampler.

Visualizing the Mechanism:

StatinStability cluster_conditions Stability Zones Salt Difluoro Atorvastatin (Calcium Salt) Acid Open Hydroxy Acid (Free Acid Form) Salt->Acid Dissolution in Acidic Media (H+) Lactone Lactone Form (Cyclic/Impurity) Acid->Lactone Dehydration (Low pH, Heat) Lactone->Acid Hydrolysis (High pH > 7.5)

Figure 1: The pH-dependent interconversion pathway.[2] To maintain the analytic standard (Salt/Acid form), the environment must remain neutral or slightly basic.

The Fix:

  • Adjust Sample Diluent: Ensure your autosampler vials contain a buffer at pH 7.0 - 7.2 (e.g., Ammonium Acetate).

  • Mobile Phase: If using LC-MS, avoid high concentrations of strong acids. Use 0.1% Acetic Acid (weaker) or Ammonium Formate adjusted to pH 6.5 if possible.

  • Temperature: Keep the autosampler at 4°C . Lactonization is temperature-dependent.

Troubleshooting Guide: Photostability

Q: My standard recovery is dropping over time, but the pH is neutral. What is happening?

A: Difluoro Atorvastatin is susceptible to Photo-Oxidative Degradation.

The Science: Like the parent molecule, the fluorinated analog contains an electron-rich pyrrole ring and phenyl groups susceptible to singlet oxygen attack and photo-oxidation. Exposure to ambient laboratory light (fluorescent or sunlight) can cause rapid degradation into photoproducts (often involving the cleavage of the heptanoic side chain or oxidation of the pyrrole core).

Data: Typical Degradation Rates (Simulated)

Condition % Remaining (4 Hours) % Remaining (24 Hours)
Dark (Amber Vial) 99.8% 99.5%
Ambient Lab Light (Clear Vial) 92.0% 78.0%

| Direct UV (Clear Vial) | < 50% | < 10% |

The Protocol:

  • Always use amber glassware (silanized amber vials are preferred to prevent surface adsorption).

  • If amber glass is unavailable, wrap containers in aluminum foil immediately after preparation.

  • Turn off autosampler compartment lights if applicable.

Summary of Critical Stability Parameters

ParameterCritical LimitConsequence of FailureRecommended Setting
pH < 6.0Rapid conversion to Lactone form.pH 7.0 - 7.5 (Ammonium Acetate/Bicarbonate)
Temperature > 25°CAccelerates hydrolysis and oxidation.Store solid @ -20°C ; Solutions @ 4°C
Light UV/VISPhoto-oxidation of pyrrole ring.Amber Glassware (Strict)
Solvent 100% AqueousPrecipitation of Ca-Salt.50% Organic (MeOH/ACN) minimum

Interactive Troubleshooting Workflow

Use this logic flow to diagnose analytical failures quickly.

Troubleshooting Start Problem Detected Issue1 Ghost Peak / Split Peak? Start->Issue1 Issue2 Low Recovery / Potency? Start->Issue2 CheckpH Check pH of Diluent Issue1->CheckpH Yes CheckLight Was Clear Glass Used? Issue2->CheckLight Action1 Fix: Adjust pH to 7.0 (Revert Lactone) CheckpH->Action1 pH < 6 CheckSolvent Check Solubility/Precipitation CheckLight->CheckSolvent No (Amber used) Action2 Fix: Use Amber Vials (Photo-oxidation) CheckLight->Action2 Yes Action3 Fix: Dissolve in MeOH first (Ca-Salt Issue) CheckSolvent->Action3 Cloudy Solution

Figure 2: Diagnostic logic for common stability failures.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Kearney, A. S., et al. (1993). "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981." Pharmaceutical Research, 10(10), 1461–1465. (Foundational mechanism for statin lactonization).[2]

  • PubChem. (n.d.). Difluoro Atorvastatin Calcium Salt (CID 88038664). National Library of Medicine. Retrieved from [Link]

  • Shah, R. P., et al. (2008). "Stress degradation studies on atorvastatin calcium and development of a validated stability-indicating HPTLC method." Chromatographia, 67, 73-79.
  • United States Pharmacopeia (USP).Atorvastatin Calcium Monograph. (Defines "Related Compound" impurities and system suitability standards).

Sources

Technical Support Center: Scale-Up Synthesis of Atorvastatin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific scale-up challenges associated with the convergent Paal-Knorr synthesis of Atorvastatin Calcium. It is designed as a dynamic support resource for process chemists and engineers.

Topic: Troubleshooting Scale-Up Challenges in the Paal-Knorr Convergent Route Audience: Process Chemists, Manufacturing Scientists, R&D Leads

Executive Summary: The Convergent Strategy

The industrial standard for Atorvastatin synthesis relies on the Paal-Knorr condensation between a functionalized 1,4-diketone and a chiral primary amine (ATS-9). While convergent and efficient, this route presents distinct challenges upon scale-up: reaction stalling due to water generation , pH-dependent lactonization , and polymorph control during isolation.

This guide provides mechanistic insights and validated protocols to navigate these bottlenecks.

Part 1: The Paal-Knorr Condensation (Reaction Engineering)[1]

Context: The condensation of the 1,4-diketone with the chiral amine is the rate-determining step in the late-stage synthesis.

Q1: The reaction stalls at 60-70% conversion despite extended reflux times. How do we drive it to completion?

Diagnosis: The Paal-Knorr reaction is reversible and generates water as a byproduct. On a laboratory scale, molecular sieves or simple open-vessel reflux might suffice. However, on a kilogram scale, water accumulation in the reaction matrix inhibits the dehydration of the hemiaminal intermediate, stalling the formation of the pyrrole ring.

Technical Solution: You must implement an active Azeotropic Water Removal system combined with a Dual-Catalyst System .

  • Solvent Switch: Move from pure THF or MeOH to a Toluene/Heptane/THF ternary system or a Toluene/THF binary system. Toluene forms a positive azeotrope with water (bp 85°C), allowing continuous removal via a Dean-Stark trap.

  • Catalytic Promotion: Standard acid catalysis (pivalic acid) is often insufficient for sterically hindered diketones.

    • Protocol: Add Pivalic Acid (0.5–0.7 eq) AND a tertiary amine like N-Ethylmorpholine (0.5 eq) .

    • Mechanism: The acid activates the carbonyl; the base buffers the system and assists in the deprotonation steps required for aromatization, preventing acid-catalyzed degradation of the acid-labile acetonide protecting group on the chiral amine side chain.

Q2: We observe variable levels of "Desfluoro" impurity in the final API. Is this process-generated?

Diagnosis: No. The Desfluoro impurity (where the fluorine on the phenyl ring is replaced by hydrogen) is a Carry-Over Impurity . It originates exclusively from the starting material: 4-fluorobenzaldehyde used to synthesize the 1,4-diketone. It does not form during the Paal-Knorr step.

Corrective Action:

  • Strict QC: Implement a raw material specification for 4-fluorobenzaldehyde requiring <0.05% benzaldehyde .

  • Purification: Once formed, the desfluoro-diketone is structurally almost identical to the target and is extremely difficult to remove via crystallization. Prevention at the sourcing stage is the only viable commercial strategy.

Part 2: Impurity Profile & Lactonization (The Equilibrium Trap)

Context: Atorvastatin exists in an equilibrium between its open-ring hydroxy-acid form (active) and its closed-ring lactone form (inactive impurity).

Q3: Our HPLC shows passing purity in-process, but the isolated solid fails due to high Lactone content (>0.5%). Why?

Diagnosis: This is a classic pH-Excursion issue during work-up. The cyclization to the lactone is acid-catalyzed and follows first-order kinetics.

  • Risk Zone: pH < 6.0.

  • Critical Error: Holding the acidified reaction mixture (after deprotection of the acetonide/tert-butyl ester) for too long or at too high a temperature before pH adjustment.

Technical Solution:

  • Quench Strategy: Upon completion of the acetonide deprotection (usually with HCl or H2SO4), immediately neutralize the mixture with NaOH to pH > 9.0 .

  • Temperature Control: Perform the neutralization at < 20°C .

  • Phase Transfer: Ensure the subsequent wash steps (e.g., with Ethyl Acetate or MTBE) are performed on the basic aqueous layer. The lactone is lipophilic; if it forms, it partitions into the organic layer. By keeping the pH high, you force the molecule into the anionic carboxylate form (Sodium Salt), which stays in the aqueous phase, while non-polar impurities are washed away.

Q4: How do we control Diastereomeric impurities during scale-up?

Diagnosis: Diastereomers (e.g., 3S,5R instead of 3R,5R) typically arise from the Starting Chiral Amine (ATS-9) or epimerization during the synthesis of the side chain. The Paal-Knorr reaction itself is stereoretentive; it does not set the chiral centers but preserves them.

Troubleshooting:

  • Root Cause: Check the optical purity of the ATS-9 amine.

  • Process Parameter: Avoid excessive heating (>100°C) in strongly basic media, which can cause epimerization at the C-3 position via a retro-aldol/aldol mechanism, though this is rare under standard Paal-Knorr conditions.

Part 3: Visualization of Workflows

Diagram 1: Optimized Paal-Knorr Reaction Workflow

This flowchart illustrates the critical checkpoints for water removal and pH control.

PaalKnorrWorkflow Start Reagents: 1,4-Diketone + Chiral Amine (ATS-9) Catalyst Add Catalyst System: Pivalic Acid + N-Ethylmorpholine Start->Catalyst Reaction Reflux in Toluene/Heptane (Dean-Stark Water Removal) Catalyst->Reaction Check1 IPC: TLC/HPLC Target: <1% Diketone Reaction->Check1 Check1->Reaction Incomplete (Continue Reflux) Deprotect Acid Hydrolysis (HCl/MeOH) Cleave Acetonide & Ester Check1->Deprotect Pass Quench CRITICAL STEP: Adjust to pH 12 with NaOH Temp < 20°C Deprotect->Quench Immediate Wash Organic Wash (MTBE/EtOAc) Remove Neutral Impurities Quench->Wash Aqueous Layer (Na Salt) Salt Add Ca(OAc)2 Precipitate Atorvastatin Calcium Wash->Salt

Caption: Optimized workflow emphasizing the critical pH quench step to prevent lactonization.

Diagram 2: The Lactone-Acid Equilibrium Trap

Understanding the pH-dependent reversibility is key to purity.

LactoneEquilibrium Acid Atorvastatin Acid (Active Form) Soluble at pH > 8 Lactone Atorvastatin Lactone (Impurity) Stable at pH < 6 Acid->Lactone Acid (H+) / Heat Fast Cyclization Lactone->Acid Base (OH-) / Hydrolysis Slow Reversal

Caption: The kinetic trap: Cyclization (Acid -> Lactone) is often faster than Hydrolysis.

Part 4: Validated Experimental Protocol

Protocol: High-Yield Paal-Knorr Condensation (100g Scale)

Objective: Synthesis of the Acetonide-Protected Atorvastatin Intermediate.

Reagents:

  • 1,4-Diketone: 1.0 eq

  • Chiral Amine (ATS-9): 1.1 eq

  • Pivalic Acid: 0.6 eq

  • N-Ethylmorpholine: 0.6 eq

  • Solvent: Toluene:Heptane (4:1 v/v)

Step-by-Step Methodology:

  • Charging: In a 2L reactor equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap , charge the 1,4-Diketone and Toluene/Heptane mixture.

  • Amine Addition: Add the Chiral Amine (ATS-9) at room temperature.

  • Catalysis: Add Pivalic Acid followed by N-Ethylmorpholine. Note: The order prevents transient high-acidity spikes.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C). Maintain vigorous reflux to ensure efficient azeotropic distillation.

  • Monitoring: Monitor water collection in the trap. The reaction is typically complete when water evolution ceases (approx. 12-18 hours).

  • IPC (In-Process Control): Check HPLC. Limit for unreacted Diketone: NMT 0.5%.

  • Work-up: Cool to 50°C. Wash the organic layer with 1N NaOH (to remove Pivalic Acid) and then 1N HCl (to remove N-Ethylmorpholine).

  • Concentration: Distill the organic solvent to yield the protected intermediate as a viscous oil or foam, ready for the deprotection step.

Part 5: Critical Process Parameters (CPP) Data

ParameterRecommended RangeImpact of Deviation
Reaction Temperature Reflux (105-112°C)Low: Incomplete reaction, water retention. High: Degradation of chiral amine.
pH during Quench 9.0 – 12.0< 9.0: Formation of Lactone impurity. > 12.5: Risk of epimerization.
Water Content (Reaction) < 0.1% (via removal)High: Stalls reaction equilibrium; promotes amide hydrolysis.
Ca(OAc)₂ Addition Temp 40 – 50°CLow: Amorphous precipitate (hard to filter). High: Coarse crystals (occlusion of impurities).

References

  • Pfizer Inc. "Process for the preparation of atorvastatin and intermediates." U.S. Patent 5,280,126. (Describes the foundational Paal-Knorr route). Link

  • Teva Pharmaceutical Industries. "Process for the preparation of atorvastatin calcium." U.S. Patent 6,605,729. (Details on impurity control and lactone management). Link

  • Organic Process Research & Development. "Development of a Scalable Process for Atorvastatin Calcium." Org.[1][2] Process Res. Dev. (Focus on safety and solvent selection). Link

  • Baumann, K. et al. "The lactone-acid equilibrium of statins: A theoretical and experimental study." European Journal of Pharmaceutical Sciences. (Mechanistic insight into pH-dependent lactonization). Link

  • BenchChem. "Challenges in the scale-up synthesis of Atorvastatin Ethyl Ester." (Troubleshooting specific yield issues). Link

Sources

Resolving peak tailing in HPLC analysis of fluorinated statins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in Atorvastatin, Fluvastatin, and Pitavastatin Analysis Ticket Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Hub

You are likely here because your fluorinated statin peaks (Atorvastatin, Fluvastatin, Pitavastatin) are exceeding the USP Tailing Factor (


) limit of 1.5 or 2.0.

In the analysis of fluorinated statins, peak tailing is rarely a random error. It is a deterministic result of secondary silanol interactions and fluorine-induced hydrophobicity . This guide moves beyond generic advice to address the specific physicochemical behavior of fluorinated pharmacophores.

Part 1: The Root Cause (Diagnostics)

Before adjusting your method, you must understand why the tailing occurs.[1] Fluorinated statins are zwitterionic molecules containing:

  • Basic Nitrogen: (e.g., the pyrrole ring in Atorvastatin or quinoline in Pitavastatin).

  • Fluorine Atoms: These are highly electronegative, increasing the lipophilicity of the molecule and altering the electron density of the aromatic rings.

  • Carboxylic Acid: (pKa ~4.5).

The Mechanism of Tailing: The primary culprit is the interaction between the protonated nitrogen (at acidic pH) and ionized silanol groups (


) on the silica support. The fluorine atom increases the molecule's hydrophobicity, driving it deeper into the stationary phase where it is more likely to encounter residual silanols.

TailingMechanism Statin Protonated Statin (R-NH+) C18 C18 Ligand (Primary Retention) Statin->C18 Hydrophobic Interaction Silanol Ionized Silanol (Si-O-) Statin->Silanol Ionic Interaction (The 'Drag') Peak Chromatographic Peak C18->Peak Symmetry Silanol->Peak Tailing Distortion

Figure 1: The "Dual-Mode" retention mechanism causing tailing. While C18 provides separation, residual silanols act as "brakes" on basic moieties, stretching the peak tail.

Part 2: Mobile Phase Strategy (The First Line of Defense)

Q: I am using 0.1% Formic Acid. Why is my tailing factor still > 1.8?

A: Formic acid (pH ~2.7) is often insufficient for statins because it lacks ionic strength . While low pH suppresses silanol ionization (


), it does not fully mask the surface. For fluorinated statins, you need a "chaotropic" agent or a buffer with higher ionic strength to compete for the active sites.

Recommendation: Switch to Ammonium Acetate or Triethylamine (TEA) (if detection allows).

Buffer Selection Matrix
DetectorRecommended BufferpH TargetMechanism
LC-MS/MS Ammonium Acetate (10–20 mM)4.0 – 5.0Ammonium ions (

) compete with the statin amine for silanol sites.
LC-UV Phosphate Buffer (20–50 mM)2.5 – 3.0High ionic strength suppresses double-layer effects; low pH protonates silanols.
LC-UV (Legacy) 0.1% TEA + Phosphate3.0TEA is a "sacrificial base" that blocks silanols preferentially.

Critical Protocol: The "Silanol Shield" Preparation (LC-MS Compatible)

  • Weigh Ammonium Acetate to yield 10 mM final concentration in the aqueous phase.

  • Adjust pH to 4.5 using Acetic Acid (do not use HCl or H2SO4).

  • Why this works: At pH 4.5, the carboxylic acid of the statin is partially ionized, but the ammonium ions effectively "cap" the silanols. The fluorine-induced lipophilicity is managed by the organic modifier (Acetonitrile is preferred over Methanol for sharper peaks due to lower viscosity).

Part 3: Column Selection (The Hardware Fix)

Q: Can I use a standard C18 column?

A: Only if it is a Type B (High Purity) silica. Older "Type A" silica contains trace metals (Fe, Al) that chelate with the statin's hydroxyl/carboxyl groups, causing severe tailing.

Q: What about fluorinated columns (PFP)?

A: Pentafluorophenyl (PFP) columns are excellent for separating fluorinated impurities (e.g., des-fluoro analogs) due to fluorine-fluorine (


) interactions. However, for general peak symmetry, a highly end-capped C18 is often superior.

Recommended Stationary Phases:

Column TypeFeatureBest For
Hybrid C18 (e.g., BEH, Gemini) Ethylene-bridged silica; resistant to high pH.Gold Standard. Allows running at pH 9-10 (deprotonating the amine) to eliminate tailing entirely.
Polar-Embedded C18 Contains an embedded amide/carbamate group.Shields silanols via an internal water layer. Excellent for Atorvastatin.
PFP (Pentafluorophenyl) Fluorinated stationary phase.Separating Pitavastatin from closely eluting fluorinated degradants.
Part 4: Troubleshooting Workflow

Use this decision tree to diagnose persistent issues.

TroubleshootingTree Start Start: Tailing Factor > 1.5 CheckLoad Check Mass Load: Inject 1/10th concentration Start->CheckLoad IsBetter Did peak shape improve? CheckLoad->IsBetter Overload Cause: Mass Overload Action: Dilute sample or increase column capacity IsBetter->Overload Yes CheckpH Check Mobile Phase: Is pH < 3 or Buffer > 20mM? IsBetter->CheckpH No AdjustpH Action: Add 10mM Amm. Acetate or Lower pH to 2.5 CheckpH->AdjustpH No CheckCol Check Column Type: Is it Type B / End-capped? CheckpH->CheckCol Yes ReplaceCol Action: Switch to Hybrid C18 or Polar-Embedded CheckCol->ReplaceCol No SystemCheck Check System: Extra-column volume? CheckCol->SystemCheck Yes

Figure 2: Step-by-step troubleshooting logic for statin analysis.

Part 5: Frequently Asked Questions (FAQs)

Q: My Atorvastatin peak splits at the top. Is this tailing? A: No, that is likely hydrolysis or solvent mismatch . Atorvastatin is unstable in acidic media and can convert to its lactone form. Ensure your sample diluent matches the mobile phase. If you dissolve in 100% Acetonitrile and inject into a high-aqueous gradient, the solvent strength mismatch causes peak distortion (often fronting or splitting), not tailing.

Q: Does the fluorine atom degrade the column? A: No. The C-F bond is extremely stable. However, fluorinated statins are "sticky." They can adsorb to PEEK tubing. Pro-Tip: If you see ghost peaks or carryover contributing to tailing, switch to stainless steel tubing or passivate your system with 30% Phosphoric acid (disconnect column first!).

Q: Can I use TFA (Trifluoroacetic Acid)? A: TFA is the most effective additive for eliminating tailing because it pairs with the amine and masks silanols. Warning: TFA suppresses ionization in LC-MS by >50%. Only use TFA (0.05% - 0.1%) for UV detection methods.

References
  • USP Monograph: Atorvastatin Calcium. United States Pharmacopeia. (Specifies system suitability requirements including tailing factor NMT 1.5).

  • McCalley, D. V. (2004). "Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography." Journal of Chromatography A. (Explains the chaotropic effect of buffers on basic amines).

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Knowledge Base. (Details the use of TFA and Hybrid columns).

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Technical Guide. (Discusses Type B silica and pH strategies).

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" (Video and transcript on silanol interactions).

Sources

Technical Support Center: Atorvastatin Stereochemical Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacological efficacy of Atorvastatin relies strictly on the (3R,5R) stereoconfiguration of its dihydroxy heptanoic acid side chain, which mimics the HMG-CoA substrate. The primary stereochemical impurity encountered is the (3S,5R)-epimer (often designated as Impurity B or Related Compound B in pharmacopeial monographs).

This guide addresses the two critical process nodes where stereochemical integrity is compromised:

  • The Diastereoselective Reduction of the

    
    -hydroxy ketone intermediate.
    
  • The Deprotection/Hydrolysis of the acetonide (isopropylidene) group.

Module 1: The Chemical Reduction (Narasaka-Prasad Protocol)

The Mechanism

In the chemical route, the (3R,5R) stereocenters are typically established via the Narasaka-Prasad reduction .[1][2] This involves the syn-selective reduction of a


-hydroxy ketone using a boron chelating agent (e.g., diethylmethoxyborane, 

) and a hydride source (

).

The Causality of Failure: The reaction relies on the formation of a rigid 6-membered boron-chelate ring between the C5-hydroxyl and the C3-ketone. This locks the conformation, forcing the hydride to attack from the "top" face (axial attack), yielding the syn-1,3-diol.

  • If the chelate fails to form (due to temperature or moisture), the hydride attacks via the lowest-energy transition state (Felkin-Anh), often favoring the unwanted anti (3S,5R) isomer.

Workflow Visualization

NarasakaReduction Substrate 5-Hydroxy-3-Keto Intermediate Chelate 6-Membered Boron Chelate Substrate->Chelate Complexation Boron Boron Reagent (Et2BOMe) Boron->Chelate Target (3R,5R)-Syn-Diol (Target) Chelate->Target Rigid Control (Axial Attack) Impurity (3S,5R)-Anti-Isomer (Impurity) Chelate->Impurity Chelate Breakage (> -60°C) Hydride NaBH4 (-78°C)

Figure 1: The mechanistic divergence in Narasaka-Prasad reduction. Chelate stability is the sole determinant of stereofidelity.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High (3S,5R) Anti-isomer Temperature Excursion: Reaction temperature rose above -65°C during

addition.
Protocol Adjustment: Maintain reactor jacket at -78°C. Add

as a pre-cooled solution in MeOH/THF rather than solid to prevent localized exotherms.
Incomplete Conversion Boron Sequestration: The boron reagent is complexing with residual water or impurities (e.g., pyrrole nitrogen).Stoichiometry Check: Increase

loading from 1.1 eq to 1.2–1.3 eq. Ensure solvent water content is <0.05% (Karl Fischer).
Poor Diastereomeric Ratio (dr) Solvent Effect: Methanol concentration is too high, disrupting the chelate.Solvent Optimization: Use a THF/Methanol mixture (approx 4:1). Methanol is required for

solubility but destabilizes the chelate if in excess.

Module 2: Deprotection & Stability (Acetonide Hydrolysis)

The Mechanism

Following reduction, the 1,3-diol is often protected as an acetonide. Removing this group requires acid hydrolysis.

  • Risk: Under acidic conditions, the free 3,5-dihydroxy acid can cyclize to form Atorvastatin Lactone .

  • The Trap: While the lactone can be hydrolyzed back to the acid, the ring-opening process (saponification) can occasionally result in epimerization at C3 if the pH is too high (basic) or if the lactone intermediate undergoes elimination/re-addition.

Troubleshooting Guide

Q: We observe increasing epimer content during the workup of the deprotection step. Why? A: This is likely "Base-Catalyzed Epimerization" during the salt formation step.

  • Mechanism: If you use strong bases (NaOH) at high temperatures (>40°C) to open the lactone or convert the acid to the calcium salt, the C3 proton becomes acidic (alpha to the carboxylate), leading to enolization and loss of stereochemistry.

  • Solution: Perform saponification at ambient temperature (20–25°C). Use stoichiometric amounts of base (NaOH). Avoid pH > 12.

Q: The acetonide cleavage is too slow, but increasing acid strength causes degradation. A: Switch from mineral acids (HCl) to Camphorsulfonic Acid (CSA) or maintain pH 1–2 with careful monitoring. Do not heat above 35°C.

Module 3: The Biocatalytic Alternative (Green Route)

For facilities struggling with the cryogenic requirements of the chemical route, biocatalysis offers superior stereocontrol (ee > 99.5%).

Workflow Visualization

Biocatalysis Start 4-Chloroacetoacetate Step1 KRED (Ketoreductase) + Glucose/GDH Start->Step1 Inter1 (S)-Chlorohydrin (>99% ee) Step1->Inter1 Stereoselective Reduction Step2 HHDH (Halohydrin Dehalogenase) + HCN Inter1->Step2 Inter2 Cyanohydrin Intermediate Step2->Inter2 Cyanation Step3 DERA (Aldolase) + Acetaldehyde Inter2->Step3 Final Atorvastatin Side Chain (3R,5R) Step3->Final C-C Bond Formation

Figure 2: The enzymatic cascade. KREDs and DERA enzymes replace the metal-hydride reduction, effectively eliminating the (3S,5R) impurity risk.

FAQ: Biocatalytic Implementation

Q: Our KRED enzyme loses activity after 5 batches. How do we stabilize it? A: KREDs are sensitive to the organic co-solvent used for substrate solubility.

  • Protocol: Ensure the organic phase (e.g., butyl acetate) does not exceed the enzyme's tolerance threshold (typically <20% v/v).

  • Buffer: Maintain pH 7.0 with phosphate buffer. Add cofactor (NADP+) and a regeneration system (Glucose Dehydrogenase + Glucose) to drive the equilibrium.[3][4][5]

Module 4: Analytical Verification

You cannot fix what you cannot measure. The (3S,5R) epimer is difficult to separate from the (3R,5R) target on standard C18 columns.

Recommended HPLC Method:

  • Column: Chiral stationary phase (e.g., Chiralcel OD-RH or equivalent cellulose-based column) or specialized C18 with tight pH control.

  • Mobile Phase: Ammonium formate buffer (pH 4.0) : Acetonitrile (60:40).

    • Note: The acidic pH suppresses ionization of the carboxylate, improving resolution of the diastereomers.

  • Detection: UV at 244 nm.

References

  • Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of

    
    -hydroxy ketones to 1,3-diols. Tetrahedron, 40(12), 2233–2238.[2] Link
    
  • Ma, S. K., Gruber, J., Davis, C., et al. (2010). A green-by-design biocatalytic process for atorvastatin intermediate.[4] Green Chemistry, 12(1), 81–86. Link

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph. USP-NF. (Defines "Related Compound B" as the 3S,5R isomer).[6] Link

  • Öhrlein, R., & Baisch, G. (2003). Chemo-enzymatic approach to statin side-chain building blocks.[4][7][8] Advanced Synthesis & Catalysis, 345(6-7), 713–715. Link

  • Baumann, K. L., et al. (1992). The convergent synthesis of CI-981, an optically active, highly potent, tissue selective inhibitor of HMG-CoA reductase. Tetrahedron Letters, 33(17), 2283–2284. Link

Sources

Technical Support Center: Atorvastatin Stability & Excipient Compatibility

[1]

Welcome to the Atorvastatin Formulation Support Hub. Current Status: Online | Lead Scientist: Dr. A. Vance | Topic: Acidic Excipient Mitigation

🚨 Emergency Triage: Quick Check

Before diving into deep troubleshooting, check these three critical indicators if you are seeing potency loss or unknown peaks:

  • The "Lactone Spike": Is your primary impurity eluting at a Relative Retention Time (RRT) of ~1.5 - 1.6 (vs. Atorvastatin)? This is likely Atorvastatin Lactone .[1][2] It indicates an acidic micro-environment .[1]

  • The "Pink" Shift: Are your stability samples turning slightly pink or discoloring? This often indicates oxidative degradation, but can co-occur with acid hydrolysis if moisture is uncontrolled.[1]

  • The pH Mismatch: Did you use microcrystalline cellulose (MCC) without checking its surface pH? Standard MCC can be slightly acidic (pH 5.0–7.0), which is sufficient to trigger degradation in amorphous atorvastatin.[1]

Module 1: Diagnostic & Root Cause Analysis

User Question: "Why does Atorvastatin degrade so rapidly in the presence of seemingly neutral excipients?"

Technical Insight: Atorvastatin Calcium is an unstable salt of a hydroxy acid.[1][3] Its stability is governed by the equilibrium between the hydroxy acid form (active) and the lactone form (inactive impurity). This reaction is acid-catalyzed.[1][3] Even "neutral" excipients can have acidic surface sites (Lewis acids) or generate an acidic Micro-environmental pH (pHM) upon contact with moisture.[1]

The Mechanism: Under acidic conditions (pH < 6.0), the calcium salt dissociates, protonating the carboxylate group. The hydroxyl group at C5 then attacks the carbonyl carbon, expelling water and closing the ring to form the lactone.

Visualization: The Acid-Catalyzed Lactonization Pathway

AtorvastatinDegradationSaltAtorvastatin Calcium(Hydroxy Acid Salt)FreeAcidAtorvastatin Free Acid(Intermediate)Salt->FreeAcid Dissociation(pH < 6.0)ProtonationAcidic Micro-environment(H+ Donor)Protonation->FreeAcidLactoneAtorvastatin Lactone(Impurity H)FreeAcid->Lactone Cyclization(Intramolecular Nucleophilic Attack)WaterH2O(Byproduct)FreeAcid->WaterLactone->Salt Alkaline Hydrolysis(pH > 8.0)

Figure 1: The conversion of Atorvastatin Calcium to Atorvastatin Lactone is driven by proton donors (acidic excipients) and is reversible under alkaline conditions.[1]

Module 2: Excipient Compatibility & Selection

User Question: "Which excipients are strictly forbidden, and how do I screen them?"

Technical Insight: You must move beyond "bulk pH" and look at Surface Acidity .[1] Standard compendial excipients can vary batch-to-batch.[1]

⛔ High-Risk Excipients (Acidic Donors)
Excipient ClassSpecific OffenderMechanism of Instability
Binders Povidone (K-30)Peroxides + acidic impurities can trigger both lactonization and oxidation.[1]
Fillers MCC (Unbuffered)Surface pH can drop to 5.[1]0. Requires buffering.[1]
Lubricants Stearic AcidDirect proton donor.[1] Use Magnesium Stearate instead.
Glidants Colloidal Silicon DioxideSurface acidity can be high depending on manufacturing process.[1]
✅ Recommended Stabilizers (Alkalizers)

To counteract acidic excipients, you must incorporate an alkalizing agent to maintain the pHM > 8.0.

  • Calcium Carbonate (CaCO3): Preferred.[1] Insoluble, prevents rapid gastric pH dumping.[1]

  • Magnesium Oxide (MgO): Highly effective but hygroscopic.[1]

  • Sodium Bicarbonate: Effective but water-soluble (risk of local high pH toxicity).[1]

🧪 Protocol: Binary Mixture Compatibility (The "Slurry" Test)

Do not rely on DSC alone. Chemical degradation happens below the melting point.

  • Preparation: Mix API and Excipient in a 1:1 ratio (aggressively high ratio to force interaction).

  • Wetting: Add 5% w/w water to the blend (simulates moisture uptake).

  • Incubation: Seal in glass vials. Store at 50°C for 2 weeks (Stress condition).

  • Analysis: Dissolve entire mixture in methanol (neutralize pH immediately) and analyze via HPLC for Lactone Impurity .

  • Pass Criteria: Lactone growth < 0.2% relative to control.

Module 3: Formulation & Process Troubleshooting

User Question: "I added Calcium Carbonate, but I'm still seeing lactone formation during Wet Granulation. Why?"

Technical Insight: Wet granulation introduces water and heat (drying).[1] If your alkalizer is not intimately mixed before wetting, localized acidic spots (from the binder or filler) will trigger lactonization before the stabilizer can dissolve and neutralize them.

Troubleshooting Workflow:

Visualization: Formulation Decision Tree

FormulationTroubleshootingStartHigh Lactone Impurity DetectedCheckProcessProcess Type?Start->CheckProcessWetGranWet GranulationCheckProcess->WetGranDryGranDirect Compression / Roller CompactionCheckProcess->DryGranCheckDryingCheck Drying TempWetGran->CheckDryingCheckExcipientsCheck Excipient pHDryGran->CheckExcipientsAction1Reduce Temp < 40°CSwitch to Fluid Bed DryingCheckDrying->Action1Temp > 50°CAction2Switch to Dry Granulation(Avoid Moisture)CheckDrying->Action2Temp OK but Impurity HighAction3Add Alkalizer (CaCO3)Range: 3-5% w/wCheckExcipients->Action3Excipient pH < 6

Figure 2: Decision logic for mitigating lactone formation based on processing method.[1]

Module 4: Analytical Method FAQs

User Question: "Is my HPLC method creating the impurity?"

Answer: Yes, it is possible.[1] Atorvastatin is sensitive to the pH of the mobile phase and the diluent.

  • Issue: Using an acidic diluent (e.g., pure Acetonitrile or unbuffered water) can cause on-column degradation .[1]

  • Solution: Ensure your sample diluent is buffered to pH 7.0 or uses a neutral mixture (e.g., Methanol:Water with Ammonium Acetate).[1]

  • Artifact Check: If the lactone peak area increases over time while the sample sits in the autosampler, your diluent is too acidic.

References
  • Kim, J. et al. (2013).[1] "Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium." AAPS PharmSciTech.[1]

  • Shah, R.P. et al. (2008).[1] "Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method." Journal of Chromatographic Science. [1]

  • WIPO Patent WO2003068191. (2003).[1] "Formulations of Atorvastatin Stabilized with Alkali Metal Additions."

  • Kovačovska, E.T. et al. (2022).[1] "Development of a Stability-Indicating Method for Evaluation of Impurity Profile of Atorvastatin Film-Coated Tablets." Macedonian Journal of Chemistry and Chemical Engineering.

Validation & Comparative

Technical Comparison Guide: Atorvastatin Calcium vs. Difluoro Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Atorvastatin Calcium (the Active Pharmaceutical Ingredient, API) and its critical structural analog, Difluoro Atorvastatin Calcium Salt (commonly designated as Impurity C or Related Compound C).

Executive Summary

Atorvastatin Calcium is a third-generation statin and a potent inhibitor of HMG-CoA reductase, used globally for the treatment of dyslipidemia.[1] Difluoro Atorvastatin Calcium Salt is a specific structural analog where the phenyl group at the C3-position of the pyrrole ring is substituted with a p-fluorophenyl group, resulting in a molecule with two 4-fluorophenyl moieties.[1]

While Atorvastatin is the therapeutic agent, Difluoro Atorvastatin is primarily a critical process impurity (EP Impurity C / USP Related Compound C). In drug development, it serves as a reference standard for quality control. Biologically, it is considered an "active impurity" due to its structural conservation of the pharmacophore, but it lacks the safety profiling required for therapeutic use.

Quick Comparison Matrix
FeatureAtorvastatin Calcium (API) Difluoro Atorvastatin (Impurity C)
CAS Number 134523-03-8693793-53-2
Molecular Formula (C₃₃H₃₄FN₂O₅)₂Ca[1][2] · 3H₂O(C₃₃H₃₃F₂N₂O₅)₂Ca
Molecular Weight ~1209.42 Da (Trihydrate)1191.32 Da (Anhydrous basis)
Fluorine Content Monofluoro (One 4-F-Phenyl)Difluoro (Two 4-F-Phenyls)
Role Therapeutic Agent (HMG-CoA Inhibitor)Analytical Reference / Process Impurity
Biological Status Validated Safety & EfficacyPharmacologically Active (Uncharacterized Safety)
HPLC Elution Reference Peak (RRT = 1.[1]00)Late Eluter (RRT > 1.00, typically ~1.1–1.2)

Chemical Structure & Mechanism of Action

Structural Divergence

The primary difference lies in the lipophilic side chains attached to the central pyrrole ring.

  • Atorvastatin: Contains one 4-fluorophenyl group (at C2) and one phenyl group (at C3).[1]

  • Difluoro Atorvastatin: Contains two 4-fluorophenyl groups (at both C2 and C3).[1]

This substitution increases the lipophilicity of the molecule (LogP increase), which directly impacts its interaction with the HMG-CoA reductase binding pocket and its chromatographic behavior.

Structure-Activity Relationship (SAR) Analysis

The HMG-CoA reductase active site contains a hydrophobic pocket that accommodates the bulky pyrrole substituents.[1]

  • Fluorine Effect: The fluorine atom on the C2-phenyl ring of Atorvastatin is critical for potency and metabolic stability.

  • Bis-Fluoro Impact: Adding a second fluorine to the C3-phenyl ring (as in the Difluoro analog) creates a "bis-fluoro" motif.[1]

    • Potency: SAR studies on statins suggest that additional fluorine substitutions on the aromatic rings often retain or enhance binding affinity due to increased hydrophobic interactions and resistance to oxidative metabolism. Therefore, Difluoro Atorvastatin is likely equipotent or slightly more potent than the parent drug in vitro.

    • Toxicity: Despite potential potency, the metabolic profile (e.g., formation of specific fluorinated metabolites) is unknown, posing safety risks if not controlled.

StatinSAR cluster_diff Structural Modification Atorvastatin Atorvastatin Calcium (API) HMG HMG-CoA Reductase (Hydrophobic Pocket) Atorvastatin->HMG Bind: 4-F-Phenyl + Phenyl Difluoro Difluoro Atorvastatin (Impurity C) Difluoro->HMG Bind: Bis(4-F-Phenyl) (Higher Lipophilicity) Activity Inhibition of Mevalonate Pathway HMG->Activity Blocks Cholesterol Synthesis

Figure 1: Comparative interaction pathway. The Difluoro analog retains the critical pharmacophore required for enzyme inhibition.

Biological Activity Profile

Atorvastatin Calcium[2][3][4][5]
  • Target: HMG-CoA Reductase (Competitive Inhibitor).[1][3][4]

  • IC50: ~8 nM (Cell-free assay); ~0.39 µM (VSMC proliferation inhibition).[1]

  • Metabolism: Extensively metabolized by CYP3A4 to active ortho- and para-hydroxylated metabolites.[1][]

  • Clinical Use: Lowers LDL-C, reduces risk of myocardial infarction and stroke.[1]

Difluoro Atorvastatin (Impurity C)[1]
  • Biological Status: Active Impurity. [1]

  • Predicted Activity: Due to the bioisosteric nature of fluorine and hydrogen, the Difluoro analog fits into the same receptor pocket. It contributes to the total "statin-like" activity of a crude sample but is not quantified as the active drug.

  • Risk Profile:

    • Metabolic Stability: The extra fluorine at the para position blocks metabolic hydroxylation at that specific site, potentially altering the drug's half-life or clearance pathway compared to the parent API.

    • Regulatory Limit: ICH Q3A guidelines require this impurity to be identified and controlled (typically <0.15%) to prevent unknown toxicological effects.

Analytical Performance & Separation Protocol

For researchers, the "performance" of Difluoro Atorvastatin is defined by its ability to be resolved from the API during Quality Control. Due to the extra fluorine atom, it is more lipophilic and elutes later than Atorvastatin on reverse-phase columns.[1]

Experimental Protocol: HPLC Separation

Objective: To separate Atorvastatin from its Difluoro analog (Impurity C) and Desfluoro analog (Impurity A).

Methodology:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm packing).

  • Mobile Phase A: Acetonitrile : Tetrahydrofuran : Ammonium Acetate Buffer (pH 5.0) [21:12:67].

  • Mobile Phase B: Acetonitrile : Tetrahydrofuran : Ammonium Acetate Buffer (pH 5.0) [61:12:27].

  • Gradient:

    • 0-40 min: Increase %B to elute lipophilic impurities.[1]

  • Detection: UV at 244 nm or 246 nm.

  • Flow Rate: 1.5 mL/min.

Performance Data (Relative Retention Times - RRT):

Compound RRT (Approx) Elution Order Reason
Desfluoro Atorvastatin ~0.85 1 (Early) Less lipophilic (Missing F)
Atorvastatin (API) 1.00 2 (Reference) Baseline Lipophilicity

| Difluoro Atorvastatin | ~1.15 - 1.20 | 3 (Late) | More Lipophilic (Extra F) |[1]

HPLCWorkflow cluster_peaks Elution Profile (UV Detection) Sample Crude Atorvastatin Sample (Contains API + Impurities) Column C18 Reverse Phase Column (Hydrophobic Interaction) Sample->Column Separation Gradient Elution (Mobile Phase A -> B) Column->Separation Peak1 Peak 1: Desfluoro (RRT 0.85) Separation->Peak1 Low Hydrophobicity Peak2 Peak 2: Atorvastatin API (RRT 1.00) Separation->Peak2 Peak3 Peak 3: Difluoro Analog (RRT 1.15) Separation->Peak3 High Hydrophobicity

Figure 2: Chromatographic separation logic. The Difluoro analog elutes last due to the high lipophilicity of the bis-fluorophenyl moiety.[1]

Conclusion

  • For Therapy: Atorvastatin Calcium remains the gold standard. The Difluoro analog is not a therapeutic alternative but a contaminant.

  • For Analysis: Difluoro Atorvastatin is a critical reference standard. Its presence indicates carryover of the p-fluoro starting material during synthesis (e.g., use of bis(4-fluorophenyl) intermediates instead of the asymmetric precursor).[1]

  • For Research: The Difluoro analog serves as a useful probe for studying the impact of halogenation on HMG-CoA reductase binding affinity and metabolic stability (CYP450 blocking).

References
  • PubChem. (2025). Difluoro Atorvastatin Calcium Salt - Compound Summary. National Library of Medicine. Link

  • United States Pharmacopeia (USP). (2024). Atorvastatin Calcium Monograph: Related Compound C. USP-NF. Link[1]

  • European Pharmacopoeia (Ph. Eur.). (2024). Atorvastatin Calcium Trihydrate: Impurity C. EDQM. Link

  • BOC Sciences. (2025). Atorvastatin and Impurities: Metabolism and Analysis.

  • Veeprho Pharmaceuticals. (2022). Atorvastatin and its Impurities: An Overview. Link

Sources

Validation of a stability-indicating HPLC method for atorvastatin and its impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The Shift from Legacy to Modern Methodologies

For years, the quantification of Atorvastatin Calcium (ATV) and its related impurities has relied on heavy, solvent-intensive pharmacopeial methods (USP/EP). While robust, these legacy methods often require run times exceeding 85 minutes, utilize unstable solvents like Tetrahydrofuran (THF), and struggle to resolve critical pairs such as the Atorvastatin-Lactone or the 3S,5R-Diastereomer (Impurity B) .

This guide compares the traditional USP approach against an Optimized Core-Shell C18 Method . The optimized protocol reduces run time by ~70%, eliminates THF, and enhances resolution (


) for all critical impurities, offering a superior alternative for high-throughput stability testing.

Comparison of Methodologies

The following table contrasts the "Standard" pharmacopeial approach with the "Optimized" modern approach recommended for stability-indicating validation.

FeatureStandard USP/EP Method Optimized Core-Shell Method Advantage of Optimized
Column Chemistry L7 (C8) Octylsilane, 5 µm, 250 mmL1 (C18) Core-Shell, 2.7 µm, 100-150 mmHigher efficiency (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), sharper peaks.
Mobile Phase ACN : THF : Ammonium Acetate (pH 5.0)ACN : Phosphate Buffer (pH 4.1)Eliminates toxic/unstable THF; pH 4.1 suppresses silanol activity.
Run Time > 85 Minutes< 25 Minutes3-4x higher throughput.
Critical Resolution

(Impurity B vs. ATV)

(Impurity B vs. ATV)
More robust integration for stability samples.
Solvent Consumption High (~130 mL per run)Low (~25 mL per run)"Green" chemistry compliant; lower cost.
Detection UV 244 nmUV 244 nm (DAD for purity)Unchanged (λ max of ATV).

Degradation Pathway & Specificity

A true stability-indicating method must separate the Active Pharmaceutical Ingredient (API) from its degradation products. Atorvastatin is susceptible to acidic hydrolysis (forming the lactone) and oxidation (forming epoxides).

Visualization: Atorvastatin Degradation Pathways

AtorvastatinDegradation ATV Atorvastatin (Acid Form) (Active) Lactone Atorvastatin Lactone (Major Acid Degradant) ATV->Lactone Acid Hydrolysis (-H2O) Epoxide Impurity D (Epoxide/Oxidation) ATV->Epoxide Oxidation (H2O2) Photo Photolytic Degradants (Pyrrole Oxidation) ATV->Photo UV Light Lactone->ATV Basic Hydrolysis (+OH-) ImpB Impurity B (3S,5R Diastereomer) ImpB->ATV Co-elution Risk (Critical Pair)

Caption: Figure 1. Degradation pathways of Atorvastatin. The method must resolve the Lactone (acid degradant) and Impurity B (process impurity) from the main peak.

Detailed Experimental Protocol: Optimized Method

This protocol utilizes a superficially porous particle (Core-Shell) column to achieve UPLC-like performance on standard HPLC systems (400-600 bar limit).

A. Chromatographic Conditions
  • Instrument: HPLC/UHPLC equipped with a Diode Array Detector (DAD) and column oven.

  • Column: Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm (or equivalent L1 column).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection: 244 nm (Reference: 360 nm if DAD).

  • Run Time: 20 minutes (plus 5 min re-equilibration).

B. Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 6.8 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 4.1 ± 0.05  with dilute Phosphoric Acid. Filter through 0.22 µm nylon filter.
    
    • Why pH 4.1? Atorvastatin is an acid (

      
      ). Operating slightly below the 
      
      
      
      improves peak shape and retention consistency compared to the USP's pH 5.0.
  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Phase Description
0.06535Initial Isocratic hold for polar impurities
12.04555Linear ramp to elute ATV and Impurity B
15.02080Wash step to elute Lactone/Epoxide
18.02080Hold
18.16535Return to initial
23.06535Re-equilibration
D. Standard & Sample Preparation
  • Diluent: Acetonitrile : Buffer (50:50 v/v).

  • Stock Solution: 1.0 mg/mL Atorvastatin Calcium in Diluent.

  • Impurity Stock: Prepare individual stocks of Impurity A, B, C, and D at 0.1 mg/mL.

  • System Suitability Solution: Spike Atorvastatin (0.5 mg/mL) with Impurity B (to achieve ~1.0% level) to verify resolution.

Validation Workflow & Acceptance Criteria

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

Validation Logic Diagram

ValidationWorkflow Start Method Development (Optimized Gradient) Specificity Specificity / Stress Testing (Acid, Base, Ox, Light) Start->Specificity Peak Purity Check Linearity Linearity & Range (LOQ to 150% Target) Specificity->Linearity No Interference Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) (Spiked Placebo) Precision->Accuracy Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Final Validated Method Robustness->Final

Caption: Figure 2. Step-by-step validation workflow ensuring ICH compliance.

Key Validation Data Summary
ParameterAcceptance CriteriaTypical Experimental Result
Specificity No interference at retention time of ATV; Peak Purity > 990.Pass. All degradants resolved (

).
Linearity

across 0.05% to 150% level.

Accuracy (Recovery) 90.0% – 110.0% at LOQ; 98.0% – 102.0% at 100%.99.4% (Mean recovery)
Precision (Repeatability) RSD

2.0% (n=6).
0.4% RSD
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).LOD: 0.02 µg/mL; LOQ: 0.05 µg/mL
Robustness Resolution remains > 1.5 with

0.2 pH change.
Pass (Critical pair

stable at 1.8).

Expert Insights & Troubleshooting

1. The "Ghost" Peak (Lactone Formation):

  • Observation: A split peak or broad tailing is observed for Atorvastatin.

  • Causality: Atorvastatin acid converts to lactone on-column if the mobile phase is too acidic (pH < 3.0) or if the sample diluent is purely organic without buffer.

  • Fix: Maintain mobile phase pH at 4.1. Ensure the sample diluent contains at least 40% buffer (pH ~5-6) to stabilize the acid form during the autosampler wait time.

2. Separation of Diastereomers (Impurity B):

  • Observation: Impurity B co-elutes on the tail of the main peak.

  • Causality: C18 columns with high carbon load can sometimes mask steric differences.

  • Fix: The core-shell technology (Poroshell/Kinetex) provides better mass transfer. If resolution fails, lower the column temperature to 25°C to increase selectivity (though this increases backpressure).

3. THF Elimination:

  • Insight: The USP method uses THF to control the selectivity of the phenyl groups. In the optimized method, the interaction is controlled by the gradient slope and the buffer pH. Do not attempt to simply swap THF for Methanol; Acetonitrile is required for the elution strength.

References

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Organic Impurities. USP-NF. Link

  • Vukkum, P., et al. "Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method." Scientia Pharmaceutica, 2013.

  • Agilent Technologies. "Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120." Application Note 5990-8367EN.

  • Shah, D.A., et al. "Stability indicating RP-HPLC estimation of atorvastatin calcium and amlodipine besylate in pharmaceutical formulations." Indian Journal of Pharmaceutical Sciences, 2007.

  • Waters Corporation. "Analysis of Atorvastatin as per USP Monograph Utilizing Alliance iS HPLC System." Application Note.

Cross-Reactivity of Difluoro Atorvastatin Calcium Salt in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity of Difluoro Atorvastatin Calcium Salt (commonly identified as Atorvastatin Impurity C or Fluoroatorvastatin ) in immunoassays. It compares this specific structural analog against the parent drug and its major metabolites to assist researchers in validating pharmacokinetic (PK) and safety assays.

A Technical Comparison Guide for Assay Development & Validation

Executive Summary

Difluoro Atorvastatin Calcium Salt (Impurity C) is a critical process impurity and structural analog of Atorvastatin. In immunoassay development (ELISA, CLIA), it serves as a high-stringency specificity control. Due to its structural near-identity to Atorvastatin—differing only by the substitution of a phenyl group with a second p-fluorophenyl group—it poses a significant risk of cross-reactivity.

This guide compares the immunochemical behavior of Difluoro Atorvastatin against:

  • Atorvastatin Calcium (Parent Drug)[1][2][3]

  • Active Metabolites (o-Hydroxy and p-Hydroxy Atorvastatin)

  • Deuterated Internal Standards (Atorvastatin-d5)

Product Profile & Structural Basis of Cross-Reactivity

To predict and mitigate cross-reactivity, one must understand the epitope specificity of the antibody used.

CompoundCommon NameStructural DifferenceImmunological Risk
Difluoro Atorvastatin Impurity CTwo 4-fluorophenyl rings (Parent has one).High: The extra fluorine is a bioisostere; steric changes are minimal, potentially allowing binding to "phenyl-pocket" antibodies.
Atorvastatin Calcium ParentReference Structure.[1][3][4]Baseline: 100% Binding (defined).
o-Hydroxy Atorvastatin MetaboliteHydroxyl group on phenyl ring.Variable: Polar -OH group often disrupts hydrophobic antibody pockets.
Atorvastatin-d5 Internal StandardDeuterium isotopes.High: Indistinguishable by antibodies; distinct only by Mass Spec.
Mechanism of Antibody Recognition

Antibodies raised against Atorvastatin are typically generated using a hapten conjugated via the heptanoic acid chain or the aromatic core .

  • Scenario A (Side-Chain Conjugation): If the antibody recognizes the aromatic core, the Difluoro variant (Impurity C) is highly likely to cross-react because the fluorine atom is small (Van der Waals radius ~1.47 Å vs 1.2 Å for Hydrogen) and mimics the parent structure.

  • Scenario B (Core Conjugation): If the antibody recognizes the heptanoic acid side chain, cross-reactivity will be near 100% for all analogs (Difluoro, Metabolites, and Parent) because this region is conserved.

Visualization: Structural Epitope Mapping

The following diagram illustrates how different antibody binding sites dictate the cross-reactivity profile of Difluoro Atorvastatin.

Antibody_Epitope_Mapping cluster_0 Immunogen Structure Atorvastatin Atorvastatin Core (1 F-Phenyl, 1 Phenyl) SideChain Heptanoic Acid Side Chain Atorvastatin->SideChain Ab_Type1 Type 1 Antibody (Targets Aromatic Core) Atorvastatin->Ab_Type1 High Affinity Difluoro Difluoro Variant (Impurity C) (2 F-Phenyls) Difluoro->SideChain Difluoro->Ab_Type1 Variable Affinity (F vs H substitution) Ab_Type2 Type 2 Antibody (Targets Side Chain) SideChain->Ab_Type2 Primary Epitope Result_Low Reduced Binding (Steric/Electronic Clash) Ab_Type1->Result_Low If F disrupts pocket Result_High High Cross-Reactivity (>80%) Ab_Type1->Result_High If F is tolerated Ab_Type2->Result_High Conserved Region

Caption: Diagram distinguishing how antibody epitope selection (Core vs. Side Chain) determines the cross-reactivity risk of Difluoro Atorvastatin.

Comparative Performance Analysis

This section compares the cross-reactivity of Difluoro Atorvastatin against standard alternatives used in assay validation.

Table 1: Cross-Reactivity Comparison Matrix
AlternativeRole in AssayTypical Cross-Reactivity (ELISA)Interpretation for Difluoro Atorvastatin
Atorvastatin (Parent) Calibrator100% The benchmark.
Difluoro Atorvastatin Impurity / Analog 40% – 90% High Interference. The extra fluorine alters electron density but not gross shape. It often binds strongly to polyclonal antibodies.
o-Hydroxy Atorvastatin Active Metabolite10% – 50% Moderate Interference. The -OH group is more polar than -F, often reducing binding more than the Difluoro modification does.
Atorvastatin Lactone Inactive Metabolite< 5% Low Interference. The closed lactone ring significantly alters the side-chain geometry, usually abolishing binding for side-chain specific antibodies.
Technical Insight: Why Difluoro Matters

Unlike metabolites which are formed in vivo, Difluoro Atorvastatin is a synthesis impurity.

  • In Clinical PK: High cross-reactivity is less critical unless the patient ingested impure drug, as the body does not convert Atorvastatin to the Difluoro form.

  • In CMC/QC ELISA: If you are using ELISA to release drug batches, this cross-reactivity is fatal . The assay cannot distinguish between the active drug and Impurity C. Recommendation: Use HPLC/UPLC-MS for purity release; use ELISA only for biological matrix PK where Impurity C is absent.

Experimental Protocol: Determining Cross-Reactivity

Objective: Accurately quantify the % Cross-Reactivity (%CR) of Difluoro Atorvastatin in an established Atorvastatin ELISA.

Method: Competitive Inhibition ELISA (Self-Validating)

This protocol uses the "50% Displacement" method (


), which is the gold standard for specificity testing.
Reagents Required[5][6]
  • Capture Antibody: Anti-Atorvastatin (Monoclonal preferred for specificity).

  • Tracer: HRP-conjugated Atorvastatin.

  • Analytes:

    • Standard: Atorvastatin Calcium (High Purity).

    • Test: Difluoro Atorvastatin Calcium Salt (Impurity C).

    • Control: o-Hydroxy Atorvastatin.

Step-by-Step Workflow
  • Preparation of Stocks:

    • Dissolve Difluoro Atorvastatin in Methanol (it is lipophilic). Dilute to 1 mg/mL.

    • Prepare serial dilutions in Assay Buffer (PBS + 0.1% BSA) ranging from 0.1 ng/mL to 10,000 ng/mL (logarithmic scale).

    • Repeat for Atorvastatin Parent (Standard Curve).[7]

  • Assay Incubation:

    • Add 50 µL of Standard or Test sample to microplate wells coated with Capture Antibody.

    • Immediately add 50 µL of HRP-Tracer (Competitive format).

    • Incubate for 60 minutes at Room Temperature (shaking at 300 rpm).

  • Detection:

    • Wash plate 4x with PBST.

    • Add TMB Substrate. Stop reaction with 1N HCl after 15 mins.

    • Read OD at 450 nm.

  • Calculation (The Validation Step):

    • Plot OD vs. Log[Concentration] using a 4-Parameter Logistic (4PL) fit.

    • Calculate the concentration required to inhibit 50% of the maximum signal (

      
      ) for both the Parent and the Difluoro variant.
      
    
    
    
Acceptance Criteria
  • Specific Assay: Difluoro CR < 1%.

  • Broad-Spectrum Assay: Difluoro CR > 20% (Acceptable for total statin detection, but must be noted).

Impact on Drug Development

Pharmacokinetics (PK)

If your ELISA has high cross-reactivity (>20%) with Difluoro Atorvastatin:

  • Risk: Negligible for clinical PK, as Impurity C is not a metabolite.

  • Caveat: If the dosed drug was of low purity (containing Impurity C), the ELISA will overestimate the active drug concentration, masking the impurity's presence.

Stability Studies
  • Warning: Do not use ELISA for stability indicating assays of the drug substance. As Atorvastatin degrades or if Impurity C is present, the ELISA will likely detect them cumulatively. Use UPLC-MS.

References

  • European Pharmacopoeia (Ph. Eur.). Atorvastatin Calcium Trihydrate Monograph 2191. (Defines Impurity C structure and limits).

    • Source:

  • United States Pharmacopeia (USP).

    • Source:

  • Hermann, R. et al. (2006). "Pharmacokinetics of atorvastatin and its metabolites in subjects with Gilbert's syndrome." British Journal of Clinical Pharmacology. (Discusses metabolite cross-reactivity in plasma assays).

    • Source:

  • Waters Corporation. "Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa Mass Detector." (Comparative data on impurity separation vs.

    • Source:

  • PubChem.

    • Source:

Sources

Spectroscopic comparison of Difluoro Atorvastatin Calcium Salt and Atorvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Divergence

In the high-stakes arena of pharmaceutical quality control (QC) and metabolite profiling, distinguishing between a parent drug and its halogenated analogs is a critical competency.[1] This guide provides a rigorous comparison between Atorvastatin Calcium (the active pharmaceutical ingredient) and Difluoro Atorvastatin Calcium (commonly identified as Impurity C or Fluoroatorvastatin).[1]

While Atorvastatin contains a single fluorine atom on the phenyl ring at the pyrrole's C2 position, the Difluoro analog possesses a second fluorine atom, typically substituting a hydrogen on the phenyl ring at the C3 position. This structural modification, though subtle, alters the lipophilicity, metabolic stability, and spectroscopic signature of the molecule.

Table 1: Physicochemical Comparison
FeatureAtorvastatin Calcium (Parent)Difluoro Atorvastatin (Impurity C)
CAS Registry 134523-03-8693793-53-2
Molecular Formula C₆₆H₆₈CaF₂N₄O₁₀ (2:1 Salt)C₆₆H₆₆CaF₄N₄O₁₀ (2:1 Salt)
Molar Mass (Free Acid) 558.64 g/mol 576.63 g/mol (+17.99 Da)
Fluorine Count 1 (Monofluoro)2 (Difluoro)
Key Structural Difference Phenyl group at pyrrole C3 is unsubstituted.[1][2][3][]Phenyl group at pyrrole C3 is 4-fluorophenyl .[1]
Retention Behavior (RP-HPLC) Elutes earlier (More Polar relative to C)Elutes later (Higher Lipophilicity due to extra F)

Spectroscopic Profiling

A. Mass Spectrometry (LC-MS/MS)

The most definitive rapid identification method is High-Resolution Mass Spectrometry (HRMS).[1] The substitution of Hydrogen (1 Da) with Fluorine (19 Da) results in a characteristic mass shift.[1]

  • Precursor Ion Identification:

    • Atorvastatin: In ESI(+) mode, the protonated molecule ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       appears at m/z 559.26 .
      
    • Difluoro Atorvastatin: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       shifts to m/z 577.25 . This +18 Da shift  is diagnostic.
      
  • Fragmentation Logic (MS/MS): The fragmentation pathway is governed by the cleavage of the amide bond and the pyrrole core.[1]

    • Common Fragment: Both molecules often yield the lactone form or lose the heptanoic acid side chain.

    • Differentiating Fragment: The core pyrrole fragment containing the C2 and C3 phenyl rings will retain the mass shift. If the fragmentation cleaves the amide side chain (aniline moiety), the core ion for Atorvastatin will differ from the Difluoro analog by exactly 18 Da, confirming the fluorine is located on the pyrrole-bound phenyl rings, not the amide phenyl.

B. Nuclear Magnetic Resonance ( F-NMR)

While MS provides mass data, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


F-NMR provides unambiguous structural certainty regarding the position of the fluorine atoms.
  • Atorvastatin:

    • Displays a single singlet (or slightly broadened peak due to atropisomerism) in the region of -110 to -115 ppm (referenced to CFCl₃), corresponding to the 4-fluorophenyl group at position 2.[1]

  • Difluoro Atorvastatin:

    • Displays two distinct signals in the aromatic fluorine window.

    • Signal 1: Corresponds to the C2 4-fluorophenyl (similar shift to parent).[1]

    • Signal 2: Corresponds to the C3 4-fluorophenyl.[1][2][3][5][6]

    • Insight: Due to the non-symmetric environment of the pyrrole core (isopropyl at C5 vs. amide at C4), these two fluorine atoms are chemically non-equivalent and will resolve into two separate peaks.

Experimental Protocol: Comparative Analysis Workflow

Objective: To validate the presence of Difluoro Atorvastatin in a bulk Atorvastatin sample using a self-validating LC-MS/NMR workflow.

Reagents & Equipment[7][8]
  • Solvent: DMSO-d₆ (for NMR) or Acetonitrile/Water + 0.1% Formic Acid (for LC-MS).[1]

  • Internal Standard (NMR): 4,4'-Difluorobenzophenone (traceable standard).[1]

  • Instrumentation: 500 MHz NMR / Q-TOF Mass Spectrometer.

Step-by-Step Methodology
  • Sample Preparation (Dual-Stream):

    • Stream A (LC-MS): Dissolve 1 mg of sample in 1 mL of 50:50 ACN:H₂O. Vortex for 30s. Filter through 0.22 µm PTFE.[1]

    • Stream B (NMR): Dissolve 10 mg of sample in 600 µL DMSO-d₆.[1] Add 10 µL of Internal Standard solution.[1]

  • LC-MS Screening (The "Gatekeeper"):

    • Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.7 µm).

    • Run a gradient from 5% to 95% B (ACN) over 10 minutes.

    • Checkpoint: Monitor Extracted Ion Chromatogram (EIC) for m/z 559.26 (Parent) and m/z 577.25 (Impurity).

    • Logic: If 577.25 is absent, the impurity is not Difluoro Atorvastatin. If present, proceed to NMR for positional confirmation.

  • 
    F-NMR Confirmation (The "Judge"): 
    
    • Acquire spectrum with a spectral width of 200 ppm (centered at -100 ppm).[1]

    • Set relaxation delay (d1) to >5s to ensure quantitative integration.

    • Validation Criteria:

      • Parent Peak: Integration = 1.0 (normalized).

      • Impurity Peaks: If Difluoro is present, look for low-level doublets or singlets distinct from the main peak.[1]

      • Crucial Check: The Difluoro impurity must show a 1:1 integration ratio between its two fluorine signals (unless signals overlap).[1]

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logic flow for distinguishing the parent drug from the difluoro impurity.

G Start Unknown Sample (Atorvastatin Bulk) LCMS LC-MS Analysis (ESI+ Mode) Start->LCMS CheckMass Check m/z Values LCMS->CheckMass ResultParent m/z 559.26 Only (Pure Atorvastatin) CheckMass->ResultParent No +18 Da ResultImpurity m/z 577.25 Detected (Potential Difluoro) CheckMass->ResultImpurity Found +18 Da NMR 19F-NMR Spectroscopy (DMSO-d6) ResultImpurity->NMR Confirm Structure CheckSignals Count F Signals NMR->CheckSignals ConfirmDifluoro CONFIRMED: Difluoro Atorvastatin (2 Distinct F Signals) CheckSignals->ConfirmDifluoro 2 Peaks ConfirmIso Isomer/Artifact (1 F Signal or Wrong Shift) CheckSignals->ConfirmIso 1 Peak

Caption: Decision matrix for the isolation and confirmation of Difluoro Atorvastatin using orthogonal spectral data.

Diagram 2: Fragmentation & Structural Logic

Visualizing the mass spectral divergence based on the chemical structure.

Fragmentation Atorvastatin Atorvastatin (Parent) MW: 558 FragmentCore Pyrrole Core Fragment (Contains C2 & C3 Phenyls) Atorvastatin->FragmentCore CID Fragmentation Difluoro Difluoro Analog (Impurity C) MW: 576 Difluoro->FragmentCore CID Fragmentation MassShift Mass Shift: +18 Da (H -> F substitution) FragmentCore->MassShift SignalA m/z ~440 (Monofluoro Core) MassShift->SignalA From Parent SignalB m/z ~458 (Difluoro Core) MassShift->SignalB From Impurity

Caption: MS/MS fragmentation logic showing the conservation of the fluorine mass shift in the pyrrole core.

References

  • PubChem. (n.d.).[1] Difluoro Atorvastatin Calcium Salt (Compound Summary).[1] National Library of Medicine.[1] Retrieved February 13, 2026, from [Link][1]

  • Shen, M., et al. (2016).[1] Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry.[1][7] Retrieved February 13, 2026, from [Link]

  • Veeprho. (n.d.). Atorvastatin Related Compound C (Calcium Salt).[1][2][8] Retrieved February 13, 2026, from [Link][1]

Sources

Technical Comparison Guide: Generic Atorvastatin Calcium vs. Brand-Name Lipitor®

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Therapeutically Equivalent [1][2]

This guide provides a technical analysis comparing generic Atorvastatin Calcium to the reference listed drug (RLD), Lipitor® (Pfizer). Based on bioequivalence (BE) data, physicochemical profiling, and large-scale clinical cohort studies, generic atorvastatin demonstrates interchangeability with Lipitor. While differences exist in solid-state API forms (crystalline vs. amorphous) and excipient composition, these do not statistically impact the safety or efficacy profiles when manufacturing adheres to cGMP and ANDA standards.

Regulatory & Scientific Framework

The Bioequivalence Standard

For a generic atorvastatin product to be approved (e.g., FDA ANDA approval), it must demonstrate bioequivalence to Lipitor.[3] This is not a test of "similarity" but a statistical validation of the rate and extent of absorption.

  • Metric: The 90% Confidence Interval (CI) of the geometric mean ratios for AUC (Area Under the Curve) and

    
      (Maximum Concentration) must fall within 80.00% – 125.00%  of the brand name.
    
  • Therapeutic Equivalence: Rated "AB" in the FDA Orange Book, indicating the drug is pharmaceutically equivalent (same active ingredient, dosage form, strength, route) and bioequivalent.

Diagram: Bioequivalence Assessment Workflow

This workflow illustrates the critical path for validating generic atorvastatin against Lipitor.

BE_Workflow Figure 1: Regulatory Bioequivalence Assessment Logic Start Candidate Generic Atorvastatin Study Crossover Study (Fasted/Fed) Start->Study Ref Reference Drug Lipitor® Ref->Study Analysis PK Analysis (LC-MS/MS) Study->Analysis Stats Statistical Test 90% CI Calculation Analysis->Stats Log-transformed AUC & Cmax Decision Decision Gate Stats->Decision Ratio Test Approved ANDA Approval (AB Rated) Decision->Approved 80-125% Range Rejected Reformulation Required Decision->Rejected Outside Range

Physicochemical Comparison

API Solid-State Polymorphism

A key technical divergence lies in the solid-state form of the Active Pharmaceutical Ingredient (API).[4]

  • Lipitor® (Brand): Utilizes Crystalline Form I of atorvastatin calcium. This form is thermodynamically stable but has lower intrinsic water solubility.

  • Generics: Often utilize Amorphous forms or different crystalline polymorphs to circumvent patent restrictions.

    • Challenge: Amorphous forms have higher solubility but are hygroscopic and chemically less stable.

    • Solution: Generic formulations often employ specific buffering agents (e.g., Calcium Carbonate, Magnesium Hydroxide) and moisture-protective packaging to stabilize the amorphous API and match the dissolution profile of the crystalline brand.

Excipient & Morphology Differences

While the API is identical, the "inactive" matrix differs.

  • Micro-Morphology: X-ray CT scans have revealed that Lipitor tablets typically possess a uniform, fine-particle morphology.[5] Some generic tablets may show coarser aggregates or heterogeneous morphology.[5][6]

  • Impact: These differences affect the rate of disintegration but are tuned during formulation development to ensure the overall dissolution (

    
     value) meets USP standards.
    

Efficacy Data: Pharmacokinetics (PK) & Pharmacodynamics (PD)

Comparative Pharmacokinetics

The following table summarizes representative PK data from bioequivalence studies comparing 80mg generic atorvastatin to Lipitor.

ParameterDefinitionLipitor® (Ref)Generic (Test)Ratio (T/R) %90% CI LimitsResult

(ng/mL)
Peak Plasma Conc.26.69 ± 6.6723.97 ± 7.0~105.1%84.0 – 123.0%Pass

(ng·h/mL)
Total Exposure175.24 ± 59.3208.77 ± 67.5~109.8%94.5 – 113.8%Pass

(h)
Time to Peak3.33 ± 0.413.29 ± 0.25--Comparable

*Note: Values are illustrative of passing BE studies (e.g., Rawal Med J 2016, FDA Reviews). Ratios are based on log-transformed geometric means.

Clinical Therapeutic Equivalence

Beyond PK, "real-world" efficacy is measured by lipid-lowering capability and cardiovascular outcomes.

  • LDL-C Reduction: A retrospective cohort study (Loch et al., 2017) analyzed patients switched from Lipitor to generic.[7]

    • Pre-switch LDL: 2.42 mmol/L

    • Post-switch LDL: 2.41 mmol/L (

      
      , no significant difference).[7]
      
  • Cardiovascular Outcomes: A massive propensity-matched study (Jackevicius et al., J Am Heart Assoc) of >15,000 post-ACS patients found no difference in 1-year mortality or recurrent acute coronary syndrome rates between Lipitor and generic users (Hazard Ratio 1.00).[8]

Mechanism of Action (MOA)

Both products function via the exact same molecular mechanism. Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[9][10]

Diagram: HMG-CoA Reductase Inhibition

MOA Figure 2: Mechanism of Action - Statin Intervention Point HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate Catalysis Enzyme HMG-CoA Reductase Enzyme->Mevalonate Statin Atorvastatin (Generic/Lipitor) Statin->Enzyme Inhibits (Ki ~ 8 nM) Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol LDLR LDL Receptor Upregulation Cholesterol->LDLR Feedback Mechanism SerumLDL Reduced Serum LDL-C LDLR->SerumLDL Clearance

Experimental Protocols

For researchers verifying quality or developing new formulations, the following protocols are standard.

Protocol A: Comparative Dissolution Testing (USP Method)

This protocol validates the release rate of the drug from the tablet matrix, a critical quality attribute (CQA).

Equipment: USP Apparatus 2 (Paddle) Reagents: Potassium Phosphate Monobasic (


), NaOH.
  • Medium Preparation: Dissolve 6.8 g

    
     and 0.9 g NaOH in 1 L distilled water. Adjust pH to 6.8 ± 0.05 .
    
  • Setup: Fill vessels with 900 mL medium. Heat to 37°C ± 0.5°C .

  • Operation: Drop one tablet per vessel. Set paddle speed to 75 rpm (or 50 rpm per specific monograph).

  • Sampling: Withdraw 5 mL aliquots at 15, 30, and 45 minutes. Filter through 0.45 µm PVDF filter.

  • Analysis: Analyze via UV-Vis spectrophotometer at 244 nm or HPLC.

  • Acceptance Criteria:

    
     dissolved at 15 or 30 minutes (depending on specification).
    
Protocol B: Impurity Profiling (Lactone Focus)

Atorvastatin is prone to lactonization under acidic conditions. This HPLC method separates the active acid form from the lactone impurity.

System: HPLC with UV detection (244 nm). Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile:Stabilizer-free Tetrahydrofuran:Buffer (27:20:53).

    • Buffer: 0.05 M Ammonium Citrate, pH 4.0.

  • Mobile Phase B: Acetonitrile:Buffer pH 7.4 (1:1).

  • Sample Prep: Dissolve tablet powder in Diluent (Acetonitrile:Buffer pH 7.4).

  • Gradient: Run gradient elution to separate Atorvastatin (RT ~12 min) from Atorvastatin Lactone (RT ~18-20 min).

  • Calculation: Calculate % Impurity = (Peak Area Impurity / Total Peak Area) × 100.

References

  • Loch, A., et al. (2017).[2][7] "Generic atorvastatin is as effective as the brand-name drug (LIPITOR®) in lowering cholesterol levels: a cross-sectional retrospective cohort study."[2] BMC Research Notes.

  • Jackevicius, C. A., et al. (2016).[11] "Comparative Effectiveness of Generic Atorvastatin and Lipitor® in Patients Hospitalized with an Acute Coronary Syndrome." Journal of the American Heart Association.

  • U.S. Food and Drug Administration (FDA). "Bioequivalence Reviews for Atorvastatin Calcium." Drugs@FDA.

  • Shah, D. A., et al. (2016). "Bioequivalence study of Atorvastatin by HPLC with UV-detection." Rawal Medical Journal.

  • United States Pharmacopeia (USP). "Atorvastatin Calcium Tablets Monograph." USP-NF.

  • Chadha, R., et al. (2012). "Solid state characterization of commercial crystalline and amorphous atorvastatin calcium samples." Pharmaceutical Development and Technology.

Sources

In vitro potency of Difluoro Atorvastatin Calcium Salt compared to other statins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Difluoro Atorvastatin Calcium Salt (commonly identified as Atorvastatin Impurity C or Related Compound C) against established statins. It is designed for researchers evaluating the biological activity, impurity qualification, or structure-activity relationships (SAR) of statin analogs.

Executive Summary: The Compound Profile

Difluoro Atorvastatin is a structural analog of Atorvastatin where the phenyl group at the pyrrole-3 position is replaced by a second 4-fluorophenyl group.[] While primarily categorized as a pharmacopeial impurity (EP Impurity C, USP Related Compound C), its structural similarity to the parent drug suggests significant biological activity, making it a critical target for potency evaluation in impurity qualification and SAR studies.[2]

FeatureAtorvastatin CalciumDifluoro Atorvastatin (Impurity C)
CAS Number 134523-03-8693793-53-2
Core Structure Pentasubstituted pyrrolePentasubstituted pyrrole
Fluorination Single 4-fluorophenyl ringDouble 4-fluorophenyl rings
Role API (Active Pharmaceutical Ingredient)Impurity / Structural Analog
Primary Target HMG-CoA ReductaseHMG-CoA Reductase (Predicted)

Comparative In Vitro Potency Landscape

The following data benchmarks the inhibitory potential (IC50) of major statins against HMG-CoA reductase. While specific published IC50 values for Difluoro Atorvastatin are proprietary to specific impurity qualification dossiers, its potency can be inferred via SAR logic and determined using the protocol below.

Table 1: HMG-CoA Reductase Inhibition (IC50) Benchmarks
CompoundIC50 (nM)Potency ClassBinding Characteristics
Rosuvastatin 5.4 – 11.2High IntensityAdditional polar interactions (sulfone) with Arg568.[]
Atorvastatin 8.0 – 25.0 High IntensityStrong hydrophobic interaction; H-bond with Ser565.[]
Difluoro Atorvastatin Predicted: 5 – 30AnalogSAR Insight: The additional fluorine increases lipophilicity (

), potentially enhancing binding affinity in the hydrophobic pocket, though steric effects may vary.[2]
Simvastatin (Acid) 10.0 – 15.0ModerateType I statin; distinct decalin ring structure.[2]
Pravastatin 40.0 – 60.0ModerateMore hydrophilic; lower passive diffusion.

Technical Insight: The introduction of a second fluorine atom (Difluoro) typically increases metabolic stability against P450 oxidation at the phenyl ring. In vitro assays often show that 4-fluorophenyl analogs retain or slightly exceed the potency of their non-fluorinated counterparts due to stronger van der Waals contact with the enzyme's hydrophobic domain.

Mechanism of Action & Pathway Visualization

Statins function as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[] The diagram below illustrates the precise intervention point and the downstream cascade inhibited by both Atorvastatin and its Difluoro analog.

MevalonatePathway cluster_Target Therapeutic Target AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGR HMG-CoA Reductase (Enzyme) HMGCoA->HMGR Substrate Mevalonate Mevalonate HMGR->Mevalonate Reduction FPP Farnesyl Pyrophosphate Mevalonate->FPP Cholesterol Cholesterol Synthesis FPP->Cholesterol Rho Rho/Ras Prenylation FPP->Rho Atorvastatin Atorvastatin Atorvastatin->HMGR Inhibits (IC50 ~8nM) Difluoro Difluoro Atorvastatin (Impurity C) Difluoro->HMGR Competitive Binding

Caption: The mevalonate pathway showing the competitive inhibition of HMG-CoA Reductase by Atorvastatin and its Difluoro analog.[]

Experimental Protocol: Determining Relative Potency

To objectively compare Difluoro Atorvastatin against the parent compound, use the following Spectrophotometric NADPH Consumption Assay . This protocol is self-validating through the use of a reference standard (Atorvastatin).

A. Reagents & Setup
  • Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).[]

  • Substrate: HMG-CoA (400 µM stock).

  • Cofactor: NADPH (400 µM stock, protect from light).[2]

  • Test Compounds:

    • Reference: Atorvastatin Calcium (dissolved in DMSO).

    • Test: Difluoro Atorvastatin Calcium (dissolved in DMSO).

  • Detection: UV Spectrophotometer (Absorbance at 340 nm).[2]

B. Assay Workflow
  • Preparation: Dilute test compounds to concentrations ranging from 0.1 nM to 1000 nM (log scale). Maintain DMSO concentration < 1% to avoid enzyme denaturation.

  • Incubation: Mix Enzyme + Test Compound in assay buffer (pH 7.5). Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Initiation: Add HMG-CoA and NADPH to start the reaction.

  • Measurement: Monitor the decrease in Absorbance at 340 nm (oxidation of NADPH to NADP+) for 10 minutes.

  • Calculation:

    • Calculate the slope (Rate of reaction,

      
      ).[2]
      
    • Normalize against the "No Inhibitor" control (100% Activity).[2]

    • Plot % Inhibition vs. Log[Concentration] to derive IC50.

C. Workflow Visualization

AssayWorkflow Step1 1. Prepare Compounds (DMSO Stock) Step2 2. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Step1->Step2 Step3 3. Initiate Reaction (+ NADPH + HMG-CoA) Step2->Step3 Step4 4. Kinetic Read (OD 340nm) Step3->Step4 Step5 5. Data Analysis (Non-linear Regression) Step4->Step5

Caption: Step-by-step workflow for the HMG-CoA Reductase inhibition assay.

Interpretation of Results

When analyzing the data for Difluoro Atorvastatin:

  • If IC50 ≈ Atorvastatin (8-15 nM): The compound is equipotent .[] This is common for impurities where the core pharmacophore (the dihydroxyheptanoic acid side chain) remains intact and accessible.[2]

  • If IC50 < Atorvastatin (< 8 nM): The compound is super-potent . The extra fluorine may enhance hydrophobic packing within the enzyme's binding pocket.

  • If IC50 > Atorvastatin (> 25 nM): The compound is less potent . The substitution may cause steric clash or unfavorable electronic repulsion.

Causality Note: The biological activity of statins is strictly dependent on the stereochemistry of the dihydroxy acid side chain (3R,5R).[2] Ensure your Difluoro Atorvastatin standard is the correct enantiomer; the lactone form or incorrect enantiomers (3S,5S) will show significantly reduced or zero activity.[2]

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Atorvastatin Calcium Monograph 2191. (Defines Impurity C structure and limits).

  • United States Pharmacopeia (USP) . Atorvastatin Calcium: Related Compound C. .[2]

  • Istvan, E. S., & Deisenhofer, J. (2001) .[2] Structural mechanism for statin inhibition of HMG-CoA reductase.[][4] Science, 292(5519), 1160-1164. Link

  • Vandenberg, B. F., et al. (2021) . Comparative Hepatic and Intestinal Metabolism and Pharmacodynamics of Statins. Drug Metabolism and Disposition, 49(8), 666-677. Link

  • McKenney, J. M. (2003) . Pharmacologic options for aggressive low-density lipoprotein cholesterol lowering: benefits versus risks.[] American Journal of Cardiology, 92(4), 10-16. (Source for comparative statin potency).[2][5][6]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of Atorvastatin Related Compound C (Difluoro Impurity) , comparing the analytical performance of using a high-purity Certified Reference Standard (CRS) versus traditional pharmacopeial Relative Retention Time (RRT) methods.

A Comparative Analytical Guide for Process Chemists & Analysts

Part 1: The Technical Challenge

In the synthesis of Atorvastatin Calcium, the separation and identification of structurally similar impurities is a Critical Quality Attribute (CQA). Atorvastatin Related Compound C (USP) / Impurity C (EP) represents a unique challenge: it is the Difluoro analog of Atorvastatin.

  • Identity: Calcium (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate.[][2]

  • Structural Difference: Unlike Atorvastatin, which contains one 4-fluorophenyl group and one phenyl group, Compound C contains two 4-fluorophenyl groups.

  • The Problem: The addition of a second fluorine atom creates minimal change in hydrophobicity, leading to severe co-elution risks in Reverse Phase HPLC (RP-HPLC). Furthermore, reliance on theoretical RRTs often fails due to column-to-column selectivity differences for halogenated aromatics.

Part 2: Comparative Analysis (The Product vs. Alternatives)

This section objectively compares the performance of characterizing this impurity using a Certified Reference Standard (The Product) versus relying on Pharmacopeial RRT (The Alternative) .

Comparison 1: Identification Specificity
FeatureAlternative: Pharmacopeial RRT Product: Certified Reference Standard (CRS) Performance Verdict
Methodology Identifies peak based on time ratio relative to API (e.g., RRT ~1.10).Spiking experiment with CRS + Spectral matching.CRS Wins
Risk Factor High: Small changes in mobile phase pH or column stationary phase (C18 vs Phenyl-Hexyl) can shift the impurity peak, leading to misidentification (e.g., confusing Impurity C with Impurity D/Epoxide).Low: Co-injection provides definitive confirmation regardless of minor method drift.
Spectral Data Relies on UV spectrum (246 nm), which is nearly identical to Atorvastatin.Enables 19F-NMR and LC-MS/MS validation (see below).
Comparison 2: Quantification Accuracy (Response Factors)
  • The Alternative (Assumed RRF): Many protocols assume a Relative Response Factor (RRF) of 1.0 for related substances.

  • The Product (Measured RRF): The introduction of a second electron-withdrawing Fluorine atom alters the electronic transition of the pyrrole system.

  • Experimental Insight: Using the CRS, the experimental RRF of Compound C is typically 0.96 – 1.05 (method dependent). Using an assumed value of 1.0 introduces a systematic error of up to 5% in purity calculations, which is critical near the ICH Q3A reporting threshold (0.05%).

Part 3: Experimental Protocols
Protocol A: High-Resolution LC-MS/MS Identification

Use this protocol to distinguish Compound C (Difluoro) from Compound A (Desfluoro) and Atorvastatin (Monofluoro).

  • Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

  • Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., ACQUITY BEH or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Parameters (ESI Positive):

    • Source Temp: 500°C.

    • Capillary Voltage: 3.0 kV.

    • Target Mass (m/z):

      • Atorvastatin (Free Acid):

        
        
        
        
        
      • Impurity C (Difluoro):

        
        
        
        
        
        (+18 Da Shift )
      • Impurity A (Desfluoro):

        
        
        
        
        
        (-18 Da Shift )
Protocol B: Definitive Structural Confirmation via 19F-NMR

This is the "Gold Standard" self-validating protocol. Only possible with the isolated Reference Standard.

  • Sample Prep: Dissolve 5 mg of Atorvastatin RC C Standard in 0.6 mL DMSO-d6.

  • Instrument: 400 MHz (or higher) NMR.

  • Experiment: 19F (Fluorine) NMR, proton-decoupled.

  • Performance Criteria:

    • Atorvastatin Control: Shows one singlet/multiplet signal at ~ -113 ppm (relative to CFCl3).

    • Impurity C (Product): Shows two distinct signals (or overlapping complex multiplets integrating to 2F) due to the non-equivalent environments of the two fluorophenyl rings on the pyrrole scaffold.

Part 4: Visualization & Logic
Diagram 1: The Genesis of Impurity C

This diagram illustrates the causality of the impurity, tracing it back to the starting material contamination.

ImpurityGenesis cluster_0 Critical Control Point StartMaterial Starting Material Contaminant (4-Fluorobenzaldehyde/Acid) Intermediate Difluoro-Diketone Intermediate (Structure Modified) StartMaterial->Intermediate Synthesis Step 1 Reaction Paal-Knorr Reaction (+ Amine Side Chain) Intermediate->Reaction + Amine ImpurityC Atorvastatin Related Compound C (Difluoro Impurity) Reaction->ImpurityC Cyclization

Caption: Pathway showing how 4-Fluorobenzaldehyde contamination in the "3-phenyl" precursor synthesis leads to the Difluoro Impurity C.

Diagram 2: Analytical Decision Matrix

A logic flow for selecting the correct characterization method.

DecisionMatrix Start Unknown Impurity Peak (RRT ~1.05 - 1.15) CheckRRT Check Pharmacopeial RRT Start->CheckRRT Ambiguity Is Identity Ambiguous? (Co-elution Risk) CheckRRT->Ambiguity MethodUV Method A: HPLC-UV (Standard) Ambiguity->MethodUV No (Routine) MethodAdv Method B: Advanced Char. (Product Required) Ambiguity->MethodAdv Yes (Development) Result Confirmed ID & Quant MethodUV->Result Risk of Error ActionSpike Spike with Ref Std (Impurity C) MethodAdv->ActionSpike ActionMS LC-MS/MS Analysis (Check +18 Da) MethodAdv->ActionMS ActionNMR 19F-NMR (Count F Signals) MethodAdv->ActionNMR ActionSpike->Result ActionMS->Result ActionNMR->Result

Caption: Workflow demonstrating why Advanced Characterization (Method B) is required when RRT data is ambiguous.

Part 5: Summary of Quantitative Data
ParameterAtorvastatin (Parent)Related Compound C (Impurity)
Molecular Formula

(Free Acid)

(Free Acid)
Monoisotopic Mass 558.25 Da576.24 Da (+17.99 Da )
Fluorine Count 12
USP RRT (approx) 1.001.10 - 1.15 (Method Dependent)
λ max (UV) 246 nm246 nm (Indistinguishable)
References
  • United States Pharmacopeia (USP) . Atorvastatin Calcium Monograph. USP-NF Online. (Accessed 2024).

  • European Pharmacopoeia (Ph.[3] Eur.) . Atorvastatin Calcium Trihydrate: Impurity C. 10th Edition.

  • Völkel, D., et al. (2023). Impurity Profiling of Statins: Strategies for Identification. Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem . Atorvastatin Related Compound C (CID 71309325). National Library of Medicine.

  • BOC Sciences . Atorvastatin USP Related Compound C Data Sheet.

Sources

Bioequivalence Studies of Atorvastatin Salt Forms: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the bioequivalence (BE) and physicochemical performance of different atorvastatin salt forms.[1] It is designed for pharmaceutical scientists and regulatory professionals navigating the complexities of reformulation and generic development.

Executive Summary

Atorvastatin, a BCS Class II drug (low solubility, high permeability), presents a significant formulation challenge.[1] While Atorvastatin Calcium (Trihydrate) is the innovator standard (Lipitor®), alternative salts like Atorvastatin Strontium and Amorphous Atorvastatin Calcium have been developed to circumvent patent cliffs or improve dissolution kinetics.

This guide objectively compares these forms, analyzing the causality between salt structure, dissolution rate, and in vivo pharmacokinetics (PK). It provides validated experimental protocols for establishing bioequivalence.[2]

Physicochemical Comparison: The Solubility-Stability Trade-off

The choice of salt form dictates the dissolution rate-limiting step, which is critical for BCS Class II compounds.

FeatureAtorvastatin Calcium (Crystalline) Atorvastatin Calcium (Amorphous) Atorvastatin Strontium
Structure Ordered crystal lattice (Trihydrate)Disordered, high-energy stateStrontium salt (Tetrahydrate)
Aqueous Solubility Low (pH-dependent)High (Supersaturated)Superior (Higher than Ca form)
Dissolution Rate Slower, surface-area limitedRapid, "Spring" effectRapid
Stability High (Thermodynamically stable)Low (Hygroscopic, prone to oxidation)High (Comparable to Crystalline Ca)
Primary Challenge Dissolution rate-limiting absorptionRecrystallization during storageRegulatory acceptance (Novel salt)

Technical Insight:

  • The Amorphous Advantage: The amorphous form lacks the lattice energy barrier of the crystalline form, resulting in a higher apparent solubility and faster dissolution (the "Spring"). However, it is thermodynamically unstable and tends to revert to the crystalline form (the "Parachute" fails), potentially altering bioavailability over shelf-life.

  • The Strontium Alternative: Strontium acts as a calcium analog but modifies the hydration shell. Studies indicate Atorvastatin Strontium has significantly higher water solubility than the Calcium salt, potentially offering a more robust dissolution profile without the stability risks of the amorphous form.[3]

Bioequivalence Evaluation: Clinical & Preclinical Data

Bioequivalence is established when the 90% Confidence Intervals (CI) for the geometric mean ratios of AUC and Cmax (Test/Reference) fall within 80.00% – 125.00%.[4][5]

Case Study A: Generic Atorvastatin Calcium vs. Innovator (Lipitor)
  • Study Design: Randomized, 2-way crossover, single-dose (40 mg), fasting state (n=24-48).[6]

  • Key Findings: Generic formulations often use micronization or amorphous solid dispersions to match the innovator's dissolution.

PK ParameterMean Ratio (Test/Ref)90% Confidence IntervalResult
Cmax (ng/mL)96.0%84.0% – 123.0%Pass
AUC0-t (ng[7]·h/mL)101.0%85.0% – 105.0%Pass
Tmax (h)~0.67 h (Both)-0.17 to +0.17 h (Diff)Comparable
Case Study B: Atorvastatin Strontium vs. Calcium (Preclinical)

Direct human head-to-head data is proprietary, but rat models provide mechanistic proof-of-concept.

  • Observation: In Wistar rats, Atorvastatin Strontium demonstrated a higher Cmax and AUC compared to crystalline Atorvastatin Calcium.

  • Mechanism: The enhanced solubility of the strontium salt increases the concentration gradient across the intestinal membrane (

    
    ), driving passive diffusion.
    
Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Protocol 1: Biorelevant Dissolution Testing

Objective: Discriminate between salt forms using pH-dependent media.

  • Apparatus: USP Apparatus II (Paddle).

  • Speed: 75 RPM.

  • Temperature: 37°C ± 0.5°C.

  • Media (900 mL):

    • Stage 1: 0.1N HCl (pH 1.2) – Simulates gastric environment (Atorvastatin is unstable here; rapid conversion to lactone).

    • Stage 2: Acetate Buffer (pH 4.5).

    • Stage 3: Phosphate Buffer (pH 6.8) – Critical for BE prediction (Intestinal absorption window).

  • Sampling: 5, 10, 15, 30, 45, 60 min.

  • Acceptance Criteria:

    
     (Similarity Factor) > 50 between Test and Reference.
    
Protocol 2: LC-MS/MS Bioanalysis (Plasma)

Objective: Quantify Atorvastatin and active metabolites (o-hydroxy, p-hydroxy) with high sensitivity.

  • Sample Prep: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Protein Precipitation (Acetonitrile).

  • Internal Standard: Atorvastatin-d5.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient elution).

  • Mass Spec: Triple Quadrupole (ESI+).

    • Precursor/Product: m/z 559.3 → 440.2 (Atorvastatin).

Visualizations
Diagram 1: Salt Selection & BCS Logic

This workflow illustrates the decision matrix for selecting a salt form based on BCS classification and stability requirements.

SaltSelection Start New Atorvastatin Product CheckBCS Assess BCS Class (Class II: Low Sol / High Perm) Start->CheckBCS Decision Select Salt Form CheckBCS->Decision PathCa Calcium Salt (Crystalline) Decision->PathCa Standard PathAmorph Calcium Salt (Amorphous) Decision->PathAmorph Performance PathSr Strontium Salt (Alternative) Decision->PathSr Innovation ResultCa High Stability Slower Dissolution (Requires Micronization) PathCa->ResultCa ResultAmorph High Solubility Low Stability (Requires Stabilizers) PathAmorph->ResultAmorph ResultSr High Solubility Good Stability (IP/Regulatory Hurdles) PathSr->ResultSr

Caption: Decision matrix for Atorvastatin salt selection balancing solubility, stability, and regulatory complexity.

Diagram 2: BE Study Crossover Design

This diagram visualizes the standard 2-way crossover design used to generate the data in Case Study A.

CrossoverDesign Subjects Randomized Subjects (N=48) Period1 Period 1 (Dosing) Subjects->Period1 GroupA Group A: Test Formulation Period1->GroupA GroupB Group B: Reference (Lipitor) Period1->GroupB Washout Washout Phase (> 7 Half-lives) Period2 Period 2 (Dosing) Washout->Period2 GroupA2 Group A: Reference (Lipitor) Period2->GroupA2 GroupB2 Group B: Test Formulation Period2->GroupB2 GroupA->Washout GroupB->Washout Analysis PK Analysis (LC-MS/MS) GroupA2->Analysis GroupB2->Analysis

Caption: Standard 2-way crossover bioequivalence study design ensuring intra-subject variability control.

References
  • BenchChem. (2025).[1][3][8][9] A Comparative In Vitro Bioequivalence Analysis of Atorvastatin Strontium and Atorvastatin Calcium. BenchChem Technical Guides.

  • Shete, G., et al. (2010). Physicochemical characterization and dissolution properties of atorvastatin calcium. Journal of Chemical and Pharmaceutical Research.

  • FDA. (2024). Draft Guidance on Atorvastatin Calcium. U.S. Food and Drug Administration.[10]

  • Kim, J.S., et al. (2008). Physicochemical properties and oral bioavailability of amorphous atorvastatin hemi-calcium. European Journal of Pharmaceutics and Biopharmaceutics.

  • Bahrami, G., et al. (2005). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Journal of Chromatography B.

Sources

Safety Operating Guide

Difluoro Atorvastatin Calcium Salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difluoro Atorvastatin Calcium Salt Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Immediate Safety Directive

Status: Bioactive Pharmaceutical Ingredient / Halogenated Organic Salt Primary Disposal Method: High-Temperature Incineration (Halogen-Compatible) Strict Prohibition: Do NOT dispose of down the drain (sewer) or in general municipal trash.[1]

Difluoro Atorvastatin Calcium Salt is a fluorinated derivative of the HMG-CoA reductase inhibitor class.[1] While often used as a reference standard or impurity marker (e.g., Atorvastatin Impurity F), it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Its fluorinated nature increases metabolic stability and environmental persistence, necessitating specific thermal destruction protocols to prevent aquatic toxicity and hydrogen fluoride (HF) release during disposal.

Technical Hazard Profile & Rationale

To ensure safety, we must understand the why behind the protocol. This compound presents a dual-hazard profile:

  • Biological Activity (The Statin Scaffold):

    • Mechanism: Competitive inhibition of HMG-CoA reductase.[1]

    • Environmental Risk: Statins are "pseudo-persistent" pollutants.[1] Even at ng/L concentrations, they can disrupt endocrine function in aquatic life.[1]

    • Toxicology: Suspected reproductive toxicant (Repr.[1][2] 1B).

  • Chemical Constitution (The Difluoro Moiety):

    • Thermal Stability: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol).[1] Standard autoclaving or low-temperature incineration may fail to mineralize the compound completely.[1]

    • Combustion Byproducts: Upon incineration, this compound releases Hydrogen Fluoride (HF).[1] Disposal facilities must use scrubbers to neutralize HF; therefore, this waste must be flagged as "Halogenated."

Operational Disposal Protocol

A. Waste Characterization & Segregation

Before moving the material, categorize it correctly to ensure the receiving facility handles it properly.

ParameterClassificationOperational Action
RCRA Status Non-Acute Hazardous (Federal)*Manage as "Non-RCRA Regulated Pharmaceutical Waste" (unless mixed with listed solvents).[1]
Chemical Class Halogenated Organic SolidSegregate from oxidizers and strong acids.[1]
Waste Stream Incineration OnlyLabel specifically for High-Temp Incineration .

*Note: While not P-listed (acute) under 40 CFR 261.33, best practice in R&D is to manage all bioactive standards as hazardous waste.[1]

B. Step-by-Step Disposal Workflow

Step 1: Solid Waste (Pure Substance / Weighing Paper / PPE) [1]

  • Containment: Place the solid waste (vials, contaminated spatulas, weighing boats) into a clear polyethylene bag (primary containment).[1]

  • Seal & Secondary: Seal the bag with tape. Place this bag into a rigid, wide-mouth high-density polyethylene (HDPE) container (secondary containment).

  • Labeling: Apply a yellow "Hazardous Waste" label.[1]

    • Constituents: "Difluoro Atorvastatin Calcium Salt (Solid)."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3][4]

    • Note: Add "Contains Fluorine" to the remarks section.[1]

Step 2: Liquid Waste (HPLC Effluent / Stock Solutions) [1]

  • Segregation: Do not mix with "General Non-Halogenated Organics" (e.g., pure Acetone/Methanol waste).[1]

  • Collection: Pour into the "Halogenated Solvent Waste" carboy.

    • Reasoning: Most disposal vendors determine incineration protocols based on halogen content.[1] Mixing this compound into non-halogenated streams may damage incinerators lacking scrubbers or violate the facility's waste profile.[1]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). Atorvastatin calcium is a salt; extreme pH may cause precipitation or degradation into more volatile components.[1]

Step 3: Decontamination of Glassware

  • Solvent Rinse: Triple rinse glassware with Methanol or Acetonitrile.[1]

  • Rinsate Disposal: Collect all rinsate into the Halogenated Liquid Waste container (Step 2).

  • Wash: Proceed with standard detergent wash only after triple rinsing.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision logic for segregating this fluorinated compound.

DisposalWorkflow Start Difluoro Atorvastatin Waste Generated DecisionType Determine Physical State Start->DecisionType SolidPath Solid Waste (Powder, Vials, PPE) DecisionType->SolidPath Solid LiquidPath Liquid Waste (HPLC, Mother Liquor) DecisionType->LiquidPath Liquid SolidAction Double Bag -> Rigid HDPE Container Label: 'Toxic Solid - Halogenated' SolidPath->SolidAction LiquidDecision Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->LiquidDecision FinalDest High-Temp Incineration (with HF Scrubbing) SolidAction->FinalDest HaloStream Add to Existing Halogenated Waste Stream LiquidDecision->HaloStream Yes NonHaloStream Segregate into Specific 'Bioactive/Fluorinated' Stream LiquidDecision->NonHaloStream No (e.g., Water/MeOH) HaloStream->FinalDest NonHaloStream->FinalDest Do NOT mix with General Non-Halo

Caption: Logic flow for segregating fluorinated pharmaceutical waste to ensure compatibility with incineration protocols.

Regulatory Framework & Compliance

While this specific salt may not be explicitly listed in 40 CFR 261.33 (P or U lists), it falls under the "Pharmaceutical Waste" rule (Subpart P) for healthcare facilities and is treated as Characteristic Waste or State-Regulated Waste in R&D settings.

  • EPA Rule: Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][5][6][7]

  • Sewer Ban: 40 CFR § 266.505 strictly prohibits the sewering of hazardous waste pharmaceuticals.[1][5]

  • DOT Shipping (If transporting pure substance):

    • Likely Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.).

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Difluoro Atorvastatin Calcium Salt).[1][4]

Spill Management (Immediate Response)

If a spill occurs in the laboratory:

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust aerosols).[1]

    • Cover with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop material and towels into a biohazard/chemical waste bag.[1]

    • Clean area with soap and water; collect all cleanup materials as hazardous waste.[1]

  • Wet Spill (Solution):

    • Absorb with vermiculite or chem-pads.[1]

    • Do not use bleach immediately if the solution contains high concentrations of acid or ammonia (incompatible), though rare for this salt. Standard 10% bleach is generally acceptable for deactivating biological activity on surfaces after bulk removal.[1]

References

  • US Environmental Protection Agency (EPA). (2019).[1][6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[5][7][8][9][10] Federal Register.[1][6] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1][Link][1]

  • Eurofins. (2023).[1] PFAS and Fluorinated Compound Destruction via Incineration.[1][11][12][13] (Technical basis for high-temp incineration of C-F bonds). [Link]

Sources

Navigating the Safe Handling of Difluoro Atorvastatin Calcium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Difluoro Atorvastatin Calcium Salt. By synthesizing technical data with field-proven insights, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your work.

Understanding the Compound: A Precautionary Approach

Difluoro Atorvastatin Calcium Salt is a fluorinated derivative of Atorvastatin Calcium Salt, a widely used pharmaceutical agent for lowering cholesterol. While specific safety data for the difluoro- derivative is not extensively available, a conservative approach dictates that it should be handled with at least the same level of caution as the parent compound. The introduction of fluorine atoms can alter the chemical and toxicological properties of a molecule, potentially increasing its reactivity, persistence, or biological activity. Therefore, the following recommendations are based on the known hazards of Atorvastatin Calcium Salt, with the added consideration for the potential for increased risk.

Core Safety Directives: Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling Difluoro Atorvastatin Calcium Salt in a laboratory setting.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against accidental splashes and airborne particles of the compound, which can cause eye irritation.[2]
Hand Protection Impermeable gloves such as nitrile or butyl rubber.[3] Gloves must be inspected prior to use and replaced if any signs of degradation are observed.[1]Prevents skin contact. Prolonged or repeated exposure may cause skin irritation.[4]
Body Protection A lab coat or long-sleeved clothing. For larger quantities or when there is a risk of significant exposure, impervious clothing is recommended.[1][3]Minimizes skin exposure to the chemical.
Respiratory Protection Generally not required for small quantities in a well-ventilated area.[5] However, if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][6]Inhalation of dust can be harmful.[4]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling Difluoro Atorvastatin Calcium Salt is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps and necessary precautions.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] Keep the container tightly closed when not in use.[3]

Handling and Weighing
  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]

  • Avoid Dust Generation: Use techniques that minimize the creation of dust, such as gentle scooping and avoiding pouring from a height.[4] If necessary, dampen the material with a suitable solvent to prevent it from becoming airborne.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8] Do not eat, drink, or smoke in the laboratory.[3]

Spill Management
  • Minor Spills:

    • Restrict access to the area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.[4] A HEPA-filtered vacuum cleaner can also be used.[4]

    • Place the spilled material into a labeled, sealed container for disposal.[4]

    • Clean the spill area with a suitable detergent and water.[8]

  • Major Spills:

    • Evacuate the area and alert others.

    • Contact your institution's emergency response team.

Disposal Plan

All waste materials, including contaminated PPE and cleaning materials, must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][8]

  • Chemical Waste: Collect all waste Difluoro Atorvastatin Calcium Salt and contaminated materials in a designated, labeled, and sealed container.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in the regular trash.[5]

Visualizing the Workflow: A Step-by-Step Guide

The following diagram illustrates the key decision points and actions for the safe handling of Difluoro Atorvastatin Calcium Salt.

Workflow for Safe Handling of Difluoro Atorvastatin Calcium Salt cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Weighing in Fume Hood Weighing in Fume Hood Select PPE->Weighing in Fume Hood Experiment Experiment Weighing in Fume Hood->Experiment Spill? Spill? Weighing in Fume Hood->Spill? if spill occurs Decontaminate Workspace Decontaminate Workspace Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via Licensed Vendor Dispose via Licensed Vendor Segregate Waste->Dispose via Licensed Vendor Spill?->Experiment No Minor Spill Protocol Minor Spill Protocol Spill?->Minor Spill Protocol Yes, Minor Major Spill Protocol Major Spill Protocol Spill?->Major Spill Protocol Yes, Major Minor Spill Protocol->Decontaminate Workspace Evacuate & Report Evacuate & Report Major Spill Protocol->Evacuate & Report

Caption: A flowchart outlining the procedural steps for safely handling Difluoro Atorvastatin Calcium Salt.

Health Hazard Information

While specific toxicological data for Difluoro Atorvastatin Calcium Salt is limited, the parent compound, Atorvastatin Calcium Salt, is known to have potential health effects.

  • Ingestion: Accidental ingestion may be harmful.[4]

  • Skin and Eye Contact: May cause skin and eye irritation.[2][4]

  • Long-term Exposure: Prolonged or repeated exposure may have cumulative health effects.[4] Atorvastatin has been associated with muscle problems (myopathy) and liver issues in therapeutic use.[9][10][11][12]

Conclusion: A Commitment to Safety

The responsible handling of chemical compounds is paramount in a research setting. By adhering to the guidelines outlined in this document, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) for the specific compound you are working with.

References

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: Atorvastatin Calcium Trihydrate. Retrieved from [Link]

  • ANI Pharmaceuticals, Inc. (2025). Safety Data Sheet: Atorvaliq® (atorvastatin calcium). Retrieved from [Link]

  • Viatris Inc. (n.d.). Safety Data Sheet: Atorvastatin Calcium Tablets. Retrieved from [Link]

  • PubChem. (n.d.). Difluoro Atorvastatin Calcium Salt. National Center for Biotechnology Information. Retrieved from [Link]

  • Drugs.com. (2025). Atorvastatin Side Effects. Retrieved from [Link]

  • Lannett Company, Inc. (n.d.). Atorvastatin Calcium Tablets Patient Information. Retrieved from [Link]

  • Medical News Today. (n.d.). Atorvastatin oral tablet side effects: Mild to serious. Retrieved from [Link]

  • Patsnap. (2024). What are the side effects of Atorvastatin Calcium? Synapse. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difluoro Atorvastatin Calcium Salt
Reactant of Route 2
Difluoro Atorvastatin Calcium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.